molecular formula C17H15ClFN5O3S2 B12396823 MPX-004

MPX-004

カタログ番号: B12396823
分子量: 455.9 g/mol
InChIキー: BRNKHERDLJYUNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MPX-004 is a useful research compound. Its molecular formula is C17H15ClFN5O3S2 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H15ClFN5O3S2

分子量

455.9 g/mol

IUPAC名

5-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25)

InChIキー

BRNKHERDLJYUNK-UHFFFAOYSA-N

正規SMILES

CC1=NC=C(S1)CNC(=O)C2=NC=C(N=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl

製品の起源

United States

Foundational & Exploratory

The Selectivity Profile of MPX-004: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MPX-004 is a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide provides an in-depth overview of its selectivity profile, drawing upon key in vitro and ex vivo studies. The data is presented to facilitate its use as a pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors.

Core Selectivity and Potency

This compound demonstrates significant selectivity for GluN2A-containing NMDA receptors over other GluN2 subunits. This selectivity has been consistently demonstrated across multiple experimental platforms, including recombinant cell lines and native neuronal preparations.

Table 1: In Vitro Selectivity of this compound Against NMDA Receptor Subunits
Assay SystemTargetIC50 (nM)Reference
HEK Cells (Ca2+ Flux Assay)GluN2A79[1][2][3]
HEK Cells (Ca2+ Flux Assay)GluN2BNo Inhibition[1][2][3]
HEK Cells (Ca2+ Flux Assay)GluN2DNo Inhibition[1][2][3]
Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17[1][4]
Xenopus Oocytes (Electrophysiology)GluN2B>30,000 (estimated >150-fold selectivity)[1]
Xenopus Oocytes (Electrophysiology)GluN2CWeak inhibition (up to 8% at 10 µM)[3][4]
Xenopus Oocytes (Electrophysiology)GluN2DWeak inhibition (up to 8% at 10 µM)[3][4]
Table 2: Activity of this compound on Native NMDA Receptors
PreparationEffectMeasurementReference
Rat Pyramidal Neurons (Primary Culture)~30% inhibition of whole-cell currentElectrophysiology[1][2][4]
Rat Hippocampal Slices (CA1)~60% inhibition of NMDA receptor-mediated fEPSPElectrophysiology[1][2][4]
GRIN2A Knockout Mice Cortical SlicesNo inhibitory effect on NMDA receptor-mediated synaptic currentsElectrophysiology[1][2]

Off-Target Profile

To assess its broader selectivity, this compound was screened against a panel of central nervous system-relevant receptors and enzymes.

Table 3: Off-Target Binding Profile of this compound (at 1 µM)
Target% Inhibition of BindingReference
5-HT1B (antagonist binding)35%[1][3]
5-HT2A (agonist binding)31%[1][3]
EP4 (agonist binding)27%[1][3]

This compound demonstrated less than 25% inhibition on the remainder of the targets in the CEREP-80 panel.[1][4] Furthermore, it had no effect on AMPA receptor-mediated synaptic currents in mouse visual cortex slices at a concentration of 50 µM.[1][3]

Signaling Pathway

This compound acts as a negative allosteric modulator of the NMDA receptor, specifically targeting those containing the GluN2A subunit. By binding to the receptor, it reduces the influx of Ca2+ that is normally triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. This modulation of calcium signaling is central to its mechanism of action.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR binds Glycine Glycine / D-Serine Glycine->NMDAR binds Ca_ion Ca²⁺ NMDAR->Ca_ion opens channel Downstream Downstream Signaling (e.g., CaMKII, ERK) Ca_ion->Downstream activates MPX004 This compound MPX004->NMDAR inhibits

This compound Signaling Pathway

Experimental Protocols

HEK Cell Calcium Flux Assay

This assay was utilized to determine the IC50 of this compound on recombinant NMDA receptors.

  • Cell Culture: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.

  • Compound Application: Cells were incubated with varying concentrations of this compound.

  • Stimulation: Cells were stimulated with glutamate and glycine (3 µM each) to activate the NMDA receptors.[1][5]

  • Detection: The resulting increase in intracellular Ca2+ concentration was measured using a fluorescent calcium indicator.

  • Data Analysis: Inhibition curves were generated by plotting the response against the compound concentration, and IC50 values were calculated using a fit to the Hill equation.[1][5]

A HEK cells expressing NMDA receptor subunits B Incubate with varying [this compound] A->B C Stimulate with Glutamate + Glycine B->C D Measure intracellular Ca²⁺ with fluorescent dye C->D E Generate inhibition curve and calculate IC₅₀ D->E cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Inject Xenopus oocytes with NMDA receptor subunit cRNA B Voltage-clamp oocyte A->B C Apply Glutamate + Glycine to evoke current B->C D Apply varying [this compound] C->D E Record current inhibition D->E F Generate inhibition curve and calculate IC₅₀ E->F

References

MPX-004: A Potent and Selective Pharmacological Tool for Probing GluN2A-Containing NMDA Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate (B1630785) receptors in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1] The diverse subunit composition of NMDA receptors, typically comprising two GluN1 subunits and two GluN2 subunits (A-D), gives rise to distinct pharmacological and biophysical properties. The GluN2A subunit is highly prevalent in the adult brain, and its dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[2][3][4] The development of selective pharmacological tools is paramount to dissecting the precise physiological and pathophysiological roles of GluN2A-containing NMDA receptors.

MPX-004 has emerged as a highly selective and potent antagonist of GluN2A-containing NMDA receptors.[2][3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its use in NMDA receptor research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a pharmacological tool.

Mechanism of Action

This compound is a negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][6] Structurally similar to the earlier generation GluN2A-selective antagonist TCN-201, this compound binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[1][5][6] This binding allosterically reduces the affinity of the co-agonist glycine (B1666218) for the GluN1 subunit, thereby inhibiting receptor activation.[5][6] The inhibitory effect of this compound is therefore sensitive to the concentration of extracellular glycine.[6]

cluster_receptor NMDA Receptor cluster_activation Receptor Activation GluN1 GluN1 IonChannel Ion Channel (Closed) GluN2A GluN2A ActivatedChannel Ion Channel (Open) IonChannel->ActivatedChannel Conformational Change (Inhibited by this compound) Glutamate Glutamate Glutamate->GluN2A Binds Glycine Glycine Glycine->GluN1 Binds MPX004 This compound MPX004->GluN1 Binds (Allosteric Site) MPX004->Glycine Ca_Influx Ca²⁺ Influx ActivatedChannel->Ca_Influx Downstream Downstream Signaling Ca_Influx->Downstream

Caption: this compound Mechanism of Action at the NMDA Receptor.

Quantitative Data Presentation

The pharmacological profile of this compound has been characterized across various in vitro systems. The following tables summarize the key quantitative data for its potency and selectivity.

Table 1: Inhibitory Potency of this compound in Recombinant Systems

Assay SystemReceptor SubtypeAgonistsIC₅₀ (nM)Reference(s)
HEK Cell Ca²⁺ InfluxGluN1/GluN2A3 µM Glutamate / 3 µM Glycine79[2]
Xenopus Oocyte ElectrophysiologyGluN1/GluN2A-198[7][8]

Table 2: Selectivity of this compound against other NMDA Receptor Subtypes

Assay SystemReceptor SubtypeThis compound Concentration% InhibitionReference(s)
HEK Cell Ca²⁺ InfluxGluN1/GluN2B10 µMNo significant inhibition[2]
HEK Cell Ca²⁺ InfluxGluN1/GluN2D10 µMNo significant inhibition[2][5]
Xenopus Oocyte ElectrophysiologyGluN1/GluN2B10 µMWeak inhibition (<10%)
Xenopus Oocyte ElectrophysiologyGluN1/GluN2C10 µMWeak inhibition (<10%)[7]
Xenopus Oocyte ElectrophysiologyGluN1/GluN2D10 µMWeak inhibition (<10%)[7]

Table 3: Activity of this compound in Native Systems

PreparationMeasurementIC₅₀ / EffectReference(s)
Rat Hippocampal SlicesNMDA Receptor-mediated fEPSPsIC₅₀ = 3.4 µM; Max inhibition ~60%[5][8]
Cultured Rat Pyramidal NeuronsWhole-cell NMDA current~30% inhibition at maximal concentrations[3][5]
GRIN2A Knockout Mouse Cortical SlicesNMDA Receptor-mediated synaptic currentsNo inhibitory effect[3][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in NMDA receptor research.

HEK Cell-Based Calcium Influx Assay

This assay measures the inhibition of glutamate and glycine-induced calcium influx in HEK cells stably expressing human GluN1 and GluN2A subunits.

Materials:

  • HEK293 cells stably co-expressing human GluN1 and GluN2A

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotics

  • Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Glutamate and Glycine stock solutions

  • This compound stock solution in DMSO

  • Fluorescence plate reader with kinetic reading capability

start Start cell_culture 1. Culture HEK-GluN1/GluN2A cells start->cell_culture plating 2. Plate cells in 96-well plates cell_culture->plating dye_loading 3. Load cells with Fluo-8 AM plating->dye_loading wash 4. Wash to remove excess dye dye_loading->wash compound_add 5. Add this compound dilutions wash->compound_add agonist_add 6. Add Glutamate + Glycine compound_add->agonist_add read_fluorescence 7. Measure fluorescence change agonist_add->read_fluorescence analyze 8. Analyze data to determine IC₅₀ read_fluorescence->analyze end End analyze->end

Caption: Workflow for HEK Cell Calcium Influx Assay.

Protocol:

  • Cell Culture: Maintain HEK-GluN1/GluN2A cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Cell Plating: Seed cells into poly-D-lysine coated 96- or 384-well plates to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and Pluronic F-127 in assay buffer. Remove culture medium, wash cells once with assay buffer, and incubate with the dye loading buffer for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the respective wells and incubate for a predetermined time.

  • Agonist Stimulation: Prepare a solution of glutamate and glycine in assay buffer (e.g., 3 µM each). Add the agonist solution to the wells to stimulate calcium influx.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in Xenopus oocytes expressing specific NMDA receptor subunits.

Materials:

  • Female Xenopus laevis frogs

  • cRNA for human GluN1 and GluN2A (and other GluN2 subunits for selectivity profiling)

  • Collagenase solution

  • ND96 solution

  • Glass capillaries for microelectrodes

  • 3 M KCl solution for electrode filling

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Perfusion system

start Start oocyte_prep 1. Harvest and prepare Xenopus oocytes start->oocyte_prep crna_inject 2. Inject GluN1 and GluN2A cRNA oocyte_prep->crna_inject incubation 3. Incubate oocytes for receptor expression crna_inject->incubation tevc_setup 4. Place oocyte in recording chamber and impale with electrodes incubation->tevc_setup agonist_perfusion 5. Perfuse with glutamate and glycine tevc_setup->agonist_perfusion record_current 6. Record baseline NMDA current agonist_perfusion->record_current mpx004_perfusion 7. Perfuse with this compound record_current->mpx004_perfusion record_inhibited_current 8. Record inhibited NMDA current mpx004_perfusion->record_inhibited_current analyze 9. Analyze data to determine % inhibition record_inhibited_current->analyze end End analyze->end

Caption: Workflow for Two-Electrode Voltage Clamp in Xenopus Oocytes.

Protocol:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in a collagenase solution. Select healthy stage V-VI oocytes.

  • cRNA Injection: Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) into the cytoplasm of the oocytes.

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with ND96 solution. b. Impale the oocyte with two microelectrodes filled with 3 M KCl. c. Voltage-clamp the oocyte at a holding potential of -70 mV. d. Apply glutamate and glycine to elicit an inward current through the NMDA receptors. e. After establishing a stable baseline current, co-apply this compound with the agonists to measure the extent of inhibition.

  • Data Analysis: Calculate the percentage of current inhibition at different concentrations of this compound to determine its potency.

Electrophysiological Recordings in Brain Slices

This protocol describes the measurement of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in acute hippocampal slices from rodents.

Materials:

  • Sprague-Dawley rats (3-4 weeks old)

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Slice incubation chamber

  • Recording rig with microscope, micromanipulators, and amplifier

  • Stimulating and recording electrodes

start Start slice_prep 1. Prepare acute hippocampal slices start->slice_prep recovery 2. Allow slices to recover slice_prep->recovery recording_setup 3. Transfer slice to recording chamber recovery->recording_setup electrode_placement 4. Place stimulating and recording electrodes recording_setup->electrode_placement baseline_rec 5. Record baseline fEPSPs electrode_placement->baseline_rec mpx004_app 6. Apply this compound baseline_rec->mpx004_app post_drug_rec 7. Record fEPSPs in the presence of this compound mpx004_app->post_drug_rec analyze 8. Analyze fEPSP inhibition post_drug_rec->analyze end End analyze->end

Caption: Workflow for Brain Slice Electrophysiology.

Protocol:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare 300-400 µm thick hippocampal slices using a vibrating microtome in ice-cold, oxygenated slicing aCSF.

  • Recovery: Transfer the slices to a holding chamber with oxygenated recording aCSF at 32-34°C for at least 1 hour.

  • Recording: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. c. To isolate NMDA receptor-mediated fEPSPs, include an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin) in the recording aCSF, and use a low magnesium concentration. d. Record a stable baseline of fEPSPs for at least 20 minutes. e. Apply this compound to the perfusion solution and record the change in the fEPSP amplitude.

  • Data Analysis: Measure the amplitude of the fEPSPs before and after drug application to quantify the inhibitory effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in health and disease. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it superior to older compounds for in vitro studies. The detailed protocols provided in this guide are intended to facilitate the adoption of this compound in the laboratory, enabling researchers to further elucidate the complex biology of NMDA receptors. While its physicochemical properties may limit its use in systemic in vivo studies, this compound remains an indispensable tool for a wide range of in vitro and ex vivo applications.[2]

References

The Structure-Activity Relationship of Pyrazine-Containing GluN2A Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] Overactivation of NMDA receptors is implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[2][3] The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[4] The diverse functional properties of NMDA receptors are largely determined by the specific GluN2 subunit incorporated.[2][5] The GluN2A subunit, in particular, is widely expressed in the adult brain and its dysfunction is linked to various neurological diseases.[6] This has spurred the development of subtype-selective antagonists targeting GluN2A-containing NMDA receptors.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of GluN2A-selective negative allosteric modulators (NAMs) characterized by a central pyrazine (B50134) core. We will delve into the quantitative data driving our understanding of these compounds, detail the experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The development of pyrazine-containing GluN2A antagonists has been significantly advanced by systematic modifications to their chemical structures. A key scaffold is exemplified by TCN-201 and its more recent analogs, MPX-004 and MPX-007.[1][2][5][7][8] These compounds act as negative allosteric modulators, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[4][9]

The following tables summarize the quantitative SAR data for key pyrazine-containing GluN2A antagonists, highlighting the impact of different chemical modifications on their potency and selectivity.

CompoundStructureGluN1/GluN2A IC50 (nM)GluN1/GluN2B IC50 (nM)Selectivity (fold vs. GluN2B)Reference
TCN-201 Structure not available in search resultsSubmicromolar potency>50,000>50[5]
This compound 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide79 (HEK cells), 198 (Oocytes)No inhibition>100[7]
MPX-007 5-(((3-fluoro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide27 (HEK cells), 143 (Oocytes)No inhibition>100[7]
ST3 Structure based on ACEPC scaffold52 (Ki)782 (Ki)15[6][10]

Key SAR Insights:

  • Central Pyrazine Core: The pyrazine ring is a critical component of this class of antagonists.

  • Linker Optimization: Modifications to the linker region between the distal halogenated aromatic ring and the central pyrazine nucleus have led to compounds with improved drug-like properties.[1]

  • Aromatic Substituents: The nature and position of substituents on the phenyl rings significantly influence potency and selectivity. For instance, the 3-halogen substituent on one of the aromatic rings is crucial for maintaining high potency.[9]

  • Thiazole Moiety: The replacement of a benzoylhydrazino moiety in earlier compounds with a (2-methylthiazol-5-yl)methylamino group in this compound and MPX-007 resulted in reduced glycine (B1666218) dependency and increased solubility and potency.[2]

Experimental Protocols

The characterization of pyrazine-containing GluN2A antagonists relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays cited in the literature.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels, including NMDA receptors, expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated. They are then injected with complementary RNAs (cRNAs) encoding the human or rat GluN1 and GluN2A subunits. The injected oocytes are incubated for 2-4 days to allow for robust receptor expression on the cell membrane.[11]

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., BaCl2-containing solution to minimize Ca2+-activated chloride currents).

    • The oocyte is impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential (typically at -40 to -70 mV) and record the resulting current.[11]

    • NMDA receptor-mediated inward currents are activated by the application of a solution containing saturating concentrations of glutamate (B1630785) (e.g., 100 µM) and the co-agonist glycine (e.g., 10-100 µM).[11]

  • Antagonist Application: Once a stable baseline current is achieved, the pyrazine-containing antagonist is applied at various concentrations to the perfusion solution.

  • Data Analysis: The inhibition of the glutamate/glycine-evoked current by the antagonist is measured. The percentage of inhibition is plotted against the antagonist concentration to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that produces 50% inhibition) is calculated.[11]

Whole-Cell Patch-Clamp Recordings in Mammalian Cells

This technique allows for the detailed study of ion channel function in a more physiologically relevant context, such as in cultured neurons or transfected cell lines (e.g., HEK293T cells).

Methodology:

  • Cell Preparation: HEK293T cells are cultured and transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) using methods like calcium phosphate (B84403) precipitation.[8] To prevent excitotoxicity, the culture medium is often supplemented with NMDA receptor antagonists like D,L-2-amino-5-phosphonovalerate (APV) and 7-chlorokynurenic acid.[8]

  • Electrophysiological Recording:

    • A glass micropipette with a very fine tip is brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing the experimenter to control the intracellular solution and the membrane potential.[11]

    • An external solution containing glutamate and glycine is applied to elicit NMDA receptor currents. The antagonist is co-applied with the agonists at varying concentrations.[11][12]

  • Data Analysis: Similar to TEVC, the percentage of current inhibition is plotted against the antagonist concentration to determine the IC50 value.[11][12]

Competitive Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., recombinant cell lines expressing GluN1/GluN2A) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[11]

  • Binding Assay: The isolated membranes are incubated with a specific radioligand for the NMDA receptor (e.g., [3H]CGP 39653) and varying concentrations of the unlabeled pyrazine-containing antagonist. The incubation is allowed to proceed until equilibrium is reached.[11]

  • Separation and Detection: The mixture is rapidly filtered through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[11]

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing antagonist. This competition curve is used to calculate the IC50 value, which is the concentration of the antagonist that displaces 50% of the specific binding of the radioligand. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving GluN2A-containing NMDA receptors and a typical experimental workflow for antagonist characterization.

GluN2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR GluN1 GluN2A GluN1 GluN2A Glutamate->NMDAR:port Binds to GluN2A Glycine Glycine / D-Serine Glycine->NMDAR:GluN1 Binds to GluN1 Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening PSD95 PSD-95 NMDAR:GluN2A_2->PSD95 Interaction CaM Calmodulin (CaM) Ca_ion->CaM Activation Ras_GRF2_Erk Ras-GRF2/Erk Pathway PSD95->Ras_GRF2_Erk Scaffolding CaM->NMDAR Modulation CREB_Signaling CREB Signaling Ras_GRF2_Erk->CREB_Signaling Activation Pro_survival Pro-survival Pathways CREB_Signaling->Pro_survival Upregulation

Caption: GluN2A-Containing NMDA Receptor Signaling Cascade.

TEVC_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis HarvestOocytes Harvest Xenopus Oocytes Inject_cRNA Inject GluN1 & GluN2A cRNA HarvestOocytes->Inject_cRNA Incubate Incubate (2-4 days) Inject_cRNA->Incubate VoltageClamp Two-Electrode Voltage Clamp (-40 to -70 mV) Incubate->VoltageClamp ApplyAgonists Apply Glutamate & Glycine VoltageClamp->ApplyAgonists EstablishBaseline Establish Stable Baseline Current ApplyAgonists->EstablishBaseline ApplyAntagonist Apply Pyrazine Antagonist (Varying Concentrations) EstablishBaseline->ApplyAntagonist Washout Washout ApplyAntagonist->Washout MeasureInhibition Measure Current Inhibition Washout->MeasureInhibition DoseResponse Generate Dose-Response Curve MeasureInhibition->DoseResponse CalculateIC50 Calculate IC50 DoseResponse->CalculateIC50

Caption: Workflow for TEVC Electrophysiology.

Conclusion

The development of pyrazine-containing GluN2A-selective antagonists represents a significant advancement in the quest for novel therapeutics for neurological disorders. The detailed structure-activity relationships, guided by robust experimental protocols, have enabled the optimization of lead compounds to achieve high potency and selectivity. The compounds discussed in this guide, such as this compound and MPX-007, serve as powerful pharmacological tools to further probe the physiological and pathological roles of GluN2A-containing NMDA receptors.[7] Future research will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of this promising class of molecules to facilitate their translation into clinical candidates.

References

In Vitro ADME Properties of MPX-004: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-004, also known as 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3][4] As a valuable pharmacological tool for studying the physiology of GluN2A-containing NMDA receptors, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for the design and interpretation of in vitro and in vivo studies.[1][4] This technical guide provides a comprehensive overview of the known in vitro ADME characteristics of this compound, including detailed experimental protocols and visual representations of key processes.

Physicochemical and In Vitro ADME Properties

The following table summarizes the key physicochemical and in vitro ADME properties of this compound.

ParameterValueReference
Calculated logP 1.02[1]
Hydrogen Bond Donors 2[1]
Polar Surface Area (PSA) 151 Ų[1]
Aqueous Solubility 12 µM[1]
Human Liver Microsomal Stability (t½) >30 min[1]
MDCK Cell Permeability (Papp A-B) 0.4 x 10⁻⁶ cm/s[1]
MDCK Cell Permeability (Papp B-A) 14.8 x 10⁻⁶ cm/s[1]
MDCK Efflux Ratio (B-A/A-B) 37[1]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Aqueous Solubility

Objective: To determine the concentration of this compound that remains in solution in a physiological buffer.

Methodology:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Dilute the stock solution into phosphate-buffered saline (PBS) at a final concentration exceeding the expected solubility.

  • Incubate the solution at room temperature with gentle agitation to allow it to reach equilibrium.

  • Separate any undissolved precipitate by filtration or centrifugation.

  • Quantify the concentration of this compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of this compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Methodology:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a potassium phosphate (B84403) buffer (pH 7.4).[1]

  • Add this compound to the reaction mixture at a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.[1]

  • Initiate the metabolic reaction by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system.[1]

  • Incubate the reaction at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30 minutes).[1]

  • Quench the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile.

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Calculate the half-life (t½) from the rate of disappearance of the parent compound.[1]

Permeability in Madin-Darby Canine Kidney (MDCK) Cells

Objective: To evaluate the permeability of this compound across a cell monolayer and to assess its potential as a substrate for efflux transporters, such as P-glycoprotein (P-gp). The MDCK cell line used in the cited study was transfected with the human MDR1 gene, which encodes for P-gp.[4]

Methodology:

  • Culture MDCK-MDR1 cells on permeable filter supports until a confluent monolayer is formed.

  • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • For the apical-to-basolateral (A-B) permeability assessment, add this compound to the apical (upper) chamber.

  • For the basolateral-to-apical (B-A) permeability assessment, add this compound to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber (basolateral for A-B and apical for B-A).

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2 is indicative of active efflux.[1][4]

Plasma Protein Binding (General Protocol)

Objective: To determine the extent to which this compound binds to plasma proteins. This is a critical parameter as generally only the unbound fraction of a drug is pharmacologically active. No specific data for this compound is publicly available. The following is a general protocol.

Methodology (Equilibrium Dialysis):

  • Prepare a semi-permeable membrane with a molecular weight cut-off that allows the passage of small molecules but retains large proteins.

  • Place plasma (human or other species of interest) on one side of the membrane and a protein-free buffer (e.g., PBS) on the other side.

  • Add this compound to the plasma-containing chamber.

  • Incubate the system at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • At equilibrium, collect samples from both the plasma and the buffer chambers.

  • Determine the concentration of this compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Drug Transporter Interaction (General Protocol)

Objective: To determine if this compound is a substrate or inhibitor of specific drug transporters. The high efflux ratio in MDCK-MDR1 cells suggests this compound is a P-gp substrate.[1][4] However, its interaction with other transporters has not been reported. The following is a general protocol for assessing transporter interactions.

Methodology (Vesicular Transport Assay):

  • Use membrane vesicles prepared from cells overexpressing a specific transporter of interest (e.g., BCRP, OATPs, OCTs).

  • To determine if this compound is a substrate, incubate the vesicles with a radiolabeled or fluorescently tagged form of this compound in the presence and absence of ATP (for ABC transporters).

  • Measure the uptake of this compound into the vesicles over time. ATP-dependent uptake indicates that this compound is a substrate of the transporter.

  • To determine if this compound is an inhibitor, incubate the vesicles with a known probe substrate for the transporter in the presence of varying concentrations of this compound.

  • Measure the uptake of the probe substrate. A decrease in probe substrate uptake with increasing concentrations of this compound indicates that it is an inhibitor of the transporter.

Visualizations

General Workflow for In Vitro ADME Assessment

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Solubility Aqueous Solubility Permeability Cell-Based Permeability (e.g., Caco-2, MDCK) PPB Plasma Protein Binding Metabolic_Stability Metabolic Stability (e.g., Microsomes, Hepatocytes) CYP_Inhibition CYP450 Inhibition Transporter_Interaction Transporter Interaction (Substrate/Inhibitor) Test_Compound Test Compound Test_Compound->Solubility Test_Compound->Permeability Test_Compound->PPB Test_Compound->Metabolic_Stability Test_Compound->CYP_Inhibition Test_Compound->Transporter_Interaction

Caption: A generalized workflow for the in vitro assessment of ADME properties of a test compound.

Mechanism of Action of this compound at the NMDA Receptor

NMDAR_Modulation cluster_NMDAR NMDA Receptor Complex GluN1 GluN1 Ion_Channel Ion Channel (Closed) GluN2A GluN2A Ca_Influx Ca²⁺ Influx (Blocked) Ion_Channel->Ca_Influx Prevents Opening Glutamate Glutamate Glutamate->GluN2A Binds Glycine Glycine Glycine->GluN1 Binds MPX004 This compound MPX004->GluN2A Binds (Allosteric Site)

Caption: this compound acts as a negative allosteric modulator of the GluN2A subunit of the NMDA receptor.

Discussion

The available in vitro ADME data for this compound provides valuable insights for researchers. The compound exhibits moderate aqueous solubility.[1] Its high stability in human liver microsomes suggests a low intrinsic clearance and potentially a long half-life in vivo.[1]

The permeability data from MDCK-MDR1 cells indicates that this compound has low passive permeability and is subject to active efflux, likely mediated by P-glycoprotein.[1][4] The high efflux ratio of 37 strongly suggests that this compound is a P-gp substrate, which could limit its ability to cross the blood-brain barrier.[1] This is consistent with its intended use as a pharmacological tool for in vitro studies or direct brain administration.[1]

It is important to note that data on plasma protein binding and interactions with other relevant drug transporters (e.g., BCRP, OATPs, OCTs) are not publicly available. These parameters can significantly influence the free drug concentration and tissue distribution, and their determination would provide a more complete ADME profile of this compound.

Conclusion

This compound is a valuable research tool with well-defined inhibitory activity at GluN2A-containing NMDA receptors. Its in vitro ADME profile is characterized by high metabolic stability and significant P-glycoprotein-mediated efflux. While further studies on plasma protein binding and a broader range of transporter interactions would be beneficial, the existing data provides a solid foundation for its application in neuroscience research.

References

A Technical Guide to MPX-004: A Selective Antagonist of GluN2A-Mediated Calcium Responses

Author: BenchChem Technical Support Team. Date: December 2025

Issued for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical overview of MPX-004, a novel pharmacological tool for the investigation of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. The focus is on its inhibitory effects on GluN2A-mediated calcium responses, its selectivity, and the experimental protocols utilized for its characterization.

Introduction: The Role of GluN2A in NMDA Receptor Function

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. They are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its functional and pharmacological properties. The GluN2A subunit is the most abundant in the adult mammalian central nervous system, and genetic evidence has implicated GluN2A-containing receptors in various neuropsychiatric and developmental disorders, including autism, schizophrenia, and epilepsy.

The development of selective pharmacological probes is essential to dissect the specific physiological and pathological roles of GluN2A-containing NMDA receptors. This compound (5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide) has emerged as a potent and selective antagonist for this purpose, offering significant improvements over earlier compounds like TCN-201.

Mechanism of Action

This compound acts as a negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors. Structurally similar to its predecessor, TCN-201, this compound's mechanism is believed to involve the interface between the ligand-binding domains of the GluN1 and GluN2A subunits. This allosteric binding reduces the efficacy of the co-agonist glycine (B1666218). The inhibitory potency of compounds in this class is sensitive to the concentration of extracellular glycine. However, this compound demonstrates less sensitivity to glycine concentration compared to TCN-201, retaining potent inhibitory activity even at high physiological glycine levels. This makes it a more robust tool for in vitro and ex vivo studies.

cluster_receptor NMDA Receptor (GluN1/GluN2A) cluster_action Modulatory Action GluN1 GluN1 Subunit Channel Ion Channel (Closed) GluN1->Channel Binding promotes channel opening GluN2A GluN2A Subunit Glycine Glycine Glycine->GluN1 Binds to co-agonist site MPX004 This compound MPX004->GluN1 Binds to allosteric site at GluN1/GluN2A interface MPX004->GluN2A MPX004_effect Negative Allosteric Modulation Reduces Glycine Efficacy MPX004->MPX004_effect Result Inhibition of Channel Opening MPX004_effect->Result Result->Channel Prevents opening

Proposed negative allosteric modulation mechanism of this compound.

Quantitative Data Summary

The following tables summarize the potency, selectivity, and activity of this compound on native receptors.

Table 1: Potency of this compound and Comparators on GluN2A-Mediated Responses

Compound Assay System Parameter Value Reference(s)
This compound HEK Cells (hGluN2A) IC₅₀ 79 nM
Xenopus Oocytes (hGluN1/hGluN2A) IC₅₀ 198 nM
MPX-007 HEK Cells (hGluN2A) IC₅₀ 27 nM

| TCN-201 | HEK Cells (hGluN2A) | % Max Inhibition | ~40% | |

Table 2: Selectivity of this compound for GluN2A over other GluN2 Subunits

Subunit Assay System This compound Concentration % Inhibition Reference(s)
GluN2B HEK Cells Concentrations that completely inhibit GluN2A No effect
GluN2D HEK Cells Concentrations that completely inhibit GluN2A No effect
GluN2B Xenopus Oocytes 10 µM Up to 8%
GluN2C Xenopus Oocytes 10 µM Up to 8%

| GluN2D | Xenopus Oocytes | 10 µM | Up to 8% | |

Table 3: Effect of this compound on Native NMDA Receptors

Preparation Measurement This compound Concentration Result Reference(s)
Rat Primary Pyramidal Neurons Whole-cell current Maximal ~30% inhibition
Rat Hippocampal Slices (CA1) NMDA Receptor fEPSP 30 - 50 µM ~60% inhibition
WT Mouse Cortical Slices NMDAR/AMPAR Ratio 50 µM ~30% reduction

| GRIN2A KO Mouse Cortical Slices | NMDA Synaptic Currents | 50 µM | No effect | |

Table 4: Off-Target Binding Profile of this compound

Target Assay Type This compound Concentration % Inhibition Reference(s)
5-HT₁B Antagonist Binding 1 µM 35%
5-HT₂A Agonist Binding 1 µM 31%
EP4 Agonist Binding 1 µM 27%

| AMPA Receptor | Synaptic Currents | 50 µM | No effect | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

This assay is used to determine the potency (IC₅₀) of compounds on specific NMDA receptor subtypes.

  • Cell Culture: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 alongside a specific GluN2 subunit (e.g., GluN2A, GluN2B, or GluN2D).

  • Dye Loading: Cells are loaded with a fluorescent calcium indicator dye, such as Fluo-8, which allows for the quantification of intracellular calcium concentration changes upon receptor activation.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Receptor Stimulation: Cells are stimulated with a fixed concentration of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors, leading to calcium influx.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescent microplate reader.

  • Data Analysis: The inhibitory effect of this compound at each concentration is calculated relative to the vehicle control. A concentration-response curve is generated, and the IC₅₀ value is determined by fitting the data to the Hill equation using software like GraphPad Prism.

A 1. Culture HEK Cells (Expressing GluN2A) B 2. Load Cells with Fluo-8 Ca2+ Dye A->B C 3. Add this compound (Concentration Gradient) B->C D 4. Stimulate with Glutamate + Glycine C->D E 5. Measure Fluorescence (Ca2+ Influx) D->E F 6. Analyze Data (Calculate IC50) E->F

Workflow for the HEK cell calcium influx assay.

This protocol assesses the effect of this compound on synaptic transmission in a more physiologically relevant brain tissue preparation.

  • Slice Preparation: Acute hippocampal slices (typically 300-400 µm thick) are prepared from the brains of 3- to 4-week-old rats.

  • Incubation/Recovery: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

  • Compound Application: Slices are transferred to a recording chamber and continuously perfused with aCSF. For the experimental group, this compound is added to the aCSF at desired concentrations (e.g., 30-50 µM) and incubated for at least 40 minutes to ensure tissue penetration.

  • Stimulation: A stimulating electrode is placed on the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.

  • Recording: A recording electrode in the CA1 stratum radiatum measures the field excitatory postsynaptic potentials (fEPSPs). To isolate the NMDA receptor-mediated component, recordings are typically performed in the presence of an AMPA receptor antagonist (e.g., NBQX) and in low magnesium aCSF.

  • Data Analysis: The amplitude of the NMDA receptor-mediated fEPSP is measured before and after the application of this compound. The percentage of inhibition is calculated by comparing the response in the presence of the drug to the baseline response.

A 1. Prepare Acute Hippocampal Slices B 2. Incubate Slices in aCSF +/- this compound A->B C 3. Position Electrodes (Stim: Schaffer Collateral, Rec: CA1) B->C D 4. Isolate NMDA Component (e.g., with AMPA blocker) C->D E 5. Record NMDA-fEPSP Baseline and Post-Drug D->E F 6. Analyze fEPSP Amplitude to Determine Inhibition E->F

Workflow for hippocampal slice electrophysiology.

To confirm that the effects of this compound are specifically mediated by GluN2A-containing receptors, experiments are performed on tissue from mice lacking the gene for GluN2A (GRIN2A).

  • Slice Preparation: Cortical or hippocampal slices are prepared from adult wild-type (WT) and GRIN2A KO mice.

  • Incubation: Slices from both genotypes are incubated with either vehicle or a high concentration of this compound (e.g., 50 µM) for at least 40 minutes.

  • Recording: Whole-cell patch-clamp recordings or field potential recordings are used to measure NMDA receptor-mediated synaptic currents.

  • Analysis: The effect of this compound on NMDA currents in WT slices is compared to its effect in KO slices. A significant reduction of the current in WT but not in KO mice confirms that the drug's target is the GluN2A subunit.

Conclusion

This compound is a highly potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors. It effectively and completely blocks GluN2A-mediated calcium responses in heterologous expression systems and significantly inhibits the GluN2A-mediated component of synaptic currents in native neuronal preparations. Its selectivity was rigorously confirmed in experiments using GRIN2A knockout mice, where its inhibitory effects were absent. These characteristics, combined with improved potency and physicochemical properties over previous tools, establish this compound as an invaluable pharmacological agent for elucidating the precise roles of GluN2A-containing NMDA receptors in CNS function and disease.

The Pharmacology and Physiology of GluN2A-Containing NMDA Receptors: A Technical Guide to the Selective Antagonist MPX-004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the physiology of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor and the utility of MPX-004 as a selective pharmacological tool. The document outlines the mechanism of action of this compound, summarizes its key pharmacological data, details common experimental protocols for its use, and illustrates the critical signaling pathways modulated by GluN2A activity.

Introduction to GluN2A and the Significance of this compound

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors essential for excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2] Functional NMDARs are heterotetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including channel kinetics and affinity for agonists and allosteric modulators.[2][3]

The GluN2A subunit is the most abundant GluN2 subtype in the adult mammalian central nervous system and is predominantly located at synaptic sites.[3] Synaptic GluN2A-containing NMDARs are critically implicated in neuroprotective, pro-survival signaling pathways.[4][5] Genetic and physiological evidence has linked dysregulation of GluN2A function to a range of neuropsychiatric and developmental disorders, including schizophrenia, autism, and childhood epilepsy.[3]

The development of subunit-selective pharmacological tools is crucial for dissecting the precise physiological roles of GluN2A and for exploring its therapeutic potential. This compound is a novel, potent, and highly selective antagonist for GluN2A-containing NMDARs, offering a significant advance for both basic research and drug development.[3][6][7]

Mechanism of Action of this compound

This compound is a pyrazine-containing compound that functions as a selective negative allosteric modulator (NAM) of GluN2A-containing NMDARs.[3] It exerts its inhibitory effect by binding to a modulatory site located at the interface between the ligand-binding domains of the GluN1 and GluN2A subunits. By binding to this allosteric site, this compound prevents the channel opening that normally follows the binding of the co-agonists glutamate (to GluN2A) and glycine (B1666218) (to GluN1), thereby inhibiting the influx of calcium (Ca²⁺) into the neuron.[8]

The mechanism is believed to be functionally competitive with the co-agonist glycine.[3] However, unlike some modulators, this compound can achieve a complete blockade of currents from both diheteromeric (GluN1/GluN2A) and triheteromeric (GluN1/GluN2A/GluN2B) receptors.[9] Notably, studies indicate that this compound does not alter the deactivation time constant (decay kinetics) of the NMDA receptor subtypes it inhibits.[9][10]

Quantitative Pharmacological Data

The selectivity and potency of this compound have been characterized across various experimental systems. The data below is summarized from key studies, primarily utilizing heterologous expression systems (HEK cells, Xenopus oocytes) and native neuronal preparations.

ParameterReceptor SubtypeSystemValueReference
IC₅₀ GluN1/GluN2AHEK Cells (Ca²⁺ Flux Assay)79 nM[3][6][7]
IC₅₀ GluN1/GluN2AXenopus Oocytes (Electrophysiology)198 nM[6]
Selectivity GluN1/GluN2BHEK Cells / Xenopus OocytesNo significant inhibitory effect[3][6][9]
Selectivity GluN1/GluN2DHEK Cells / Xenopus OocytesNo significant inhibitory effect[3][6]
Inhibition of Native Receptors Total NMDA CurrentRat Pyramidal Neurons (Primary Culture)~30% inhibition[3][7]
Inhibition of Native Receptors NMDA-mediated fEPSPRat Hippocampal Slices~60% inhibition[3][7]
Off-Target Binding (at 1 µM) 5-HT₁B Antagonist BindingCEREP-80 Panel35% inhibition[6]
Off-Target Binding (at 1 µM) 5-HT₂A Agonist BindingCEREP-80 Panel31% inhibition[6]
Off-Target Binding (at 1 µM) EP4 Agonist BindingCEREP-80 Panel27% inhibition[6]

Key Experimental Protocols

Characterization of this compound relies on a suite of established electrophysiological and cell-based assays. Detailed methodologies for the primary techniques are provided below.

Calcium Flux Assay in HEK293 Cells

This high-throughput method measures NMDAR activity by detecting changes in intracellular calcium concentration using a fluorescent indicator.

Methodology:

  • Cell Culture and Transfection:

    • Seed Human Embryonic Kidney (HEK293) cells in 96- or 384-well black-wall, clear-bottom plates. Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin until 70-90% confluent.

    • Transfect cells with plasmids encoding the human GluN1 and GluN2A subunits (1:1 ratio) using a suitable transfection reagent (e.g., Lipofectamine). Allow 24-48 hours for receptor expression.[8]

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM, Fura-2) in a physiological salt solution (e.g., HBSS with 20 mM HEPES). Pluronic F-127 can be included to aid dye solubilization.[8]

    • Remove the culture medium and incubate cells with the loading buffer for 30-60 minutes at 37°C or room temperature.[8]

    • Gently wash the cells with HBSS to remove excess dye.[8]

  • Compound Application and Receptor Stimulation:

    • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined period.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.[8]

    • Stimulate the NMDARs by adding a solution containing glutamate and glycine (e.g., final concentration of 100 µM glutamate, 10 µM glycine).[8]

  • Data Acquisition and Analysis:

    • Record the fluorescence signal (Ex/Em ≈ 490/525 nm for Fluo-8) continuously for 1-3 minutes.[8]

    • Calculate the change in fluorescence (ΔF) relative to the baseline (F₀) and plot against the concentration of this compound to determine the IC₅₀ value.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed HEK293 Cells Transfect Transfect with GluN1 + GluN2A Plasmids Seed->Transfect Express Incubate for Receptor Expression Transfect->Express Load Load Cells with Fluo-8 AM Dye Express->Load Wash Wash Excess Dye Load->Wash Add_MPX Add this compound Wash->Add_MPX Read_Base Read Baseline Fluorescence Add_MPX->Read_Base Stimulate Stimulate with Glutamate + Glycine Read_Base->Stimulate Read_Signal Record Fluorescence Signal Stimulate->Read_Signal Analyze Calculate ΔF/F₀ Read_Signal->Analyze Curve Generate Dose-Response Curve Analyze->Curve IC50 Determine IC₅₀ Curve->IC50

Fig. 1: Workflow for Calcium Flux Assay. (95 chars)
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the detailed electrophysiological characterization of specific NMDAR subtypes expressed in a robust, isolated system.

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest stage V-VI oocytes from Xenopus laevis.

    • Prepare cRNA for GluN1 and the desired GluN2 subunit (e.g., GluN2A, 2B, 2C, 2D) from linearized plasmid DNA.

    • Microinject the cRNA mixture into the cytoplasm of the oocytes.

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the plasma membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with a high molarity salt solution (e.g., 3M KCl).

    • Clamp the oocyte's membrane potential at a negative holding potential (e.g., -70 mV).

  • Data Acquisition:

    • Apply a solution containing glutamate and glycine to activate the expressed NMDARs and record the resulting inward current.

    • To test this compound, co-apply the compound with the agonists at various concentrations.

    • Record currents in response to a range of this compound concentrations to generate a dose-response curve and determine the IC₅₀.

    • To confirm selectivity, repeat the experiment using oocytes expressing GluN2B, GluN2C, and GluN2D subunits.

Whole-Cell Patch-Clamp of Cultured Neurons

This method assesses the effect of this compound on NMDAR-mediated currents in a native cellular environment.

Methodology:

  • Cell Preparation:

    • Prepare primary cultures of neurons (e.g., rat cortical or hippocampal neurons) on glass coverslips. Allow neurons to mature in culture for 13-15 days.

  • Recording Configuration:

    • Transfer a coverslip to a recording chamber on an inverted microscope, continuously perfused with an external solution containing blockers for non-NMDAR currents (e.g., CNQX for AMPA receptors, picrotoxin (B1677862) for GABA-A receptors).

    • Obtain a high-resistance (>1 GΩ) seal between a glass micropipette (filled with an appropriate internal solution) and the membrane of a neuron.

    • Rupture the membrane patch to achieve the whole-cell configuration. Clamp the neuron at a negative holding potential.

  • Data Acquisition and Analysis:

    • Evoke NMDAR-mediated excitatory postsynaptic currents (EPSCs) by brief local application of NMDA and glycine.

    • Establish a stable baseline of evoked currents.

    • Perfuse the chamber with a solution containing this compound and record the resulting inhibition of the NMDA-evoked current.

    • Analyze the percentage of current inhibition to quantify the contribution of GluN2A-containing receptors to the total NMDA response.[3]

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This ex vivo technique measures the population-level synaptic response in brain tissue, providing insight into the role of GluN2A in synaptic transmission.

Methodology:

  • Slice Preparation:

    • Acutely prepare brain slices (e.g., 400 µm thick transverse hippocampal slices) from rodents (e.g., 3-4 week old rats) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in a holding chamber for at least 1 hour.[11]

  • Recording:

    • Transfer a slice to a submersion recording chamber perfused with heated (32°C), oxygenated aCSF containing blockers for non-NMDARs.

    • Place a stimulating electrode on an afferent pathway (e.g., Schaffer collaterals in the hippocampus).[11]

    • Place a recording electrode in the dendritic field where these afferents terminate (e.g., stratum radiatum of CA1) to record the fEPSP.[11]

  • Data Acquisition and Analysis:

    • Deliver electrical pulses to the stimulating electrode to evoke fEPSPs. Adjust stimulus intensity to elicit a response of ~50% of the maximum amplitude.

    • Record a stable baseline of fEPSPs for 15-20 minutes.

    • Apply this compound via the perfusion solution at various concentrations.

    • Record the change in the fEPSP slope over time to determine the concentration-dependent inhibition by this compound.[3][7]

GluN2A Signaling Pathways and Modulation by this compound

Activation of synaptic GluN2A-containing NMDARs initiates several key intracellular signaling cascades that are generally associated with pro-survival and plasticity-promoting cellular functions. By selectively blocking these receptors, this compound serves as a tool to investigate and modulate these pathways.

The influx of Ca²⁺ through the GluN2A-NMDAR channel is the primary initiating event. This leads to the activation of calcium-dependent enzymes and signaling molecules, including:

  • Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A critical kinase for synaptic plasticity, particularly long-term potentiation (LTP).[2]

  • Ras-GRF2/ERK Pathway: Activation of the Ras/extracellular signal-regulated kinase (ERK) pathway, which is a mitogen-activated protein kinase (MAPK) cascade, can lead to changes in gene expression.[1]

  • CREB (cAMP response element-binding protein): A transcription factor that, once phosphorylated, translocates to the nucleus to promote the expression of pro-survival genes.[4]

  • BDNF (Brain-Derived Neurotrophic Factor): A key target gene of CREB. BDNF is a neurotrophin that promotes neuronal survival, growth, and synaptic plasticity.[4] There is also evidence for a feedback loop where BDNF, acting through its TrkB receptor, can regulate the synaptic expression of GluN2A.[12]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade involved in cell survival and proliferation.[1][5]

By inhibiting the initial Ca²⁺ influx through GluN2A-containing receptors, this compound is expected to downregulate these neuroprotective and plasticity-related signaling cascades.

G cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glu Glutamate NMDAR GluN1/GluN2A NMDA Receptor Glu->NMDAR Ca_ion Ca²⁺ NMDAR->Ca_ion Influx MPX This compound MPX->NMDAR Inhibits CaMKII CaMKII Ca_ion->CaMKII RasERK Ras-GRF2 → ERK Ca_ion->RasERK PI3K PI3K → Akt Ca_ion->PI3K CREB_cyto CREB Ca_ion->CREB_cyto Synaptic Plasticity (LTP) Synaptic Plasticity (LTP) CaMKII->Synaptic Plasticity (LTP) Gene Gene Expression RasERK->Gene Cell Survival Cell Survival PI3K->Cell Survival CREB_nuc p-CREB CREB_cyto->CREB_nuc Phosphorylation & Translocation CREB_nuc->Gene BDNF BDNF Synthesis Gene->BDNF Neuronal Growth &\nSurvival Neuronal Growth & Survival BDNF->Neuronal Growth &\nSurvival

Fig. 2: GluN2A signaling and this compound inhibition. (93 chars)

Conclusion

This compound represents a high-value pharmacological tool for the scientific community. Its potency and selectivity for GluN2A-containing NMDA receptors allow for the precise dissection of this subunit's role in complex neurophysiological processes. The data and protocols summarized in this guide provide a framework for researchers and drug developers to effectively utilize this compound in studies ranging from basic synaptic function to the exploration of novel therapeutic strategies for neurological and psychiatric disorders. The ability to selectively inhibit GluN2A-mediated signaling opens new avenues for understanding and potentially treating conditions linked to its dysfunction.

References

The Role of GluN2A in Neuropsychiatric Disorders: A Technical Guide to Research Using MPX-004

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, and its dysfunction has been implicated in a range of neuropsychiatric disorders. The GluN2A subunit of the NMDA receptor, in particular, has emerged as a key area of investigation due to its specific expression patterns and functional roles in synaptic plasticity. This technical guide provides a comprehensive overview of the role of GluN2A in neuropsychiatric disorders and details the use of MPX-004, a potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors, as a research tool. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate further research in this promising therapeutic area.

Introduction: The GluN2A Subunit as a Therapeutic Target

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] These receptors are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit family has four members (GluN2A-D), with GluN2A and GluN2B being the most abundant in the adult mammalian brain.[1][2]

The composition of NMDA receptors, specifically the type of GluN2 subunit, dictates their physiological and pharmacological properties. GluN2A-containing receptors are predominantly found at synaptic sites and are associated with mature synapses, while GluN2B-containing receptors are more prevalent at extrasynaptic locations and during early development.[1] Growing evidence from genetic and physiological studies implicates the dysfunction of GluN2A-containing NMDA receptors in the pathophysiology of several neuropsychiatric and developmental disorders, including schizophrenia, autism spectrum disorder (ASD), childhood epilepsy, and Rett Syndrome.[3][4] This makes the GluN2A subunit a compelling target for the development of novel therapeutics.

This compound is a novel pyrazine-containing antagonist that is highly selective for GluN2A-containing NMDA receptors.[3][4] It acts as a negative allosteric modulator, offering a valuable pharmacological tool to probe the physiological and pathological roles of GluN2A.[5] This guide will delve into the specifics of using this compound to investigate the function of GluN2A in the context of neuropsychiatric disorders.

This compound: A Selective GluN2A Negative Allosteric Modulator

This compound, with the chemical name 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, is a potent and selective inhibitor of GluN2A-containing NMDA receptors.[3] Its mechanism of action is believed to be similar to its structural analog, TCN-201, which acts as a functionally competitive antagonist with glycine (B1666218) at the GluN1 subunit, thereby inhibiting receptor function.[3][5]

Potency and Selectivity

This compound exhibits high potency for GluN2A-containing NMDA receptors with notable selectivity over other GluN2 subunits. The following tables summarize the quantitative data from various in vitro and ex vivo studies.

Table 1: In Vitro Potency of this compound

Experimental SystemReceptor SubtypeIC50Reference(s)
HEK Cells (Ca2+ Assay)GluN2A79 nM[3][6]
Xenopus Oocytes (TEVC)GluN1/GluN2A198 ± 17 nM[3]
Rat Hippocampal Slices (fEPSP)Native NMDA Receptors3.4 µM[3]

Table 2: Selectivity of this compound Against Other GluN2 Subunits

Experimental SystemReceptor SubtypeEffect of this compoundReference(s)
HEK Cells (Ca2+ Assay)GluN2B, GluN2DNo inhibitory effect[3][6]
Xenopus Oocytes (TEVC)GluN1/GluN2B, C, or DWeak inhibition (up to 8%) at 10 µM[3]

Table 3: Inhibition of Native NMDA Receptor Currents by this compound

PreparationMeasured ResponseInhibition by this compoundReference(s)
Rat Pyramidal Neurons (Primary Culture)Whole-cell current~30%[3][4]
Rat Hippocampal SlicesNMDA receptor-mediated EPSP~60%[3][4]
Cortical Slices from GRIN2A Knockout MiceNMDA receptor-mediated synaptic currentsNo inhibitory effect[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study GluN2A function.

HEK Cell Calcium Imaging Assay

This assay measures the influx of calcium through NMDA receptors in response to agonist stimulation and its inhibition by this compound.

  • Cell Culture and Plating:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human GluN1 and GluN2A subunits in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • The day before the assay, seed the cells onto 96-well black-walled, clear-bottom plates coated with poly-D-lysine.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological saline solution like Hanks' Balanced Salt Solution (HBSS).

    • Wash the cells with HBSS and then incubate them with the dye loading buffer for approximately 1 hour at 37°C.

    • After incubation, wash the cells to remove excess dye.

  • Compound and Agonist Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in HBSS to achieve the desired final concentrations.

    • Prepare an agonist solution containing glutamate and glycine (e.g., 3 µM each) in HBSS.[3]

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader with kinetic reading capabilities.

    • Establish a baseline fluorescence reading.

    • Add the this compound dilutions to the respective wells.

    • After a short incubation period, add the agonist solution to all wells.

    • Record the change in fluorescence over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone).

    • Plot the concentration-response curve and determine the IC50 value using a suitable pharmacological software.

HEK_Cell_Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture HEK-GluN1/GluN2A Cells Seed Seed Cells in 96-well Plate Culture->Seed Dye Load Cells with Calcium Dye Seed->Dye Baseline Establish Baseline Fluorescence Dye->Baseline Add_MPX Add this compound Baseline->Add_MPX Add_Agonist Add Glutamate + Glycine Add_MPX->Add_Agonist Record Record Fluorescence Change Add_Agonist->Record Calculate Calculate % Inhibition Record->Calculate Plot Plot Concentration-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for the this compound HEK cell calcium imaging assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion channel currents in oocytes expressing specific NMDA receptor subunits.

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Prepare complementary RNA (cRNA) for the human GluN1 and desired GluN2 subunits (e.g., GluN2A, GluN2B, etc.).

    • Inject the cRNA into the oocytes and incubate them for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply an agonist solution containing glutamate and glycine to elicit an inward current.

    • To determine the IC50, co-apply increasing concentrations of this compound (e.g., from 10 nM to 10 µM) with the agonist solution.[3]

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current to the control response and plot the concentration-inhibition curve to calculate the IC50.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Harvest Harvest & Defolliculate Oocytes Inject Inject GluN1/GluN2 cRNA Harvest->Inject Incubate Incubate for 2-5 Days Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Impale Impale with Microelectrodes Place->Impale Clamp Voltage Clamp at -70 mV Impale->Clamp Apply_Agonist Apply Glutamate + Glycine Clamp->Apply_Agonist Apply_MPX Co-apply this compound Apply_Agonist->Apply_MPX Measure Measure Peak Current Apply_MPX->Measure Normalize Normalize to Control Measure->Normalize IC50 Calculate IC50 Normalize->IC50

Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Rat Hippocampal Slice Electrophysiology

This ex vivo preparation allows for the study of synaptic transmission in a more intact neural circuit.

  • Slice Preparation:

    • Anesthetize and decapitate a 3- to 4-week-old rat.[3]

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Cut coronal or sagittal hippocampal slices (300-400 µm thick) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Field Excitatory Postsynaptic Potential (fEPSP) Recording:

    • Transfer a slice to a recording chamber and perfuse with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • To isolate NMDA receptor-mediated fEPSPs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., CNQX) and low Mg2+.

    • Evoke fEPSPs by stimulating the Schaffer collaterals.

    • Establish a stable baseline recording.

    • Bath-apply this compound at various concentrations (e.g., 100 nM to 50 µM) and record the change in the fEPSP amplitude.[3]

  • Data Analysis:

    • Measure the fEPSP slope or amplitude.

    • Express the data as a percentage of the baseline and plot the time course of inhibition.

    • Construct a concentration-response curve to determine the IC50 of this compound.

Role of GluN2A in Neuropsychiatric Disorders and the Rationale for this compound Research

Dysregulation of GluN2A-containing NMDA receptors is increasingly recognized as a contributing factor to the pathophysiology of various neuropsychiatric disorders.

  • Schizophrenia: Genetic studies have identified associations between variations in the GRIN2A gene (which encodes the GluN2A subunit) and an increased risk for schizophrenia.[7] The "glutamate hypothesis" of schizophrenia posits that hypofunction of NMDA receptors contributes to the cognitive and negative symptoms of the disorder.[8] this compound can be used to investigate the specific contribution of GluN2A hypofunction to schizophrenia-like phenotypes in animal models.

  • Autism Spectrum Disorder (ASD): Mutations in GRIN2A have also been linked to ASD.[9] The balance between GluN2A and GluN2B signaling is crucial for proper synaptic development and function, and disruptions in this balance are thought to contribute to the synaptic deficits observed in ASD.[10] Research with this compound can help elucidate the consequences of altered GluN2A signaling on social behavior and repetitive behaviors in ASD models.

  • Epilepsy: Certain mutations in the GRIN2A gene are strongly associated with childhood epilepsy and aphasia syndromes. These mutations can lead to either gain- or loss-of-function of the NMDA receptor, highlighting the importance of tightly regulated GluN2A activity. This compound can be utilized to explore how modulating GluN2A activity affects neuronal hyperexcitability in models of epilepsy.

GluN2A_Signaling_Pathway cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling cluster_function Cellular Function Glutamate Glutamate NMDAR GluN1/GluN2A Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII ERK ERK Signaling CaMKII->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression LTP Synaptic Plasticity (LTP) Gene_Expression->LTP Synapse_Maturation Synapse Maturation Gene_Expression->Synapse_Maturation MPX This compound MPX->NMDAR

Simplified GluN2A signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a highly valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in both normal physiology and in the context of neuropsychiatric disorders. Its potency and selectivity allow for the precise dissection of GluN2A-mediated signaling pathways. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the GluN2A subunit for the treatment of conditions such as schizophrenia, autism spectrum disorder, and epilepsy. Future studies utilizing this compound and similar compounds will be instrumental in advancing our understanding of these complex disorders and in the development of novel, targeted therapies.

References

A Preclinical Profile of MPX-004: A Selective Modulator of GluN2A-Containing NMDA Receptors for Investigating Neurodevelopmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function, particularly involving the GluN2A subunit, has been genetically and physiologically linked to a range of neurodevelopmental disorders, including autism spectrum disorder, schizophrenia, and childhood epilepsy.[1][2][3][4] The development of pharmacological tools that can selectively target specific NMDA receptor subtypes is therefore crucial for dissecting their physiological roles and exploring their therapeutic potential.

This technical guide provides a comprehensive overview of the preclinical data for MPX-004, a novel, potent, and selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors.[1][2][3] As a research tool, this compound offers high selectivity for the GluN2A subunit, enabling the precise investigation of its contribution to synaptic function and its involvement in pathological states associated with neurodevelopmental disorders. This document summarizes the quantitative data from key experiments, details the experimental protocols used for its characterization, and provides visual diagrams of its mechanism of action and experimental workflows. It is important to note that this compound is a preclinical research compound and is distinct from clinical-stage molecules with similar nomenclature.

Mechanism of Action

This compound is a pyrazine-containing compound that acts as a negative allosteric modulator of NMDA receptors.[1][2] Its mechanism involves selective binding to an allosteric site on GluN2A-containing receptors, which in turn inhibits receptor activation.[5] Structurally similar to the earlier compound TCN-201, this compound's mechanism is believed to be functionally competitive with the co-agonist glycine.[1][2] By stabilizing the glycine-unbound state of the GluN1 subunit, it reduces the receptor's response to glutamate (B1630785), thereby inhibiting calcium influx, a critical process for synaptic signaling.[5][6][7]

MPX-004_Mechanism_of_Action cluster_0 Postsynaptic Terminal NMDA_R NMDA Receptor (GluN1/GluN2A) Ca_Channel Ion Channel (Closed) NMDA_R->Ca_Channel Gating Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Inhibited Ca_Influx->Downstream Activation Glutamate Glutamate Glutamate->NMDA_R Binds GluN2A Glycine Glycine Glycine->NMDA_R Binds GluN1 MPX004 This compound MPX004->NMDA_R Negative Allosteric Modulation

This compound binds to GluN2A-NMDA receptors, inhibiting ion channel opening.

Data Presentation: Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified across a range of in vitro and ex vivo models. The following tables summarize these key findings.

Table 1: In Vitro Potency and Selectivity of this compound

Assay SystemReceptor SubtypeAgonistsIC₅₀ ValueReference
HEK Cell Calcium FluxGluN1/GluN2AGlutamate (3 µM) + Glycine (3 µM)79 nM[1][8][9]
HEK Cell Calcium FluxGluN1/GluN2BGlutamate (3 µM) + Glycine (3 µM)>10 µM (>6.5% inhibition)[8]
HEK Cell Calcium FluxGluN1/GluN2DGlutamate (3 µM) + Glycine (3 µM)>10 µM (>6.5% inhibition)[8]
Xenopus Oocyte ElectrophysiologyGluN1/GluN2AGlutamate + Glycine198 ± 17 nM[8]
Xenopus Oocyte ElectrophysiologyGluN1/GluN2BGlutamate + Glycine>30 µM[3]
Xenopus Oocyte ElectrophysiologyGluN1/GluN2CGlutamate + Glycine>30 µM[3]
Xenopus Oocyte ElectrophysiologyGluN1/GluN2DGlutamate + Glycine>30 µM[3]

Table 2: Activity of this compound in Native Neuronal Preparations

PreparationAssay TypeMeasurementThis compound EffectReference
Rat Primary Cortical NeuronsWhole-cell Patch ClampNMDA-evoked current~30% inhibition at maximal concentrations[2][3][8]
Rat Hippocampal Slices (CA1)Field EPSP RecordingNMDA receptor-mediated fEPSP~60% inhibition at 30-50 µM (IC₅₀ = 3.4 µM)[1][8][10]
Mouse Visual Cortex Slices (WT)Synaptic Current RecordingNMDAR/AMPAR RatioSignificant reduction[2]
Mouse Visual Cortex Slices (GRIN2A KO)Synaptic Current RecordingNMDAR/AMPAR RatioNo significant effect[2][8]
Fragile X Mouse Model (FXS) NeuronsNMDAR-mediated EPSCPeak Amplitude~40% reduction[11]
Wild-Type (WT) NeuronsNMDAR-mediated EPSCPeak Amplitude~27% reduction[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core experimental protocols used in the evaluation of this compound.

Heterologous Expression and Calcium Flux Assays in HEK Cells

This assay provides a high-throughput method to assess the potency and selectivity of compounds on specific NMDA receptor subtypes.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably or transiently transfected with plasmids encoding the human GluN1 and various GluN2 (A, B, C, or D) subunits. Cells are cultured in standard media (e.g., DMEM with 10% FBS) and induced to express the receptors prior to the assay.[8]

  • Assay Preparation: On the day of the assay, cells are plated in 384-well plates. The growth medium is replaced with an assay buffer containing a fluorescent calcium indicator (e.g., Fluo-8).

  • Compound Application and Signal Detection: this compound is added at various concentrations and incubated. The plate is then placed in a fluorescent imaging plate reader (FLIPR). A solution containing NMDA receptor agonists (e.g., 3 µM glutamate and 3 µM glycine) is added to stimulate the receptors.

  • Data Analysis: The resulting increase in intracellular calcium, detected as a change in fluorescence, is measured. The response in the presence of this compound is compared to the control response to determine the percent inhibition. IC₅₀ curves are generated by fitting the concentration-response data to the Hill equation.[9]

HEK_Cell_Workflow A 1. Culture HEK cells transfected with GluN1 + GluN2A/B/D B 2. Plate cells in 384-well plate A->B C 3. Load cells with Calcium Indicator Dye (e.g., Fluo-8) B->C D 4. Add this compound at varying concentrations C->D E 5. Add Agonists (Glutamate + Glycine) D->E F 6. Measure Ca²+ influx via fluorescence (FLIPR) E->F G 7. Calculate % Inhibition and determine IC₅₀ F->G

Workflow for the HEK Cell Calcium Flux Assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC in Xenopus oocytes is a gold-standard electrophysiological method for confirming the activity and selectivity of ion channel modulators.

  • Oocyte Preparation and cRNA Injection: Oocytes are harvested from female Xenopus laevis frogs. They are then injected with complementary RNA (cRNA) encoding for human GluN1 and GluN2 subunits and incubated for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard recording solution. Two microelectrodes, filled with a high-molarity salt solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set holding potential (e.g., -40 mV).

  • Data Acquisition: NMDA receptor-mediated currents are evoked by applying glutamate and glycine. The inhibitory effect of this compound is determined by co-applying the compound with the agonists at a range of concentrations.

  • Analysis: The peak current response at each concentration of this compound is measured and normalized to the control response to generate concentration-inhibition curves and calculate IC₅₀ values.[8][12]

Electrophysiology in Brain Slices

This ex vivo preparation allows for the study of drug effects on native receptors within a relatively intact synaptic architecture.

  • Slice Preparation: Rodents (e.g., 3- to 4-week-old rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Hippocampal or cortical slices (typically 300-400 µm thick) are prepared using a vibratome and allowed to recover in oxygenated aCSF.[8]

  • Field Potential Recording: A slice is transferred to a recording chamber and continuously perfused with aCSF. To isolate NMDA receptor-mediated currents, the solution typically contains antagonists for AMPA and GABA receptors. A stimulating electrode is placed in an afferent pathway (e.g., Schaffer collaterals in the hippocampus), and a recording electrode is placed in a dendritic field (e.g., stratum radiatum of CA1) to measure field excitatory postsynaptic potentials (fEPSPs).

  • Pharmacological Testing: After establishing a stable baseline fEPSP, this compound is bath-applied at various concentrations. The change in the fEPSP amplitude or area is recorded over time.

  • Data Analysis: The magnitude of fEPSP inhibition is calculated relative to the pre-drug baseline. This data is used to determine the potency (IC₅₀) and efficacy of this compound on native NMDA receptors.[8][10]

Brain_Slice_Workflow A 1. Prepare acute hippocampal or cortical slices from rodent B 2. Allow slices to recover in oxygenated aCSF A->B C 3. Transfer slice to recording chamber B->C D 4. Place stimulating and recording electrodes C->D E 5. Record stable baseline NMDA receptor-mediated fEPSPs D->E F 6. Bath-apply this compound at varying concentrations E->F G 7. Measure inhibition of fEPSP and calculate IC₅₀ F->G

Workflow for Brain Slice Electrophysiology.

Conclusion

This compound is a highly selective and potent antagonist of GluN2A-containing NMDA receptors. The data generated from a suite of in vitro and ex vivo assays consistently demonstrate its ability to inhibit GluN2A-mediated currents with nanomolar potency in recombinant systems and to effectively modulate native receptor function in neuronal circuits.[1][8] The lack of activity at other NMDA receptor subtypes underscores its value as a precise pharmacological tool.[8]

The confirmation of its selectivity in GRIN2A knockout mouse models further validates its utility for isolating the contribution of GluN2A-containing receptors to synaptic transmission and plasticity.[2][8] While its physicochemical properties suggest limited brain penetration, making it best suited for in vitro applications or direct central administration, this compound remains an invaluable probe for fundamental research.[1] For drug development professionals and researchers, this compound provides a benchmark for GluN2A-selective antagonism and a critical tool for investigating the complex role of this receptor subtype in the pathophysiology of neurodevelopmental disorders.

References

In-Depth Technical Guide: MPX-004, a Selective GluN2A Subunit Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MPX-004, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.

Chemical Structure and Properties

This compound, with the IUPAC name 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, is a novel pyrazine-containing compound.[1][2] Its development was aimed at providing a selective pharmacological tool to investigate the physiological and pathological roles of GluN2A-containing NMDA receptors.[1][2]

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound Chemical structure of this compound

A summary of the key chemical properties of this compound is provided in Table 1.

PropertyValueReference
IUPAC Name 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide[1]
Molecular Formula C17H15ClFN5O3S2[1]
Molecular Weight 455.91 g/mol [1]
SMILES O=C(C1=NC=C(CNS(=O)(C2=CC=C(F)C(Cl)=C2)=O)N=C1)NCC3=CN=C(C)S3[3][4]
InChI InChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25)[1]
Solubility Soluble in DMSO[1]

Mechanism of Action and Biological Properties

This compound is a selective negative allosteric modulator of NMDA receptors containing the GluN2A subunit.[1] NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. They are tetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The diverse GluN2 subunits (GluN2A-D) confer distinct pharmacological and biophysical properties to the receptor complex.

This compound binds to a site on the GluN2A subunit, distinct from the glutamate or glycine (B1666218) binding sites, to allosterically inhibit receptor activation.[5] This selective antagonism of GluN2A-containing receptors makes this compound a valuable tool for dissecting the specific roles of this receptor subtype in various neurological processes and diseases.

Potency and Selectivity

The inhibitory potency of this compound has been characterized in various experimental systems, as summarized in Table 2.

Assay SystemParameterValueReference
HEK cells expressing human GluN1/GluN2AIC5079 nM[2][3]
Xenopus oocytes expressing human GluN1/GluN2AIC50198 nM[3]
Rat hippocampal slices (NMDA receptor-mediated fEPSPs)IC503.4 µM

This compound exhibits high selectivity for GluN2A over other GluN2 subunits. At concentrations that completely inhibit GluN2A-containing receptors, it shows no significant inhibitory effect on GluN2B or GluN2D receptor-mediated responses.[2][3] In Xenopus oocytes, 10 µM this compound only weakly inhibits currents from receptors containing GluN2B, GluN2C, or GluN2D subunits (up to 8% inhibition).[3]

Signaling Pathway Modulation

This compound modulates the NMDA receptor signaling pathway by specifically targeting GluN2A-containing receptors. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor normally leads to the opening of its ion channel, allowing the influx of Ca2+ and Na+. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity. This compound, by binding to an allosteric site on the GluN2A subunit, prevents this channel opening, thereby dampening the downstream signaling cascade specifically in neurons expressing GluN2A-containing NMDA receptors.

NMDA_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2A GluN1 Ion Channel Glutamate->NMDAR:glu Glycine Glycine/D-Serine Glycine->NMDAR:gly MPX004 This compound MPX004->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Plasticity Synaptic Plasticity Downstream->Plasticity

Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is described by Volkmann et al. (2016). While the full experimental details from the original publication are not provided here, the synthesis generally involves the coupling of key intermediates to construct the final molecule. The synthesis is based on the scaffold of a previous GluN2A-selective NAM, TCN-201.

In Vitro Assays

This assay is used to determine the potency of this compound in inhibiting GluN2A-containing NMDA receptors expressed in a heterologous system.

Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) cells are cultured in appropriate media.

  • Cells are transiently transfected with plasmids encoding human GluN1 and GluN2A subunits.

Assay Procedure:

  • Transfected cells are plated in 96- or 384-well plates.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A baseline fluorescence reading is taken.

  • Cells are pre-incubated with varying concentrations of this compound.

  • NMDA receptor activation is initiated by the addition of glutamate and glycine.

  • The change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Assay_Workflow start Start culture Culture and Transfect HEK cells with GluN1/GluN2A start->culture plate Plate cells in multi-well plates culture->plate load_dye Load cells with calcium-sensitive dye plate->load_dye preincubate Pre-incubate with varying [this compound] load_dye->preincubate activate Activate NMDA-R with Glutamate + Glycine preincubate->activate measure Measure fluorescence (calcium influx) activate->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro calcium influx assay.

This technique provides a more direct measure of the effect of this compound on NMDA receptor ion channel function.

Oocyte Preparation and Injection:

  • Xenopus laevis oocytes are harvested and defolliculated.

  • Oocytes are injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).

  • Injected oocytes are incubated for 2-5 days to allow for receptor expression.

Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a standard buffer.

  • The oocyte is impaled with two electrodes (voltage and current).

  • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.

  • The effect of this compound is determined by co-applying it with the agonists at various concentrations.

  • The inhibition of the current amplitude is measured, and IC50 values are calculated.

Ex Vivo Assay: Electrophysiology in Rat Hippocampal Slices

This assay assesses the activity of this compound on native NMDA receptors in a brain tissue preparation.

Slice Preparation:

  • Acute hippocampal slices are prepared from the brains of young adult rats.

  • Slices are maintained in artificial cerebrospinal fluid (aCSF).

Field Excitatory Postsynaptic Potential (fEPSP) Recording:

  • A recording electrode is placed in the stratum radiatum of the CA1 region, and a stimulating electrode is placed in the Schaffer collateral pathway.

  • fEPSPs are evoked by electrical stimulation.

  • The NMDA receptor-mediated component of the fEPSP is isolated pharmacologically (e.g., by blocking AMPA receptors).

  • A stable baseline of NMDA receptor-mediated fEPSPs is established.

  • Slices are perfused with aCSF containing different concentrations of this compound.

  • The reduction in the fEPSP slope or amplitude is measured to determine the inhibitory effect of this compound.

Conclusion

This compound is a highly potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors. Its well-characterized chemical and biological properties, along with the availability of detailed experimental protocols, make it an invaluable pharmacological tool for researchers in neuroscience and drug discovery. The selectivity of this compound allows for the precise investigation of the roles of the GluN2A subunit in synaptic function and its implications in various neurological and psychiatric disorders.

References

Methodological & Application

Application Notes: MPX-004 for HEK Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MPX-004 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] Due to its high selectivity, this compound is a valuable pharmacological tool for investigating the specific physiological and pathological roles of GluN2A-containing NMDA receptors.[3][4] Human Embryonic Kidney 293 (HEK293) cells are a robust and reliable platform for studying the activity of specific ion channel subunits, like GluN2A, in a controlled in vitro environment. These application notes provide a detailed protocol for utilizing this compound in a HEK cell-based calcium influx assay to determine its potency and selectivity.

Mechanism of Action: this compound Antagonism of NMDA Receptors

NMDA receptors are ligand-gated ion channels that, upon co-activation by glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine, permit the influx of cations, most notably Ca²⁺, into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades. This compound exerts its effect by specifically binding to and inhibiting GluN2A-containing NMDA receptors, thereby blocking this ion flow.[1][5]

cluster_receptor Cell Membrane cluster_agonists Agonists cluster_antagonist Antagonist cluster_downstream Cellular Response receptor NMDA Receptor (GluN1/GluN2A) ca_influx Ca²⁺ Influx receptor->ca_influx Channel Opens no_ca_influx Ca²⁺ Influx Blocked receptor->no_ca_influx glutamate Glutamate glutamate->receptor Activate glycine Glycine glycine->receptor Activate mpx004 This compound mpx004->receptor Inhibit downstream Downstream Signaling ca_influx->downstream

Caption: Mechanism of this compound at the GluN2A-containing NMDA receptor.

Quantitative Data Summary

This compound demonstrates high potency for GluN2A-containing NMDA receptors expressed in HEK cells, with an IC₅₀ of 79 nM.[1][2] It shows excellent selectivity, as it does not inhibit GluN2B or GluN2D receptors at concentrations that completely block GluN2A activity.[3][5] The table below summarizes the inhibitory potency of this compound and related compounds in HEK cell-based calcium response assays.

CompoundTarget SubunitAgonist(s)Agonist Conc.IC₅₀ (nM)Max Inhibition
This compound GluN2AGlutamate + Glycine3 µM each79~100%
This compound GluN2BGlutamate + Glycine3 µM eachNo InhibitionN/A
This compound GluN2DGlutamate + Glycine3 µM eachNo InhibitionN/A
MPX-007GluN2AGlutamate + Glycine3 µM each27~100%
TCN-201GluN2AGlutamate + Glycine3 µM eachN/A~40%
Data compiled from multiple sources.[1][5][6]

Experimental Protocols

Protocol 1: Calcium Influx Assay Using Fluo-8 Dye

This protocol details a 384-well plate-based assay to measure the inhibitory effect of this compound on NMDA receptor activation in HEK cells stably expressing human GluN1 and GluN2A subunits.[5] Receptor activity is quantified by measuring the increase in intracellular calcium (Ca²⁺) using the fluorescent indicator Fluo-8.[7]

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis c1 Culture HEK-GluN2A Cells c2 Harvest and Count Cells c1->c2 c3 Plate Cells in 384-well Plates c2->c3 c4 Incubate Overnight c3->c4 a1 Load Cells with Fluo-8 Dye c4->a1 a2 Add this compound (or vehicle) a1->a2 a3 Incubate with Compound a2->a3 a4 Add Agonists (Glutamate + Glycine) a3->a4 d1 Measure Fluorescence (FLIPR or Plate Reader) a4->d1 d2 Calculate % Inhibition d1->d2 d3 Generate Dose-Response Curve & Calculate IC₅₀ d2->d3

Caption: Experimental workflow for the HEK cell-based calcium influx assay.

A. Materials

  • Cells: HEK293 cells stably expressing human GluN1/GluN2A subunits.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, appropriate selection antibiotics (e.g., G418, Puromycin).

  • Assay Buffer: Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.

  • Reagents:

    • This compound

    • L-Glutamate

    • Glycine

    • Fluo-8 AM calcium indicator dye

    • DMSO (vehicle)

B. Cell Preparation

  • Culture HEK-GluN2A cells in T75 flasks at 37°C in a 5% CO₂ incubator.

  • When cells reach 80-90% confluency, wash with PBS and detach using a non-enzymatic cell dissociation solution.

  • Resuspend cells in culture medium and perform a cell count.

  • Seed the cells into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of medium.[8]

  • Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

C. Assay Procedure

  • Dye Loading: Prepare a Fluo-8 AM loading solution according to the manufacturer's instructions. Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 30 µM to generate a full dose-response curve.[9] Include a vehicle control (DMSO).

  • Compound Addition: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Agonist Preparation: Prepare a stock solution of Glutamate and Glycine in assay buffer. The final concentration in the well should be 3 µM for each.[5][6]

  • Fluorescence Reading:

    • Place the plate into a fluorescence imaging plate reader (FLIPR) or a plate reader equipped with an injector.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 10 µL of the agonist solution into each well.

    • Immediately begin measuring the fluorescence intensity every second for at least 2-3 minutes. The peak fluorescence indicates the Ca²⁺ influx.

D. Data Analysis

  • Determine the maximum fluorescence peak for each well after agonist addition.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [Signal(Compound) - Signal(Baseline)] / [Signal(Vehicle) - Signal(Baseline)])

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation (Hill equation) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[6]

References

Application Notes and Protocols for MPX-004 in Xenopus Oocyte Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-004 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] This high degree of selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors, which are implicated in various neurological and psychiatric disorders.[2][3] The Xenopus laevis oocyte expression system is a robust and widely used platform for characterizing the pharmacology of ion channels due to their large size, efficient protein expression, and low levels of endogenous receptor activity.[4][5][6]

These application notes provide detailed protocols for utilizing this compound in two-electrode voltage clamp (TEVC) electrophysiology experiments with Xenopus oocytes expressing recombinant NMDA receptors. The provided methodologies and data will enable researchers to effectively study the inhibitory effects of this compound on GluN2A-containing NMDA receptors.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on various NMDA receptor subtypes expressed in Xenopus oocytes.

Receptor SubtypeCompoundIC50 (nM)Percent Inhibition at 10 µMNumber of Oocytes (n)Reference
GluN1/GluN2AThis compound198 ± 17Not specified12[2]
GluN1/GluN2BThis compound> 30,000~8%4-12[2]
GluN1/GluN2CThis compound> 30,000~8%4-12[2]
GluN1/GluN2DThis compound> 30,000~8%4-12[2]
ParameterDescriptionValueReference
Glycine (B1666218) SensitivityThe inhibitory potency of this compound is influenced by the concentration of the co-agonist glycine. The IC50 value increases with higher glycine concentrations.The IC50 increases by 3.8-fold when the glycine concentration is raised from 3 µM to 30 µM.[7]
SelectivityThis compound exhibits high selectivity for GluN2A-containing receptors over other NMDA receptor subtypes.At least 150-fold selective for GluN2A over GluN2B, C, and D subtypes.[2]

Signaling Pathway and Mechanism of Action

This compound functions as a negative allosteric modulator of GluN2A-containing NMDA receptors. The binding of the primary agonist, glutamate, to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit is required for channel opening. This allows for the influx of cations, primarily Ca²⁺ and Na⁺, which triggers downstream signaling cascades involved in synaptic transmission and plasticity. This compound is thought to bind to the interface between the GluN1 and GluN2A ligand-binding domains, stabilizing a conformation that reduces the affinity for glycine and thereby prevents channel gating.[2][7][8] This inhibitory effect is, therefore, sensitive to the concentration of extracellular glycine.[7]

MPX_004_Signaling_Pathway cluster_receptor NMDA Receptor (GluN1/GluN2A) cluster_agonists Agonists cluster_modulator Modulator cluster_channel Ion Channel cluster_downstream Downstream Effects GluN1 GluN1 IonChannel Ion Channel GluN1->IonChannel Activates GluN2A GluN2A GluN2A->IonChannel Activates Glutamate Glutamate Glutamate->GluN2A Binds Glycine Glycine / D-Serine Glycine->GluN1 Binds MPX004 This compound MPX004->GluN2A Inhibits Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Allows Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Mediates

Caption: this compound inhibitory pathway at the GluN2A-containing NMDA receptor.

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Oocyte Harvesting: Anesthetize a female Xenopus laevis frog in a 0.15% tricaine (B183219) solution. Surgically remove a portion of the ovary and place it in a calcium-free oocyte Ringer's solution (OR-2).

  • Defolliculation: Gently tease the ovarian lobes into smaller clumps. Incubate the oocytes in a collagenase solution (e.g., 2 mg/mL in OR-2) for 1-2 hours with gentle agitation to remove the follicular layer.

  • Washing and Selection: Thoroughly wash the defolliculated oocytes with ND96 solution to remove any remaining collagenase and cellular debris. Manually select healthy stage V-VI oocytes, which are characterized by their large size and distinct animal (dark) and vegetal (light) poles.

  • Incubation: Incubate the selected oocytes at 16-18°C in ND96 solution supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamicin.

cRNA Preparation and Microinjection
  • cRNA Synthesis: Linearize the plasmids containing the cDNAs for human GluN1 and GluN2A (or other GluN2 subunits) using appropriate restriction enzymes. Synthesize capped cRNAs using an in vitro transcription kit.

  • cRNA Mixture: Prepare a mixture of GluN1 and GluN2A cRNAs at a 1:1 ratio (or an optimized ratio determined empirically) at a final concentration of 1 µg/µL.

  • Microinjection: Inject approximately 50 nL of the cRNA mixture into the cytoplasm of each oocyte.

  • Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is designed to measure the ion currents flowing through the expressed NMDA receptors in response to agonist application and the inhibitory effect of this compound.

TEVC_Workflow Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Incubation (2-4 days) Oocyte_Prep->Incubation Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Electrode_Impale Impale with Voltage & Current Electrodes Oocyte_Placement->Electrode_Impale Voltage_Clamp Establish Voltage Clamp (-40 to -70 mV) Electrode_Impale->Voltage_Clamp Baseline_Recording Record Baseline Current in ND96 Voltage_Clamp->Baseline_Recording Agonist_Application Apply Glutamate + Glycine Baseline_Recording->Agonist_Application Record_Response Record Agonist-Evoked Current Agonist_Application->Record_Response Washout Washout with ND96 Record_Response->Washout MPX004_Incubation Pre-incubate with this compound Washout->MPX004_Incubation Agonist_MPX004_Application Apply Agonist + this compound MPX004_Incubation->Agonist_MPX004_Application Record_Inhibited_Response Record Inhibited Current Agonist_MPX004_Application->Record_Inhibited_Response Data_Analysis Data Analysis (IC50 determination) Record_Inhibited_Response->Data_Analysis

References

Application of MPX-004 in Rat Hippocampal Slice Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-004 is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2][3][4] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors in synaptic transmission and plasticity.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in rat hippocampal slice preparations, based on established research.

This compound, with the chemical name 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, offers a significant advantage over less selective NMDA receptor antagonists, allowing for the specific dissection of GluN2A-mediated currents.[1][3] In rat hippocampal slices, this compound has been shown to cause a concentration-dependent reduction of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[1][3][4]

Mechanism of Action

This compound acts as a negative allosteric modulator at the GluN2A subunit of the NMDA receptor.[5] Its mechanism is thought to be similar to that of TCN-201, involving the modulation of the glycine (B1666218) binding site on the GluN1 subunit, thereby functionally antagonizing receptor activation.[1][3][6] This allosteric modulation allows for a fine-tuned inhibition of a specific subset of NMDA receptors.

Data Presentation

Table 1: In Vitro Potency and Efficacy of this compound
ParameterCell/Tissue TypeValueReference
IC₅₀ (GluN2A inhibition)HEK cells79 nM[1][2][3][4]
IC₅₀ (GluN2A inhibition)Xenopus oocytes (human GluN1/GluN2A)198 nM[4]
Maximal Inhibition (NMDA-mediated fEPSP)Rat Hippocampal Slices (CA1)~60%[1][3][7]
IC₅₀ (fEPSP inhibition)Rat Hippocampal Slices (CA1)3.4 µM[1]
Inhibition of whole-cell NMDA currentRat Cortical Pyramidal Neurons~30%[1][3][7]
Table 2: Selectivity of this compound
Receptor SubunitEffectNoteReference
GluN2BNo inhibitory effect at concentrations that completely inhibit GluN2AHighly selective for GluN2A over GluN2B.[1][2][3][4]
GluN2DNo inhibitory effect at concentrations that completely inhibit GluN2AHighly selective for GluN2A over GluN2D.[1][2][3]
AMPA ReceptorsNo effect on AMPA receptor-mediated synaptic currentsTested at 50 µM.[1][3][7]

Experimental Protocols

Protocol 1: Preparation of Acute Rat Hippocampal Slices

This protocol is standard for preparing viable hippocampal slices for electrophysiological recordings.

Materials:

  • Sprague-Dawley rats (3-4 weeks old)

  • Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)

  • Standard aCSF for incubation and recording

  • Vibrating microtome (vibratome)

  • Incubation chamber

  • Dissection tools

Procedure:

  • Anesthetize the rat according to approved animal care protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution.

  • Isolate the hippocampus.

  • Section the hippocampus into 300-400 µm thick transverse slices using a vibratome in ice-cold cutting solution.

  • Transfer the slices to an incubation chamber containing standard aCSF saturated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until required for recording.

Protocol 2: Electrophysiological Recording of NMDA Receptor-Mediated fEPSPs in the CA1 Region

This protocol details how to assess the effect of this compound on synaptic transmission.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • aCSF (recording solution)

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF)

  • Amplifier, digitizer, and data acquisition software

  • This compound stock solution (dissolved in DMSO) and final dilutions in aCSF

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • To isolate NMDA receptor-mediated fEPSPs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin) in low magnesium (e.g., 0.1 mM Mg²⁺) aCSF.

  • Establish a stable baseline fEPSP recording for at least 20 minutes.

  • Prepare working concentrations of this compound by diluting the stock solution into the recording aCSF. It is recommended to test a range of concentrations in half-log increments (e.g., 100 nM to 50 µM).[1]

  • Bath-apply this compound at the desired concentration and record the fEPSP response for at least 40 minutes to allow for equilibration and to observe the maximal effect.[1]

  • Wash out the drug with standard recording aCSF to observe any reversal of the effect.

  • Analyze the data by measuring the slope or amplitude of the fEPSP and normalizing it to the pre-drug baseline.

Visualizations

Signaling Pathway of this compound Action

MPX004_Mechanism cluster_post Postsynaptic Density cluster_nmda NMDA Receptor Glutamate Glutamate GluN2A GluN2A Glutamate->GluN2A Binds GluN1 GluN1 IonChannel Ion Channel (Closed) MPX004 This compound MPX004->GluN2A Inhibits (NAM)

Caption: Mechanism of this compound as a negative allosteric modulator of the GluN2A subunit.

Experimental Workflow for Hippocampal Slice Electrophysiology

Experimental_Workflow A 1. Prepare Acute Hippocampal Slices B 2. Slice Recovery (Incubation) A->B C 3. Transfer Slice to Recording Chamber B->C D 4. Isolate NMDA-R fEPSPs (Block AMPA-R/GABA-R) C->D E 5. Record Stable Baseline D->E F 6. Bath Apply this compound E->F G 7. Record Post-Drug Application F->G H 8. Data Analysis (Normalize to Baseline) G->H

Caption: Workflow for assessing this compound's effect on NMDA receptor-mediated fEPSPs.

Logical Relationship of this compound Selectivity

MPX004_Selectivity cluster_sensitive Sensitive cluster_insensitive Insensitive NMDA_Receptor NMDA Receptor Subtypes GluN2A GluN2A-containing NMDA_Receptor->GluN2A GluN2B GluN2B-containing NMDA_Receptor->GluN2B GluN2D GluN2D-containing NMDA_Receptor->GluN2D MPX004 This compound Application MPX004->GluN2A Inhibits MPX004->GluN2B No Effect MPX004->GluN2D No Effect

Caption: Pharmacological selectivity of this compound for NMDA receptor subunits.

References

Application Notes and Protocols for Inhibiting GluN2A-Mediated fEPSPs with MPX-004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-004 is a potent and selective antagonist of NMDA receptors (NMDARs) containing the GluN2A subunit.[1][2][3] This selectivity allows for the targeted investigation of the physiological and pathological roles of GluN2A-containing NMDARs in synaptic transmission and plasticity.[1][3][4] These application notes provide detailed protocols for utilizing this compound to specifically inhibit GluN2A-mediated field excitatory postsynaptic potentials (fEPSPs) in brain slice electrophysiology experiments.

This compound acts as a negative allosteric modulator, and its inhibitory effect is sensitive to the concentration of the co-agonist glycine (B1666218).[5] Structurally similar to TCN-201, this compound's mechanism of action is likely functionally competitive with glycine.[1][6] However, it maintains its potency even at high physiological glycine concentrations.[1][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell Type/PreparationValueReference
IC50 (GluN2A inhibition)HEK cells79 nM[1][2][6]
IC50 (GluN2A inhibition)Xenopus oocytes198 ± 17 nM[1][7]
IC50 (fEPSP inhibition)Rat hippocampal slices (CA1)3.4 µM[1][7]
Maximal Inhibition of fEPSPsRat hippocampal slices (CA1)~60%[1][4][6]
Table 2: Selectivity Profile of this compound
Receptor SubunitEffectConcentrationReference
GluN2BNo inhibitory effectConcentrations that completely inhibit GluN2A[1][2][6]
GluN2DNo inhibitory effectConcentrations that completely inhibit GluN2A[1][2][6]
GluN2BWeak inhibition (~8%)10 µM[2][8]
GluN2CWeak inhibition (up to 8%)10 µM[2]
AMPA ReceptorsNo effect on synaptic currents50 µM[1][2]

Signaling Pathway and Experimental Workflow

Diagram 1: Simplified NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates MPX004 This compound MPX004->NMDAR Inhibits

Caption: Simplified signaling pathway of a GluN2A-containing NMDA receptor and its inhibition by this compound.

Diagram 2: Experimental Workflow for fEPSP Inhibition Assay

fEPSP_Workflow start Start slice_prep Prepare Acute Brain Slices start->slice_prep recovery Slice Recovery (>1 hour) slice_prep->recovery transfer Transfer Slice to Recording Chamber recovery->transfer baseline Record Baseline fEPSPs (20-30 min) transfer->baseline mpx_app Bath Apply this compound baseline->mpx_app recording Record fEPSPs in Presence of this compound (e.g., 40 min) mpx_app->recording washout Washout (Optional) recording->washout analysis Data Analysis: Measure fEPSP Slope/Amplitude recording->analysis washout->analysis end End analysis->end

Caption: Experimental workflow for assessing the inhibitory effect of this compound on fEPSPs.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing rodent brain slices.

Materials:

  • Rodent (e.g., 3-4 week old rat)[1]

  • Ice-cold cutting solution (see below)

  • Artificial cerebrospinal fluid (aCSF) (see below)

  • Vibrating microtome (vibratome)

  • Recovery chamber

Solutions:

  • Cutting Solution (in mM): Sucrose 110, NaCl 60, NaHCO₃ 28, NaH₂PO₄ 1.25, KCl 3, MgSO₄ 7, CaCl₂ 0.5, Glucose 5, Sodium Ascorbate 0.6. Continuously bubbled with 95% O₂ / 5% CO₂.

  • aCSF (in mM): NaCl 124, KCl 3, NaH₂PO₄ 1.25, MgSO₄ 1, NaHCO₃ 26, CaCl₂ 2, Glucose 10. Continuously bubbled with 95% O₂ / 5% CO₂.

Procedure:

  • Anesthetize the animal and rapidly decapitate.

  • Quickly dissect the brain and place it in ice-cold cutting solution.

  • Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 350-400 µm thickness) containing the hippocampus.

  • Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.

  • Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of NMDA Receptor-Mediated fEPSPs

This protocol outlines the procedure for isolating and recording NMDAR-mediated fEPSPs and assessing the effect of this compound.

Materials:

  • Prepared hippocampal slice

  • Recording chamber with perfusion system

  • aCSF

  • Stimulating electrode (e.g., concentric bipolar)

  • Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ)

  • Amplifier and data acquisition system

  • This compound stock solution (e.g., in DMSO)

  • NBQX (or CNQX) to block AMPA receptors

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with aCSF at a constant flow rate (e.g., 2-3 mL/min) at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • To isolate the NMDA receptor-mediated component of the fEPSP, add an AMPA receptor antagonist (e.g., 10 µM NBQX) to the perfusion solution.[1] It is also common to use low Mg²⁺ aCSF to enhance the NMDAR response at resting membrane potential, though this was not specified in the primary this compound fEPSP protocol.

  • Deliver single voltage or current pulses (e.g., 50 µs duration) every 30 seconds to evoke fEPSPs.[1][4]

  • Determine the stimulus intensity that elicits a response of approximately 50% of the maximal fEPSP amplitude.

  • Record a stable baseline of NMDAR-mediated fEPSPs for at least 20-30 minutes.

  • Prepare the desired concentration of this compound by diluting the stock solution in aCSF. A concentration range of 100 nM to 30 µM can be used to generate a dose-response curve.[1][7] For significant inhibition, concentrations in the low micromolar range are effective.[1][7]

  • Switch the perfusion to the aCSF containing this compound.

  • Record the fEPSPs for at least 40 minutes to allow the drug to reach equilibrium and observe its inhibitory effect.[1][7]

  • (Optional) To test for reversibility, switch the perfusion back to the control aCSF (washout).

Data Analysis
  • Measure the initial slope or the amplitude of the fEPSP for each recorded response.

  • Normalize the fEPSP slope/amplitude during this compound application to the average of the baseline recording.

  • Plot the normalized fEPSP values over time to visualize the inhibitory effect of this compound.

  • To determine the IC50, plot the percent inhibition at a specific time point (e.g., 40 minutes) against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve.

Concluding Remarks

This compound is a valuable pharmacological tool for the selective inhibition of GluN2A-containing NMDA receptors.[1][3][4] The protocols provided here offer a framework for investigating the role of these specific receptors in synaptic transmission using brain slice electrophysiology. Researchers should note that the optimal concentrations and incubation times may vary depending on the specific preparation and experimental conditions. It is recommended to perform initial dose-response experiments to determine the most effective concentration for a given study. The selectivity of this compound has been confirmed in GRIN2A knockout mice, where it showed no inhibitory effect on NMDAR-mediated synaptic currents.[1][4][6]

References

Application Notes and Protocols for Studying NMDA Receptors with MPX-004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1][2][3] These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][4] The diverse subtypes of GluN2 subunits (GluN2A-D) confer distinct pharmacological and biophysical properties to the NMDA receptor complex.[4] Dysregulation of NMDA receptor function has been implicated in various neurological and psychiatric disorders, making them a key target for therapeutic intervention.[2][3]

MPX-004 is a potent and selective antagonist of NMDA receptors containing the GluN2A subunit.[4][5][6][7] It offers a valuable pharmacological tool to investigate the specific roles of GluN2A-containing NMDA receptors in physiological and pathological processes.[4][5][7][8] These application notes provide detailed protocols for characterizing the effects of this compound on NMDA receptor function using common in vitro techniques.

Mechanism of Action

This compound acts as a negative allosteric modulator of GluN2A-containing NMDA receptors.[9] Its mechanism is believed to be similar to that of TCN-201, which involves allosteric modulation of the glycine-binding site on the GluN1 subunit, thereby inhibiting receptor activity.[4][8][9] The inhibitory effect of this compound is sensitive to glycine (B1666218) concentration.[9]

Data Presentation

Table 1: Potency of this compound on NMDA Receptor Subtypes

Cell LineSubunit CompositionAssay TypeIC50 (nM)Reference
HEK293GluN1/GluN2ACa2+ influx79[4][5][6]
Xenopus OocyteshGluN1/hGluN2ATwo-electrode voltage clamp198[6][10][11]
HEK293GluN1/GluN2BCa2+ influxNo significant inhibition[4][5][6]
HEK293GluN1/GluN2DCa2+ influxNo significant inhibition[4][5][6]

Table 2: Effect of this compound on Native NMDA Receptor-Mediated Responses

PreparationResponse MeasuredThis compound Concentration% InhibitionReference
Rat Hippocampal Slices (CA1)NMDA receptor-mediated fEPSP30 µM~60%[4][5]
Rat Hippocampal Slices (CA1)NMDA receptor-mediated fEPSP50 µM~60%[4][5]
Rat Primary Cortical NeuronsWhole-cell currentNot specified (Maximal)~30%[4][7][8]
Mouse Visual Cortex Slices (WT)NMDAR/AMPAR ratioNot specifiedSignificant reduction[4]
Mouse Visual Cortex Slices (GRIN2A KO)NMDAR-mediated synaptic currentsNot specifiedNo effect[4][5][8]

Experimental Protocols

Electrophysiological Recording in Xenopus Oocytes

This protocol describes the two-electrode voltage clamp (TEVC) technique to measure the effect of this compound on NMDA receptor currents expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GluN1 and GluN2A subunits

  • Recording solution (in mM): 100 NaCl, 2.5 KCl, 10 HEPES, 0.3 BaCl2, pH 7.2 with NaOH

  • Agonist solution: Recording solution supplemented with 100 µM glutamate and 10 µM glycine

  • This compound stock solution (in DMSO)

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with cRNA encoding human GluN1 and GluN2A subunits.

    • Incubate oocytes for 2-5 days at 18°C.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).

    • Clamp the oocyte membrane potential at -70 mV.

    • Apply the agonist solution to elicit an inward current.

    • Once a stable baseline current is achieved, co-apply the agonist solution with varying concentrations of this compound.

    • Record the peak current response at each this compound concentration.

  • Data Analysis:

    • Normalize the current responses to the control response (agonist alone).

    • Plot the normalized current as a function of this compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Calcium Imaging in HEK293 Cells

This protocol details a calcium imaging assay to assess the inhibitory effect of this compound on NMDA receptor-mediated calcium influx in a heterologous expression system.[12][13]

Materials:

  • HEK293 cells

  • Expression vectors for human GluN1 and GluN2A subunits

  • Culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Calcium indicator dye (e.g., Fluo-8)[12]

  • Assay buffer (e.g., HBSS)

  • Agonist solution: Assay buffer with 3 µM glutamate and 3 µM glycine[8]

  • This compound stock solution (in DMSO)

  • Fluorescence microplate reader or microscope

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in a 96-well plate.

    • Co-transfect the cells with expression vectors for GluN1 and GluN2A subunits.

    • Incubate for 24-48 hours to allow for protein expression.

  • Calcium Assay:

    • Load the cells with a calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells and incubate for a specified period.

    • Measure the baseline fluorescence.

    • Add the agonist solution to stimulate NMDA receptors.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the ΔF to the control response (agonist alone).

    • Plot the normalized response as a function of this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Brain Slice Electrophysiology

This protocol describes how to measure the effect of this compound on NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in acute hippocampal slices.[4]

Materials:

  • Rodent (rat or mouse)

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose, bubbled with 95% O2/5% CO2.

  • Slicing solution (ice-cold, high sucrose (B13894) or other protective solution)

  • Vibrating microtome

  • Recording chamber

  • aCSF perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • This compound stock solution (in DMSO)

  • NBQX (to block AMPA receptors)[4]

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold slicing solution.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.

    • Transfer the slices to a holding chamber with aCSF at room temperature for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with aCSF containing 10 µM NBQX to isolate NMDA receptor-mediated responses.[4]

    • Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

    • Deliver a stimulus pulse to evoke a fEPSP.

    • Record a stable baseline of fEPSPs for at least 20 minutes.

    • Bath-apply this compound at the desired concentration and continue recording for at least 40 minutes.[5]

  • Data Analysis:

    • Measure the slope or amplitude of the fEPSPs.

    • Normalize the fEPSP slope/amplitude to the baseline period.

    • Compare the normalized fEPSP in the presence of this compound to the baseline to determine the percentage of inhibition.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds to GluN2A Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 MPX004 This compound MPX004->NMDAR Negative Allosteric Modulation Ca2 Ca²⁺ NMDAR->Ca2 Influx Signaling Downstream Signaling Cascades Ca2->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: NMDA Receptor Signaling and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells/Tissues (Oocytes, HEK293, Brain Slices) express_receptors Express NMDA Receptors (if applicable) prep_cells->express_receptors record_baseline Record Baseline Activity express_receptors->record_baseline apply_mpx004 Apply this compound record_baseline->apply_mpx004 record_response Record Post-treatment Response apply_mpx004->record_response measure_effect Measure Inhibition record_response->measure_effect dose_response Generate Dose-Response Curve measure_effect->dose_response calc_ic50 Calculate IC₅₀ dose_response->calc_ic50

Caption: General Experimental Workflow for this compound Studies.

Logical_Relationship cluster_hypothesis Hypothesis cluster_methods Experimental Methods cluster_results Expected Results cluster_conclusion Conclusion H1 This compound selectively inhibits GluN2A-containing NMDA receptors M1 Electrophysiology (Oocytes/Slices) H1->M1 M2 Calcium Imaging (HEK293) H1->M2 R1 Concentration-dependent inhibition of GluN2A-mediated currents/Ca²⁺ influx M1->R1 R3 Reduction of NMDA-mediated synaptic responses in native tissue M1->R3 M2->R1 R2 No significant effect on GluN2B/D-mediated responses M2->R2 C1 This compound is a selective GluN2A antagonist R1->C1 R2->C1 R3->C1

Caption: Logical Flow of Experimental Design.

References

MPX-004: Application Notes and Protocols for In Vitro Neuron Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-004 is a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, is implicated in numerous physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity, particularly through the GluN2A subunit, is associated with various neurological and psychiatric disorders.[3] This document provides detailed application notes and protocols for the use of this compound in in vitro primary neuron culture studies, focusing on its neuroprotective potential against excitotoxicity.

Mechanism of Action

This compound selectively inhibits NMDA receptors containing the GluN2A subunit.[1][2] It acts as a negative allosteric modulator, binding to a site distinct from the glutamate (B1630785) and glycine (B1666218) binding sites. This binding reduces the probability of the ion channel opening in response to agonist stimulation, thereby decreasing Ca2+ influx.[4] In primary cortical neurons, maximal concentrations of this compound have been shown to inhibit approximately 30% of the total NMDA receptor-mediated current, highlighting its specificity for the GluN2A-containing receptor population.[1][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various in vitro studies.

ParameterCell Type/SystemValueReference
IC50 HEK cells expressing human GluN2A79 nM[1][2][8]
IC50 Xenopus oocytes expressing human GluN1/GluN2A198 nM[8]
Inhibition of NMDA-activated current Rat primary cortical neurons (at 10 µM)~30%[1][5][6][7]
Inhibition of NMDA receptor-mediated fEPSPs Rat hippocampal slices (at 30-50 µM)~60%[1][5][6]

Table 1: Potency and Efficacy of this compound in Various In Vitro Systems

Signaling Pathway of this compound Action

MPX004_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds to GluN2A Glycine Glycine Glycine->NMDAR Binds to GluN1 MPX004 This compound MPX004->NMDAR Allosteric Inhibition Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_ion->Downstream Neuroprotection_Workflow Start Mature Primary Neuron Cultures (DIV 10-14) Pretreatment Pre-treat with this compound (various concentrations) for 1-2 hours Start->Pretreatment Induction Induce Excitotoxicity: Add NMDA (e.g., 100 µM) + Glycine (e.g., 10 µM) for 15-30 minutes Pretreatment->Induction Wash Wash cells with pre-warmed culture medium Induction->Wash Incubation Incubate for 24 hours Wash->Incubation LDH_Assay Assess Cell Viability: Lactate (B86563) Dehydrogenase (LDH) Assay Incubation->LDH_Assay Analysis Data Analysis: Calculate % Neuroprotection LDH_Assay->Analysis

References

Application Notes and Protocols for Measuring MPX-004 IC50 in GluN2A-Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

MPX-004 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] It is a valuable pharmacological tool for investigating the physiological roles of GluN2A-containing NMDA receptors and for the development of therapeutics targeting neuropsychiatric and developmental disorders.[1][2][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cell lines expressing GluN2A-containing NMDA receptors. The primary methods described are a cell-based calcium flux assay and whole-cell patch-clamp electrophysiology.

Mechanism of Action

This compound acts as a negative allosteric modulator of GluN2A-containing NMDA receptors.[4] Its mechanism is similar to that of TCN-201, where it functionally antagonizes the receptor's activation by reducing the affinity for the co-agonist glycine (B1666218).[1][2][5] The inhibitory potency of this compound is therefore sensitive to the concentration of glycine in the assay medium.[5]

Data Presentation

Table 1: Reported IC50 Values for this compound
Assay TypeCell Line/SystemAgonistsGlycine ConcentrationThis compound IC50Reference
Calcium Flux AssayHEK cells expressing human GluN1/GluN2AGlutamate (B1630785) and Glycine3 µM each79 nM[1][6]
Two-Electrode Voltage ClampXenopus oocytes expressing human GluN1/GluN2AGlutamate and Glycine3 µM198 ± 17 nM[6]
Field Excitatory Postsynaptic Potentials (fEPSPs)Rat Hippocampal SlicesSchaffer collateral stimulationEndogenous3.4 µM[6]

Experimental Protocols

Two primary methods for determining the IC50 of this compound are detailed below: a fluorescent calcium flux assay, which is well-suited for higher throughput screening, and whole-cell patch-clamp electrophysiology, which provides direct measurement of ion channel function.

Protocol 1: Calcium Flux Assay for IC50 Determination

This protocol is adapted from established methods for measuring NMDA receptor activity using calcium-sensitive dyes.[7][8][9][10][11][12]

1.1. Materials

  • Cell Line: HEK293 cells stably co-expressing human GluN1 and GluN2A subunits.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for GluN2A and puromycin (B1679871) for GluN1).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, supplemented with 20 mM HEPES, pH 7.4, and 1 mM CaCl2. A magnesium-free buffer is crucial as Mg2+ blocks the NMDA receptor channel.

  • Agonists: L-Glutamate and Glycine stock solutions.

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO).

  • Calcium Indicator Dye: Fluo-8® AM or Fura-2 AM.

  • Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation, or similar).

1.2. Experimental Workflow

G cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed GluN2A-expressing HEK293 cells in 96-well plate incubate Incubate overnight (37°C, 5% CO2) seed->incubate load Load cells with Calcium Indicator Dye (e.g., Fluo-8®) incubate->load incubate_dye Incubate for 1-2 hours at 37°C load->incubate_dye wash Wash cells with Assay Buffer incubate_dye->wash add_mpx Add serial dilutions of this compound wash->add_mpx incubate_mpx Incubate for 10-20 minutes add_mpx->incubate_mpx add_agonists Add Glutamate + Glycine (e.g., 3 µM each) incubate_mpx->add_agonists measure Measure fluorescence kinetically add_agonists->measure plot Plot dose-response curve (% Inhibition vs. [this compound]) measure->plot calculate Calculate IC50 using four-parameter logistic fit plot->calculate

Caption: Workflow for Calcium Flux IC50 Assay.

1.3. Detailed Procedure

  • Cell Seeding:

    • The day before the assay, seed the GluN1/GluN2A HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound in assay buffer at concentrations 5-10 times the final desired concentration. Also, prepare wells with vehicle control (e.g., DMSO) and no-agonist control.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • After incubation, gently wash the cells 2-3 times with assay buffer, leaving a final volume of 100 µL in each well.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record baseline fluorescence for 10-20 seconds.

    • The instrument should then automatically add the this compound dilutions (or vehicle) from the compound plate to the cell plate.

    • Incubate for a predetermined time (e.g., 10-20 minutes) to allow the compound to bind to the receptors.

    • Prepare an agonist plate with a mixture of glutamate and glycine (e.g., final concentration of 3 µM each).

    • The instrument will then add the agonist solution to the cell plate and immediately begin recording the fluorescence signal kinetically for 1-3 minutes.

1.4. Data Analysis

  • For each well, determine the maximum fluorescence response after agonist addition.

  • Normalize the data:

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Express the response in each this compound-treated well as a percentage of the response in the vehicle control wells (0% inhibition) after subtracting the response of the no-agonist control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a more direct measure of NMDA receptor ion channel inhibition and is considered a gold standard for ion channel pharmacology.[13][14][15][16]

2.1. Materials

  • Cell Line: HEK293 cells transiently or stably co-expressing human GluN1 and GluN2A.

  • External Solution: (in mM) 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.3 with NaOH. Magnesium is omitted.

  • Internal (Pipette) Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with CsOH.

  • Agonists: L-Glutamate and Glycine.

  • Test Compound: this compound.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

2.2. Experimental Workflow

G cluster_prep Cell Preparation cluster_recording Recording cluster_inhibition Inhibition Measurement cluster_analysis Data Analysis plate_cells Plate GluN2A-expressing cells on coverslips patch Establish whole-cell patch clamp configuration plate_cells->patch hold Voltage-clamp cell at -60 mV patch->hold apply_agonists Apply Glutamate + Glycine to elicit baseline current hold->apply_agonists apply_mpx Co-apply this compound with agonists at various concentrations apply_agonists->apply_mpx record_current Record peak inward current at each concentration apply_mpx->record_current washout Washout this compound to assess recovery record_current->washout normalize Normalize inhibited current to baseline washout->normalize plot Plot dose-response curve (% Inhibition vs. [this compound]) normalize->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for Patch-Clamp IC50 Assay.

2.3. Detailed Procedure

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Using the micromanipulator, approach a single, healthy-looking cell and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.

  • Data Acquisition:

    • Establish a stable baseline current by applying a saturating concentration of glutamate and a fixed concentration of glycine (e.g., 100 µM glutamate and 10 µM glycine) for a short duration (e.g., 2-5 seconds) using a fast perfusion system. Repeat until the peak inward current is stable.

    • To determine the IC50, co-apply increasing concentrations of this compound with the agonist solution. Allow sufficient time between applications for receptor recovery.

    • Record the peak current amplitude at each this compound concentration.

2.4. Data Analysis

  • Measure the peak inward current in the presence of each concentration of this compound.

  • Normalize the current amplitude at each concentration to the baseline current recorded in the absence of the antagonist.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data with a four-parameter logistic equation to determine the IC50.

Signaling Pathway

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca2+ and Na+ into the cell. This calcium influx is a critical event that triggers downstream signaling cascades. This compound acts by allosterically inhibiting this process at GluN2A-containing receptors.

G cluster_membrane Cell Membrane NMDAR GluN1/GluN2A NMDA Receptor Ca_influx Ca2+ Influx NMDAR->Ca_influx Channel Opening Glutamate Glutamate Glutamate->NMDAR Binds GluN2A Glycine Glycine Glycine->NMDAR Binds GluN1 MPX004 This compound MPX004->NMDAR Inhibits Downstream Downstream Signaling Ca_influx->Downstream

Caption: NMDA Receptor Signaling and this compound Inhibition.

References

Application Notes and Protocols for Assessing MPX-004 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Assessing MPX-004 Selectivity over GluN2B/D

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel antagonist that demonstrates high selectivity for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] NMDA receptors are critical ionotropic glutamate (B1630785) receptors in the central nervous system, composed of an obligatory GluN1 subunit and a variable GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D), which dictates the receptor's functional properties.[4] Given the distinct physiological and pathological roles of different GluN2 subunits, selective pharmacological tools like this compound are invaluable for research.[1][2][3][5] These application notes provide detailed protocols for assessing the selectivity of this compound for GluN2A-containing NMDA receptors over those containing GluN2B or GluN2D subunits. The methodologies described include in vitro assays using recombinant receptors and electrophysiological recordings on native neuronal preparations.

Data Presentation: Potency and Selectivity of this compound

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound against various NMDA receptor subtypes.

Table 1: Inhibitory Potency (IC50) of this compound at NMDA Receptor Subunits

Assay TypeReceptor SubunitCell TypeIC50 (nM)Reference
Ca2+ Fluorescence AssayGluN1/GluN2AHEK Cells79[1][2][3][6]
ElectrophysiologyGluN1/GluN2AXenopus Oocytes198 ± 17[2][7]
ElectrophysiologyGluN1/GluN2BXenopus Oocytes>30,000[1][2]
ElectrophysiologyGluN1/GluN2CXenopus OocytesWeak inhibition (~8%) at 10 µM[6][7]
ElectrophysiologyGluN1/GluN2DXenopus OocytesNo inhibitory effect[1][2][3][6]

Table 2: Selectivity of this compound for GluN2A over other GluN2 Subunits

ComparisonSelectivity Ratio (IC50 GluN2X / IC50 GluN2A)Assay BasisReference
GluN2A vs. GluN2B, C, DAt least 150-foldBased on IC50 ratios from oocyte assays[1][2]

Table 3: Effects of this compound on Native NMDA Receptors

PreparationEffectConcentrationReference
Rat Pyramidal Neurons (Primary Culture)Inhibited ~30% of whole-cell NMDA currentMaximal concentrations[1][2][3]
Rat Hippocampal Slices (CA1)Inhibited ~60% of NMDA receptor-mediated fEPSPs30-50 µM[1][2]
Cortical Slices from GRIN2A Knockout MiceNo inhibitory effect on NMDA receptor-mediated synaptic currentsNot specified[1][2][3][5]

Visualized Pathways and Workflows

NMDA_Receptor_Signaling Glutamate Glutamate GluN2A GluN2A Glutamate->GluN2A Binds GluN2B_D GluN2B_D Glutamate->GluN2B_D Binds Glycine (B1666218) Glycine GluN1 GluN1 Glycine->GluN1 Binds MPX_004 MPX_004 MPX_004->GluN2A Selectively Inhibits IonChannel IonChannel Ca2+/Na+ Influx Ca2+/Na+ Influx IonChannel->Ca2+/Na+ Influx Opens

Experimental_Workflow cluster_recombinant Recombinant Receptor Expression cluster_assay Selectivity Assay cluster_data Data Acquisition & Analysis Transfection 1. Transfect HEK Cells or Inject Xenopus Oocytes with GluN1 + GluN2A/B/D cRNA Expression 2. Allow Receptor Expression (24-48 hours) Transfection->Expression Assay_HEK 3a. HEK Cell Assay: Load with Ca2+ indicator (e.g., Fluo-8) Expression->Assay_HEK Assay_Oocyte 3b. Oocyte Assay: Perform Two-Electrode Voltage Clamp (TEVC) Expression->Assay_Oocyte Application 4. Apply Glutamate/Glycine + varying concentrations of this compound Assay_HEK->Application Assay_Oocyte->Application Measurement 5. Measure Ca2+ Fluorescence or Ionic Current Application->Measurement DoseResponse 6. Generate Dose-Response Curves Measurement->DoseResponse IC50 7. Calculate IC50 Values DoseResponse->IC50 Selectivity 8. Determine Selectivity Ratio IC50->Selectivity

Selectivity_Calculation cluster_formula Calculation IC50_GluN2B IC50 at GluN2B SelectivityRatio Selectivity Ratio (GluN2A vs GluN2B) IC50_GluN2B->SelectivityRatio IC50_GluN2A IC50 at GluN2A IC50_GluN2A->SelectivityRatio Formula Selectivity Ratio = IC50(GluN2B) / IC50(GluN2A)

Experimental Protocols

Protocol 1: In Vitro Selectivity using HEK Cell-Based Calcium Fluorescence Assay

This protocol details a high-throughput method to assess this compound's inhibitory activity on NMDA receptors containing different GluN2 subunits expressed in Human Embryonic Kidney (HEK) cells.[8]

A. Materials:

  • HEK293 cells

  • Expression plasmids for human GluN1, GluN2A, GluN2B, and GluN2D

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)

  • Assay Buffer: HBSS or similar, supplemented with 1.8 mM CaCl2 and 10 mM HEPES

  • Fluorescent Ca2+ indicator dye (e.g., Fluo-8 AM)

  • Agonists: L-Glutamate and Glycine

  • Test Compound: this compound

  • 384-well black, clear-bottom microplates

  • Fluorescent microplate reader

B. Methods:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in T-75 flasks until they reach 80-90% confluency.

    • Co-transfect cells with plasmids for GluN1 and a specific GluN2 subunit (GluN2A, GluN2B, or GluN2D) using a suitable transfection reagent.

    • Plate the transfected cells into 384-well microplates and incubate for 24-48 hours to allow for receptor expression.

  • Calcium Indicator Loading:

    • Remove the culture medium from the wells.

    • Add the Ca2+ indicator dye (e.g., Fluo-8 AM) solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature.[8]

  • Compound Application and Signal Reading:

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the microplate into a fluorescent microplate reader.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).

    • Initiate the fluorescence reading and add a solution of glutamate and glycine (e.g., 3 µM each) to stimulate the NMDA receptors.[5]

    • Record the change in fluorescence intensity over time, which corresponds to the intracellular Ca2+ concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist stimulation without inhibitor).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each GluN2 subunit.

Protocol 2: Electrophysiological Selectivity Assessment in Xenopus Oocytes

This protocol uses the two-electrode voltage clamp (TEVC) technique to provide a precise measurement of the effect of this compound on the function of specific NMDA receptor subtypes expressed in Xenopus oocytes.[9]

A. Materials:

  • Xenopus laevis oocytes

  • cRNA for human GluN1, GluN2A, GluN2B, and GluN2D, synthesized in vitro.

  • Oocyte Ringer's 2 (OR-2) solution

  • Recording solution (e.g., containing 100 mM NaCl, 2.5 mM KCl, 0.3 mM BaCl2, 10 mM HEPES, pH 7.2)

  • Agonists: L-Glutamate and Glycine (e.g., 100 µM each)[10]

  • Test Compound: this compound

  • TEVC setup (amplifier, micromanipulators, data acquisition system)

B. Methods:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis frog.

    • Co-inject oocytes with cRNAs for GluN1 and a specific GluN2 subunit (e.g., 5-50 ng total RNA).

    • Incubate the injected oocytes in OR-2 solution at 18°C for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

    • Establish a baseline current by perfusing with recording solution.

  • Drug Application and Current Measurement:

    • To elicit a current, co-apply saturating concentrations of glutamate and glycine.[10]

    • Once a stable agonist-evoked current is achieved, apply different concentrations of this compound along with the agonists.

    • Record the peak or steady-state current amplitude at each this compound concentration. Wash with recording solution between applications.

  • Data Analysis:

    • Normalize the current in the presence of this compound to the maximal current evoked by agonists alone.

    • Construct a concentration-response curve by plotting the normalized current against the log concentration of this compound.

    • Determine the IC50 and Hill slope by fitting the curve with the Hill equation.[10]

    • Calculate the selectivity ratio by dividing the IC50 for GluN2B or GluN2D by the IC50 for GluN2A.

Protocol 3: Assessment on Native NMDA Receptors in Rat Hippocampal Slices

This protocol assesses the effect of this compound on synaptically-activated native NMDA receptors in an ex vivo brain slice preparation, providing data in a more physiologically relevant context.[11]

A. Materials:

  • 3- to 4-week old rats[2]

  • Dissection tools and vibratome

  • Artificial cerebrospinal fluid (aCSF), chilled and saturated with 95% O2/5% CO2

  • Recording chamber for brain slices

  • Glass microelectrodes for recording and stimulating

  • Electrophysiology rig (amplifier, digitizer, etc.)

  • Drugs: Picrotoxin (GABAA antagonist), CNQX (AMPA receptor antagonist), this compound

B. Methods:

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate a rat.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Field Excitatory Postsynaptic Potential (fEPSP) Recording:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • To isolate the NMDA receptor-mediated component of the fEPSP, perform recordings at a positive holding potential (e.g., +40 mV) or in the presence of an AMPA receptor antagonist (e.g., 10 µM CNQX) in low-Mg2+ aCSF.

  • This compound Application:

    • Establish a stable baseline of NMDA receptor-mediated fEPSPs for 15-20 minutes.

    • Bath-apply this compound at various concentrations (e.g., 0.1 µM to 50 µM).[2]

    • Record the fEPSP amplitude for at least 40 minutes at each concentration to allow the drug effect to stabilize.[2]

  • Data Analysis:

    • Measure the amplitude of the NMDA receptor-mediated fEPSP.

    • Normalize the fEPSP amplitude at each time point to the average baseline amplitude.

    • Plot the normalized fEPSP amplitude against time to visualize the inhibitory effect.

    • Calculate the percentage of inhibition at the steady-state for each concentration and determine the IC50 for the native receptors. The maximum inhibition by this compound in this preparation was found to be approximately 60%.[1][2]

References

Application Notes and Protocols for the Evaluation of MPX-004 in GRIN2A Knock-out Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the GRIN2A gene, which encodes the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, are associated with a spectrum of neurodevelopmental disorders, including epilepsy and developmental and epileptic encephalopathy.[1][2][3] Preclinical research often utilizes Grin2a knock-out mouse models to investigate the pathological mechanisms and to evaluate potential therapeutic agents. MPX-004 is a potent and selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors.[4][5][6][7][8] These application notes provide detailed protocols for the evaluation of this compound in Grin2a knock-out mice, a critical tool for confirming the compound's mechanism of action and for dissecting the role of GluN2A in disease models.

Data Presentation

Table 1: In Vitro Potency of this compound
Assay SystemReceptor SubtypeAgonistsThis compound IC₅₀Reference
HEK CellsGluN2AGlutamate + Glycine79 nM[6][7][8]
Xenopus OocytesGluN1/GluN2AGlutamate + Glycine198 nM[8][9]
Xenopus OocytesGluN1/GluN2BGlutamate + Glycine>10 µM (weak inhibition)[8]
Xenopus OocytesGluN1/GluN2CGlutamate + Glycine>10 µM (no significant inhibition)[9]
Xenopus OocytesGluN1/GluN2DGlutamate + Glycine>10 µM (no significant inhibition)[5][7][9]
Table 2: Electrophysiological Effects of this compound in Brain Slices
PreparationGenotypeMeasurementThis compound ConcentrationEffectReference
Rat Hippocampal SlicesWild-TypeNMDA Receptor-mediated fEPSP30-50 µM~60% inhibition[6][9][10]
Mouse Visual Cortex SlicesWild-TypeNMDAR/AMPAR Ratio50 µM~30% reduction[6][11]
Mouse Visual Cortex SlicesGRIN2A KONMDAR/AMPAR Ratio50 µMNo significant effect[5][6][7][11]
Mouse Hippocampal Slices (CA1)Wild-TypeNMDAR-mediated EPSC Amplitude10 µM~27% reduction[12]
Mouse Hippocampal Slices (CA1)Fragile X ModelNMDAR-mediated EPSC Amplitude10 µM~40% reduction[12]

Experimental Protocols

Electrophysiological Evaluation of this compound in Acute Brain Slices from GRIN2A Knock-out and Wild-Type Mice

This protocol details the methodology for assessing the effect of this compound on NMDA receptor-mediated synaptic transmission in acute brain slices, using GRIN2A knock-out (KO) mice as a negative control to confirm the selectivity of the compound.

Materials:

  • GRIN2A KO mice and wild-type (WT) littermates (P28-31)[6]

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Vibratome

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

Protocol:

  • Slice Preparation:

    • Anesthetize the mouse and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

    • Prepare 300-400 µm thick coronal slices of the visual cortex or hippocampus using a vibratome.[6]

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in layer 4 of the visual cortex (for recording in layers 2/3) or in the Schaffer collaterals (for recording in CA1).[6][10]

    • Place a recording electrode filled with aCSF in the target layer to record field excitatory postsynaptic potentials (fEPSPs).

    • To isolate NMDA receptor-mediated currents, perform recordings in the presence of an AMPA receptor antagonist (e.g., NBQX) and in low magnesium aCSF.

  • Experimental Procedure:

    • Establish a stable baseline recording of synaptic responses for at least 20 minutes.

    • For NMDAR/AMPAR ratio experiments, evoke synaptic responses at a holding potential of +40 mV to measure the NMDA receptor component and at -70 mV for the AMPA receptor component.[6]

    • Bath-apply this compound at the desired concentration (e.g., 50 µM) or vehicle control to the perfusion solution.[6]

    • Record responses for at least 40 minutes in the presence of the drug.[6]

  • Data Analysis:

    • Measure the amplitude or slope of the fEPSP or the peak amplitude of the excitatory postsynaptic current (EPSC).

    • Calculate the NMDAR/AMPAR ratio by dividing the peak amplitude of the NMDA receptor-mediated current by the peak amplitude of the AMPA receptor-mediated current.[6]

    • Compare the effect of this compound in WT and GRIN2A KO slices. A significant reduction in the NMDA receptor component in WT but not in KO mice confirms the GluN2A selectivity of this compound.[5][6][7][11]

Behavioral Phenotyping of GRIN2A Knock-out Mice and Evaluation of this compound

This protocol outlines behavioral assays relevant to the phenotypes observed in Grin2a mutant mice. These can be adapted to assess the effects of this compound treatment.

Animal Model: Grin2a heterozygous or homozygous knock-out mice and wild-type littermates. Note that homozygous mutants may exhibit severe phenotypes, including lethal seizures.[2][3][13]

Drug Administration: this compound can be administered via intraperitoneal (IP) injection or oral gavage. The appropriate vehicle, dose, and timing should be determined in preliminary studies.

Behavioral Assays:

  • Open Field Test:

    • Place the mouse in the center of an open field arena (e.g., 40x40 cm).

    • Record activity for a set duration (e.g., 15-60 minutes) using an automated tracking system.[14][15]

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery (as a measure of anxiety-like behavior), and stereotypic behaviors. Grin2a KO mice have been reported to show hyperactivity.[14]

  • Elevated Plus Maze:

    • Place the mouse in the center of an elevated plus maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms. A preference for the closed arms is indicative of anxiety-like behavior. Heterozygous Grin2a mutant mice have shown reduced anxiety-like behaviors.[2]

  • Seizure Threshold Testing:

    • Administer a sub-threshold dose of a convulsant agent, such as pentylenetetrazole (PTZ).

    • Observe the mice for seizure activity and latency to the first seizure.

    • Compare the seizure threshold between genotypes and treatment groups. Heterozygous adult Grin2a mutant mice have shown susceptibility to induced generalized seizures.[2]

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds Ca_Channel Ca²⁺ Channel NMDAR->Ca_Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Activates MPX004 This compound MPX004->NMDAR Inhibits (Negative Allosteric Modulation)

Caption: this compound mechanism of action on GluN2A-containing NMDA receptors.

Experimental_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_evaluation Evaluation Methods WT Wild-Type Mice WT_Veh WT + Vehicle WT->WT_Veh WT_MPX WT + this compound WT->WT_MPX KO GRIN2A KO Mice KO_Veh KO + Vehicle KO->KO_Veh KO_MPX KO + this compound KO->KO_MPX Electro Electrophysiology (Slice Recording) WT_Veh->Electro Behavior Behavioral Assays (Open Field, Seizure Threshold) WT_Veh->Behavior WT_MPX->Electro WT_MPX->Behavior KO_Veh->Electro KO_Veh->Behavior KO_MPX->Electro KO_MPX->Behavior Data_Analysis Data_Analysis Electro->Data_Analysis Data Analysis (e.g., NMDAR/AMPAR ratio) Behavior->Data_Analysis Data Analysis (e.g., Locomotion, Seizure Score)

Caption: Experimental workflow for evaluating this compound in GRIN2A KO mice.

References

Troubleshooting & Optimization

MPX-004 Technical Support Center: Addressing Solubility Challenges in Physiological Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with MPX-004 in physiological solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the documented aqueous solubility of this compound?

A1: The aqueous solubility of this compound has been determined to be 29 µM.[1][2] It is important to note that this is the solubility in an aqueous solution, and the practical working concentration in complex physiological media may be lower.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my physiological buffer. Why is this happening?

A2: This is a common issue known as solvent-shift precipitation. This compound is readily soluble in organic solvents like DMSO but has poor solubility in aqueous physiological buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration decreases, and the aqueous environment can no longer keep the this compound in solution, leading to precipitation.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Based on published studies, 100% DMSO is the recommended solvent for preparing stock solutions of this compound.[3]

Q4: What is the maximum concentration of this compound that can be used in cell-based assays or tissue preparations?

A4: Due to its limited solubility, the maximal concentration of this compound used in experiments is often constrained. For instance, in some electrophysiology studies, the highest concentrations tested were between 10 µM and 50 µM, and it was noted that the limit of solubility was reached in brain slice assays.[1][2] The practical upper limit in your specific experimental setup may need to be determined empirically.

Q5: Is there a more soluble alternative to this compound?

A5: Yes, a related compound, MPX-007, has been reported to have greater solubility and higher potency as a GluN2A antagonist.[1][2] For experiments where higher concentrations are required and a slight difference in selectivity is acceptable, MPX-007 may be a suitable alternative.

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Dilution
  • Cause: The concentration of this compound in the final physiological solution exceeds its solubility limit. The rapid shift from a high-DMSO to a low-DMSO environment causes the compound to crash out of solution.

  • Solution:

    • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of your physiological buffer, then add this intermediate dilution to the final volume. This allows for a more gradual solvent shift.

    • Increase Final DMSO Concentration: While not always feasible depending on the biological system's tolerance, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

    • Pre-warm the Buffer: Warming the physiological buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility.

Issue: Solution Appears Cloudy or Hazy After Dilution
  • Cause: This indicates the formation of fine, microscopic precipitate, suggesting that the solution is supersaturated and unstable.

  • Solution:

    • Visual Inspection: Carefully inspect the solution against a dark background. Any cloudiness is a sign of precipitation.

    • Microscopic Examination: If unsure, place a small drop of the solution on a microscope slide and check for crystals.

    • Filter the Solution: For some applications, it may be acceptable to filter the final solution through a 0.22 µm syringe filter to remove the precipitate. However, this will reduce the actual concentration of the soluble compound. If this is done, it is advisable to determine the concentration of the filtered solution analytically (e.g., by HPLC).

    • Lower the Concentration: The most reliable solution is to prepare a fresh dilution at a lower concentration.

Data Presentation

Table 1: Physicochemical and In Vitro ADME Properties of this compound and Related Compounds

CompoundcLogPH-bond DonorsPSA (Ų)Aqueous Solubility (µM)
TCN-2013.6312025
This compound 3.2 2 149 29
MPX-0073.5214949

Data sourced from PLOS ONE.[1]

Experimental Protocols

Protocol for Preparing this compound Working Solutions
  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the required amount of this compound powder.

    • Add 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate gently until the compound is fully dissolved. The solution should be clear.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Based on your final desired concentration, prepare an intermediate dilution of the DMSO stock in your physiological buffer. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can make a 1:100 intermediate dilution of the 10 mM stock into the buffer (resulting in a 100 µM solution in 1% DMSO).

  • Prepare the Final Working Solution:

    • Add the stock solution or the intermediate dilution to your pre-warmed physiological buffer to reach the final desired concentration.

    • Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can sometimes promote precipitation.

    • Visually inspect the solution for any signs of precipitation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_verification Verification & Troubleshooting prep_stock Prepare 10 mM Stock in 100% DMSO store_stock Store at -20°C/-80°C in Aliquots prep_stock->store_stock dilute Dilute Stock to Final Concentration prewarm_buffer Pre-warm Physiological Buffer prewarm_buffer->dilute visual_inspect Visually Inspect for Precipitation dilute->visual_inspect use_in_assay Use in Experiment visual_inspect->use_in_assay Clear troubleshoot Troubleshoot: - Lower Concentration - Serial Dilution - Check DMSO % visual_inspect->troubleshoot Precipitate Observed

Caption: Workflow for preparing and troubleshooting this compound solutions.

logical_relationship cluster_properties Compound Properties cluster_action Experimental Action cluster_outcome Potential Outcome solubility Low Aqueous Solubility of this compound dilution Dilution of DMSO Stock into Aqueous Buffer solubility->dilution solvent High Solubility in DMSO solvent->dilution precipitation Precipitation/ Supersaturation dilution->precipitation

Caption: Factors leading to this compound precipitation in physiological solutions.

References

Technical Support Center: Troubleshooting MPX-004 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of MPX-004 in their experiments. The following guides and frequently asked questions (FAQs) provide targeted advice and detailed protocols to help ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is used as a pharmacological tool to study the physiological roles of GluN2A-containing NMDA receptors.[1][3][4]

Q2: What are the known off-target effects of this compound?

At a concentration of 1 µM, this compound has been shown to cause minor inhibition of the 5-HT1B receptor (35% inhibition), the 5-HT2A receptor (31% inhibition), and the EP4 receptor (27% inhibition).[1][2] Its analog, MPX-007, has demonstrated weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors at a concentration of 10 µM.[1] Researchers should be mindful of these potential off-target activities, especially when using higher concentrations of this compound.

Q3: I am observing a phenotype that is inconsistent with GluN2A inhibition. Could this be an off-target effect?

It is possible. Inconsistent or unexpected results can be an indication of off-target effects. To investigate this, it is crucial to perform validation experiments to confirm that the observed phenotype is a direct result of this compound's effect on GluN2A.

Q4: What are the first steps I should take to troubleshoot suspected off-target effects?

The initial steps in troubleshooting involve a combination of dose-response analysis and the use of appropriate controls. You should:

  • Perform a dose-response experiment: Determine the minimal concentration of this compound required to achieve the desired on-target effect. Using the lowest effective concentration can help minimize off-target effects.

  • Include a negative control: Use a cell line or primary cells that do not express GluN2A (e.g., from a GRIN2A knockout animal) to see if the effect persists. If it does, it is likely an off-target effect.[1][4]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

If you observe a cellular phenotype that is not consistent with the known function of GluN2A, follow this troubleshooting workflow:

dot

Caption: Troubleshooting workflow for investigating suspected off-target effects of this compound.

Guide 2: Addressing Cellular Toxicity

If you observe cellular toxicity at concentrations intended for GluN2A inhibition, consider the following steps:

  • Determine the IC50 for toxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that causes 50% cell death.

  • Compare with on-target IC50: Compare the toxicity IC50 with the IC50 for GluN2A inhibition in your experimental system. A significant separation between these values suggests a therapeutic window.

  • Use a GluN2A-null cell line: Test the toxicity of this compound in a cell line that does not express GluN2A. If toxicity persists, it is likely due to off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound to aid in experimental design and troubleshooting.

Table 1: On-Target Potency of this compound

Experimental SystemIC50 for GluN2A InhibitionReference
HEK cells79 nM[1][2]
Xenopus oocytes198 nM[2]

Table 2: Known Off-Target Activity of this compound (at 1 µM)

Off-TargetPercent InhibitionReference
5-HT1B35%[1][2]
5-HT2A31%[1][2]
EP427%[1][2]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol details how to confirm the direct binding of this compound to GluN2A in intact cells.

dot

CETSA_Workflow A 1. Cell Culture & Treatment - Culture cells expressing GluN2A - Treat with this compound or vehicle B 2. Heat Challenge - Aliquot cells into PCR tubes - Heat across a temperature gradient A->B C 3. Cell Lysis - Lyse cells to release proteins B->C D 4. Separation of Soluble Fraction - Centrifuge to pellet aggregated proteins - Collect supernatant C->D E 5. Protein Analysis - Quantify soluble GluN2A by Western Blot - or other detection method D->E F 6. Data Analysis - Plot soluble GluN2A vs. temperature - A shift in the melting curve indicates target engagement E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line endogenously or exogenously expressing the GluN2A subunit (e.g., HEK293 cells transfected with GRIN2A).

    • Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Use a thermal cycler to heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a suitable lysis buffer with protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Analyze the amount of soluble GluN2A in each sample by Western blot using a specific anti-GluN2A antibody.

    • Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for GluN2A at each temperature.

    • Plot the percentage of soluble GluN2A relative to the non-heated control against the temperature.

    • A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization of GluN2A upon drug binding, confirming target engagement.

Protocol 2: Genetic Validation of this compound Phenotype using CRISPR-Cas9 Knockout

This protocol describes how to use CRISPR-Cas9 to knock out the GRIN2A gene to verify that a phenotype observed with this compound is on-target.

dot

CRISPR_Workflow A 1. gRNA Design & Cloning - Design gRNAs targeting GRIN2A - Clone into a Cas9 expression vector B 2. Transfection & Selection - Transfect cells with gRNA/Cas9 plasmid - Select for transfected cells A->B C 3. Clonal Isolation & Expansion - Isolate single-cell clones - Expand clonal populations B->C D 4. Knockout Validation - Confirm GRIN2A knockout by Western blot and sequencing C->D E 5. Phenotypic Analysis - Perform the phenotypic assay on knockout and wild-type cells - Compare with this compound treated cells D->E

Caption: Workflow for genetic validation of this compound's target using CRISPR-Cas9.

Methodology:

  • gRNA Design and Cloning:

    • Design two to three guide RNAs (gRNAs) targeting an early exon of the GRIN2A gene using a publicly available design tool.

    • Clone the gRNAs into a vector that co-expresses Cas9 and a selection marker (e.g., GFP or puromycin (B1679871) resistance).

  • Transfection and Selection:

    • Transfect the gRNA/Cas9 plasmids into your cell line of interest.

    • If using a selection marker, apply the appropriate selection agent to enrich for transfected cells.

  • Clonal Isolation and Expansion:

    • Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into a 96-well plate.

    • Expand the single-cell clones to generate clonal populations.

  • Knockout Validation:

    • Screen the clonal populations for the absence of GluN2A protein expression by Western blot.

    • Confirm the on-target gene editing by Sanger sequencing of the genomic DNA at the gRNA target site.

  • Phenotypic Analysis:

    • Perform your primary phenotypic assay on the validated GRIN2A knockout clones and the parental wild-type cells.

    • If the phenotype observed with this compound treatment in wild-type cells is recapitulated in the knockout clones (without drug treatment), it strongly suggests that the phenotype is due to on-target inhibition of GluN2A. If the knockout cells do not show the phenotype, and this compound still elicits the phenotype in the knockout cells, the effect is likely off-target.

References

Technical Support Center: Improving the Stability of MPX-004 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of MPX-004 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of small molecules like this compound in experimental buffers can be influenced by several factors. The most common include chemical degradation and poor solubility.[1] Key environmental conditions that can trigger degradation are the pH of the buffer, temperature, and exposure to light.[1][2] Additionally, poor solubility in aqueous buffers can lead to precipitation of the compound, which reduces its effective concentration and can lead to inaccurate experimental results.[1]

Q2: I'm observing a decrease in this compound activity over the course of a long incubation period. What is the likely cause?

A2: A decline in activity during extended incubation often points to compound instability within the cell culture medium or experimental buffer.[1] This could be due to several reasons:

  • Degradation in Aqueous Medium: this compound may be unstable in the aqueous, buffered environment of your experiment (typically around pH 7.4).[1]

  • Cellular Metabolism: If you are conducting a cell-based assay, the cells themselves might be metabolizing this compound into an inactive form.[1]

  • Adsorption to Plasticware: The compound could be adhering to the surfaces of your experimental plasticware, thereby lowering its effective concentration in the solution.[1]

Q3: Can components of my experimental buffer, such as serum, affect the stability and activity of this compound?

A3: Yes, components of the assay medium can impact your results. Serum proteins, for instance, can non-specifically bind to small molecules, which would reduce the effective concentration of this compound available to interact with its target.[1] High concentrations of certain salts or other additives in your buffer could also affect the solubility and stability of the compound.[1] It is always recommended to evaluate the stability of this compound directly in the final assay buffer composition.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

Troubleshooting Guides

Issue 1: Precipitation of this compound is observed upon dilution into aqueous buffer.

Possible Cause: The solubility limit of this compound has been exceeded in the final experimental buffer.

Troubleshooting Steps:

  • Reduce Final Concentration: The most direct approach is to use a lower final concentration of this compound in your experiment.

  • Modify Dilution Method: Instead of a single, large dilution step, perform serial dilutions. This gradual change in solvent composition can sometimes prevent precipitation.

  • Use a Co-solvent: If DMSO is not already in your final buffer, adding a small, non-toxic amount (e.g., 0.1-0.5%) can help maintain solubility. Always verify that the final DMSO concentration is compatible with your assay.

  • Incorporate Solubilizing Agents: In some instances, adding a biocompatible surfactant or cyclodextrin (B1172386) to the assay buffer can enhance solubility.[1] This should be approached with caution, as these agents can potentially interfere with assay performance.

Issue 2: Inconsistent results or a loss of this compound activity over time in a cell-based assay.

Possible Cause: Degradation of this compound in the experimental buffer or metabolism by cells.

Troubleshooting Steps:

  • Assess Compound Stability: Perform a stability study of this compound in your specific assay buffer. An example protocol using High-Performance Liquid Chromatography (HPLC) is provided below.

  • Minimize Incubation Time: If stability is limited, reduce the incubation time of your experiment to the shortest duration that still yields a robust signal.

  • Replenish Compound: For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals.

  • Control for Temperature Effects: Ensure that your experimental setup maintains a consistent and appropriate temperature, as elevated temperatures can accelerate degradation.[3][4]

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound

Buffer pH% Remaining after 24h at 37°C
5.095%
6.092%
7.085%
7.480%
8.070%

Table 2: Effect of Temperature on this compound Degradation in Buffer (pH 7.4)

Temperature% Remaining after 24h
4°C98%
25°C (Room Temp)90%
37°C80%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Solubilization: Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex the solution for 1-2 minutes until the compound is fully dissolved.[1] Gentle warming to 37°C or sonication may be used if necessary, but the impact of these on the stability of this compound should be validated.[1]

  • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes.[1]

  • Storage: Store the aliquots at -80°C and protect them from light.[1]

Protocol 2: Assessing this compound Stability in Assay Buffer using HPLC
  • Preparation: Prepare the final assay buffer, including all components (e.g., salts, serum, etc.).

  • Spiking: Add this compound from a DMSO stock solution to the assay buffer to achieve the final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Incubation: Incubate the solution at the desired experimental temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the samples by reverse-phase HPLC with UV detection to quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to this compound over time indicates degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) dilute Dilute this compound into Experimental Buffer prep_stock->dilute prep_buffer Prepare Experimental Buffer prep_buffer->dilute incubate Incubate at Desired Temperature and Time dilute->incubate assay Perform Assay (e.g., cell-based, biochemical) incubate->assay data Data Acquisition assay->data interpret Interpret Results data->interpret troubleshooting_logic start Inconsistent or Low this compound Activity check_solubility Is there visible precipitate? start->check_solubility solubility_steps Troubleshoot Solubility: - Lower Concentration - Serial Dilution - Use Co-solvent check_solubility->solubility_steps Yes check_stability Assess Stability in Buffer (e.g., via HPLC) check_solubility->check_stability No final_check Re-run Experiment with Optimized Conditions solubility_steps->final_check stability_steps Optimize for Stability: - Adjust pH - Reduce Temperature - Shorter Incubation check_stability->stability_steps stability_steps->final_check signaling_pathway MPX004 This compound GluN2A GluN2A-containing NMDA Receptor MPX004->GluN2A inhibits Ca_influx Ca2+ Influx GluN2A->Ca_influx mediates Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream activates

References

MPX-004 In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MPX-004 in in vivo studies. Given the specific physicochemical properties of this compound, this guide focuses on the challenges and recommended applications for this potent and selective GluN2A antagonist.

Troubleshooting Guides

Issue 1: Poor Bioavailability or Lack of Efficacy After Systemic Administration

Possible Causes:

  • Low Aqueous Solubility: this compound has poor solubility in physiological solutions, which can limit its absorption and distribution when administered systemically (e.g., via intraperitoneal or oral routes). Researchers have noted reaching the limits of this compound's solubility in in vitro slice assays, which indicates a significant challenge for achieving effective concentrations in vivo.[1]

  • Blood-Brain Barrier (BBB) Efflux: Data from Madin-Darby Canine Kidney (MDCK) cell monolayer assays suggest that this compound may be subject to active transport out of the brain via the BBB.[2] This can prevent the compound from reaching its target in the central nervous system (CNS) at sufficient concentrations.

Troubleshooting Steps:

  • Re-evaluate the Route of Administration: The primary recommendation for in vivo use of this compound is direct infusion into the brain (e.g., intracerebroventricular or direct parenchymal injection).[2][3] This bypasses the challenges of solubility and BBB penetration.

  • Formulation Optimization (for direct infusion):

    • Consult solubility data to prepare a stock solution in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions in an artificial cerebrospinal fluid (aCSF) or a similar vehicle suitable for direct brain infusion.

    • Determine the final concentration of the organic solvent to be infused and ensure it is below toxic levels.

  • Consider an Analog: For studies where systemic administration is necessary, consider using MPX-007, a closely related analog with greater solubility and potency, though with slightly lower selectivity for GluN2A over GluN2B at higher concentrations.[1][2]

Issue 2: Unexpected Off-Target Effects

Possible Cause:

  • Concentration-Dependent Off-Target Activity: While this compound is highly selective for GluN2A-containing NMDA receptors, at higher concentrations, it may exhibit off-target effects.[3][4] A screening at 1 µM showed minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors.[2][3][5] If high local concentrations are achieved, these off-target activities could become relevant.

Troubleshooting Steps:

  • Confirm On-Target Engagement: If possible, perform ex vivo analysis of brain tissue to confirm the engagement of GluN2A-containing NMDA receptors.

  • Dose-Response Studies: Conduct a thorough dose-response study to identify the lowest effective dose that elicits the desired on-target effect while minimizing potential off-target effects.

  • Control Experiments: Include control groups to assess the effects of the vehicle and to rule out non-specific effects of the experimental procedure. For CNS studies, using GRIN2A knockout mice can confirm the GluN2A-selectivity of this compound's effects in vivo.[2][3][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo application for this compound?

A1: Due to its poor solubility and potential for active efflux at the blood-brain barrier, this compound is primarily recommended for in vitro studies or for in vivo applications involving direct infusion into the brain.[2][3] Systemic administration is likely to be challenging and may not yield the desired CNS exposure.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[4] It acts as a functionally competitive antagonist with the co-agonist glycine (B1666218).[2][3]

Q3: What are the known IC50 values for this compound?

A3: The IC50 of this compound for inhibiting GluN2A-containing NMDA receptors is approximately 79 nM in HEK cells and 198 nM in Xenopus oocytes.[3][4]

Q4: Is this compound selective for the GluN2A subunit?

A4: Yes, this compound is highly selective for the GluN2A subunit. At concentrations that completely inhibit GluN2A activity, it has no inhibitory effect on GluN2B or GluN2D receptor-mediated responses.[3][4][6] It shows only weak inhibition (up to 8%) of currents in oocytes expressing GluN2B, C, or D receptors at a concentration of 10 µM.[2][4]

Q5: How does the glycine concentration affect this compound activity?

A5: The inhibitory potency of this compound is sensitive to the concentration of extracellular glycine.[7] Higher glycine concentrations can reduce the inhibitory effect of this compound. This is an important consideration for in vivo studies where local glycine concentrations can vary.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Assay SystemReceptor SubunitIC50
HEK CellsGluN2A79 nM[3][4]
Xenopus OocytesGluN2A198 nM[3][4]
Xenopus OocytesGluN2B, C, D>30 µM (estimated)[2]

Table 2: Physicochemical and ADME Properties of this compound and Related Compounds

CompoundSolubility (µM)HLM Stability (t½ in min)MDCK Efflux Ratio (B-A/A-B)
TCN-2011.8>603.0
This compound 1.9 >60 3.8
MPX-00711.2>603.4

Data from Volkmann et al., 2016. HLM: Human Liver Microsomes; MDCK: Madin-Darby Canine Kidney.

Experimental Protocols

Protocol 1: Preparation of this compound for Direct Brain Infusion
  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and gentle warming if necessary. Store the stock solution at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Perform serial dilutions in sterile artificial cerebrospinal fluid (aCSF) to achieve the desired final concentration for infusion.

    • The final concentration of DMSO in the working solution should be kept to a minimum, typically below 1%, to avoid solvent toxicity.

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO in aCSF as the this compound working solution.

Protocol 2: Intracerebroventricular (ICV) Injection in Mice
  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma.

    • Drill a small hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm from bregma).

  • Injection:

    • Lower a Hamilton syringe needle to the appropriate depth (e.g., DV: -2.5 mm from the skull surface).

    • Infuse the prepared this compound or vehicle solution at a slow, controlled rate (e.g., 0.5 µL/min).

    • Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.

  • Post-Operative Care:

    • Suture the incision and provide post-operative analgesia and care as per institutional guidelines.

Visualizations

MPX_004_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds to GluN2A Glycine Glycine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²+ Influx NMDAR->Ca_influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., LTP, LTD) Ca_influx->Downstream_Signaling MPX_004 This compound MPX_004->NMDAR Negative Allosteric Modulation

Caption: Signaling pathway of this compound at the NMDA receptor.

experimental_workflow Start Start Check_Solubility Challenge: Poor Solubility & BBB Penetration Start->Check_Solubility Systemic_Admin Systemic Administration (e.g., IP, PO) Outcome_Systemic Low Efficacy / High Variability Systemic_Admin->Outcome_Systemic Direct_Admin Direct Brain Infusion (e.g., ICV) Outcome_Direct Effective Target Engagement Direct_Admin->Outcome_Direct Check_Solubility->Systemic_Admin Not Recommended Check_Solubility->Direct_Admin Recommended End End Outcome_Systemic->End Outcome_Direct->End

References

MPX-004 Technical Support Center: A Guide for Whole-Cell Current Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPX-004. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in whole-cell current recording experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, alongside detailed experimental protocols and key data to support your research.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the application of this compound in whole-cell patch-clamp recordings.

Problem Potential Cause Recommended Solution
Reduced or no effect of this compound High Glycine (B1666218) Concentration: The inhibitory effect of some NMDA receptor modulators is sensitive to the concentration of the co-agonist glycine. Higher glycine levels can reduce the apparent potency of the antagonist.[1]Carefully control and note the glycine concentration in your extracellular solution. A typical concentration used in studies with this compound is 10 µM.[2][3] If you suspect high glycine levels are affecting your results, consider titrating the glycine concentration.
Incorrect Drug Concentration: The IC50 of this compound can vary depending on the expression system and experimental conditions.Ensure your working concentration is appropriate for your specific setup. Refer to the potency data in different systems provided in the tables below. For native receptors in rat cortical neurons, maximal concentrations inhibit ~30% of the whole-cell current.[2][3]
Solubility Issues: this compound has limited solubility in physiological solutions, which can lead to a lower effective concentration.[3]Ensure this compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it into your recording solution. Visually inspect for any precipitation. It is advisable to prepare fresh dilutions for each experiment.
Variability in the degree of inhibition Differential GluN2A Subunit Expression: The level of inhibition by this compound is directly proportional to the expression of GluN2A-containing NMDA receptors in your preparation.[2][3]Be aware that the proportion of GluN2A subunits can vary between different cell types, developmental stages, and culture conditions. If possible, characterize the subunit composition of your experimental model. The percentage of current blocked by this compound can be used as an indicator of the relative contribution of GluN2A-containing receptors to the total NMDA receptor current.
Unexpected off-target effects Interaction with other CNS Targets: While highly selective for GluN2A, at higher concentrations (e.g., 1 µM), this compound has been shown to cause minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors.[2]Use the lowest effective concentration of this compound to maximize selectivity for GluN2A. Be mindful of potential modest off-target effects at high concentrations and interpret your results accordingly, especially if your experimental system involves these signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[2][4] It inhibits the function of these receptors, thereby reducing ion flow through the channel.

Q2: How selective is this compound for GluN2A-containing NMDA receptors?

A2: this compound is highly selective for the GluN2A subunit. At concentrations that completely inhibit GluN2A activity, it has no inhibitory effect on GluN2B or GluN2D receptor-mediated responses.[2][5] At a concentration of 10 µM, it only weakly inhibits currents in oocytes expressing GluN2B, C, or D receptors by up to 8%.[2]

Q3: What are the recommended working concentrations for this compound in whole-cell recordings?

A3: The optimal concentration of this compound will depend on your specific experimental goals and preparation. For investigating the contribution of GluN2A-containing receptors in cultured rat cortical neurons, a concentration of 10 µM has been used to achieve maximal inhibition of approximately 30% of the total NMDA-evoked current.[2][3] For studies in rat hippocampal slices, concentrations up to 50 µM have been used, resulting in about 60% inhibition of the NMDA receptor-mediated fEPSP.[2]

Q4: Is the effect of this compound dependent on the concentration of glutamate (B1630785)?

A4: As a negative allosteric modulator, the inhibitory effect of this compound is not directly competitive with glutamate. However, the overall magnitude of the recorded current will, of course, be dependent on the concentration of the agonists glutamate and glycine used to evoke the response.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: Potency of this compound in Different Expression Systems

Expression SystemIC50 (nM)Reference
HEK cells expressing GluN2A79[2][4]
Xenopus oocytes expressing GluN2A198 ± 17[2]
Rat hippocampal slices (fEPSPs)3,400 (3.4 µM)[2]

Table 2: Inhibition of NMDA Receptor Currents by this compound in Native Neurons

PreparationThis compound Concentration% Inhibition of NMDA CurrentReference
Cultured rat cortical neurons10 µM~30%[2][3]
Rat hippocampal slices (fEPSPs)30-50 µM~60%[2][6]

Table 3: Off-Target Activity of this compound

TargetThis compound Concentration% InhibitionReference
5-HT1B antagonist binding1 µM35%[2]
5-HT2A agonist binding1 µM31%[2]
EP4 agonist binding1 µM27%[2]
AMPA receptor-mediated synaptic currents50 µMNo effect[2]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in Cultured Cortical Neurons

This protocol is adapted from studies investigating the effects of this compound on NMDA receptor currents in cultured rodent neurons.[2][3]

1. Cell Culture:

  • Isolate cortical neurons from E18 rat embryos and culture them for 13-15 days before recording.

2. Recording Solutions:

  • External Solution (ACSF): Composed of (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.35 with NaOH.[2] Add 10 µM glycine to the external solution.

  • Internal Solution: Composed of (in mM): 120 CsF, 10 CsCl, 11 EGTA, 10 HEPES, 0.5 CaCl₂. Adjust pH to 7.25 with CsOH.[2]

  • Agonist Solution: Prepare a solution containing 100 µM NMDA and 10 µM glycine in the external solution.

3. Recording Procedure:

  • Perform whole-cell patch-clamp recordings at a holding potential of -70 mV.

  • Use patch pipettes with a resistance of 6–8 MΩ.

  • To evoke an NMDA receptor-mediated current, apply the agonist solution for 4 seconds during a 10-second voltage step to +20 or +40 mV.

  • Establish a stable baseline response by applying the agonist solution multiple times.

  • Bath-apply this compound at the desired concentration (e.g., 10 µM) and allow it to equilibrate.

  • Re-apply the agonist solution to measure the inhibited current.

  • Quantify the percentage of inhibition caused by this compound.

Visualizations

MPX_004_Mechanism_of_Action cluster_receptor NMDA Receptor cluster_agonists Agonists GluN1 GluN1 Ion_Channel Ion Channel (Closed) GluN2A GluN2A Glutamate Glutamate Glutamate->GluN2A Glycine Glycine Glycine->GluN1 MPX_004 This compound MPX_004->GluN2A Binds to Allosteric Site No_Current No Ion Flow (Inhibition) Ion_Channel->No_Current Experimental_Workflow A Prepare Cultured Neurons or Brain Slices B Establish Stable Whole-Cell Recording A->B C Record Baseline NMDA Current (Apply NMDA + Glycine) B->C D Bath Apply this compound C->D E Record Inhibited NMDA Current (Apply NMDA + Glycine) D->E F Data Analysis: Calculate % Inhibition E->F Troubleshooting_Logic Start No or Low Inhibition by this compound Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Check_Concentration Is the concentration appropriate? Check_Solubility->Check_Concentration Yes Prepare_Fresh Prepare fresh stock/working solution Check_Solubility->Prepare_Fresh No Check_Glycine Is glycine concentration controlled? Check_Concentration->Check_Glycine Yes Adjust_Concentration Adjust concentration based on cell type Check_Concentration->Adjust_Concentration No Consider_Expression Consider low GluN2A expression Check_Glycine->Consider_Expression Yes Optimize_Glycine Optimize glycine concentration Check_Glycine->Optimize_Glycine No

References

addressing variability in MPX-004 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPX-004. The information is designed to help address potential variability in experimental results and provide clarity on best practices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant well-to-well or day-to-day variability in our this compound dose-response curves. What are the potential causes and solutions?

A1: Variability in this compound experiments can arise from several factors. Here are some common causes and troubleshooting recommendations:

  • Compound Solubility: this compound has been reported to have poor solubility in physiological solutions.[1] Incomplete solubilization can lead to inconsistent effective concentrations.

    • Recommendation: Prepare fresh stock solutions in a suitable solvent like DMSO. When diluting into aqueous experimental buffers, ensure thorough mixing and avoid precipitation. Consider using a vehicle control to assess any effects of the solvent.

  • Glycine (B1666218) Concentration: The inhibitory potency of this compound is sensitive to the concentration of the NMDA receptor co-agonist glycine.[2] Variations in the glycine concentration in your cell culture medium or recording solutions can shift the IC50 of this compound.

    • Recommendation: Maintain a consistent and known concentration of glycine across all experiments. If using commercially prepared media, be aware of the glycine concentration. For electrophysiology experiments, prepare fresh solutions with a fixed glycine concentration.

  • Cellular System and Receptor Subunit Composition: The inhibitory effect of this compound can differ between expression systems (e.g., HEK cells, Xenopus oocytes) and native neurons.[1][3] This is likely due to differences in the expression levels of various NMDA receptor subunits. While this compound is highly selective for GluN2A-containing receptors, the presence of other subunits could influence the overall response.[3][4]

    • Recommendation: Characterize the NMDA receptor subunit expression in your experimental model. Be consistent with the cell line or neuron type and passage number. When comparing data, ensure the experimental systems are comparable.

  • Animal-to-Animal Variability: In vivo or ex vivo experiments using animal models can be subject to inherent biological variability.

    • Recommendation: Increase the number of animals or independent experiments to ensure statistical power. Randomize treatment groups and blind the experimenter to the treatment conditions where possible.

Q2: The maximal inhibition we observe with this compound is lower than expected. Why might this be the case?

A2: Several factors can contribute to incomplete inhibition by this compound:

  • Incomplete Inhibition at High Glycine Concentrations: Even at saturating concentrations, the maximal inhibition by this compound can be incomplete in the presence of high concentrations of glycine (e.g., 71% ± 4% in 300 μM glycine).[2]

    • Recommendation: Review and standardize the glycine concentration in your assay. If possible, perform experiments at a lower glycine concentration to maximize the inhibitory effect of this compound.

  • Presence of GluN2A-lacking NMDA Receptors: Your experimental system may express a mixed population of NMDA receptors, some of which do not contain the GluN2A subunit and are therefore insensitive to this compound.[3][4]

    • Recommendation: Use molecular techniques (e.g., qPCR, Western blot, or immunocytochemistry) to determine the relative expression of different GluN2 subunits in your model system. In experiments with native neurons, a certain percentage of the NMDA receptor population may be composed of GluN2B, GluN2C, or GluN2D subunits, which will not be inhibited by this compound.

Q3: We are seeing off-target effects in our experiments. Is this a known issue with this compound?

A3: this compound is a highly selective antagonist for GluN2A-containing NMDA receptors.[3][4] However, at higher concentrations, some non-specific interactions have been noted.

  • Screening against other CNS targets: At a concentration of 1 µM, this compound showed some minor inhibition of 5-HT1B antagonist binding (35%), 5-HT2A agonist binding (31%), and EP4 agonist binding (27%).[3][4]

    • Recommendation: Use the lowest effective concentration of this compound to achieve GluN2A inhibition and minimize the risk of off-target effects. If you suspect off-target effects, consider using a structurally unrelated GluN2A antagonist as a control.

Quantitative Data Summary

The following tables summarize the reported potency and inhibitory activity of this compound across different experimental systems.

Table 1: Potency (IC50) of this compound in Different Expression Systems

Expression SystemReceptor SubunitsAgonistsIC50Reference
HEK cellsGluN1/GluN2AGlutamate (B1630785) + Glycine79 nM[3][4][5]
Xenopus oocyteshuman GluN1 + GluN2AGlutamate + Glycine198 nM[4]
Rat hippocampal slicesNative NMDA receptorsSchaffer collateral stimulation3.4 µM[5]

Table 2: Maximal Inhibition by this compound in Various Preparations

PreparationMeasured ResponseMaximal InhibitionReference
Rat pyramidal neurons (primary culture)Whole-cell current~30%[1][3]
Rat hippocampal slicesNMDA receptor-mediated EPSP~60%[1][3][5]

Experimental Protocols & Workflows

Below are detailed methodologies for key experiments involving this compound.

Calcium Imaging Assay in HEK Cells

This protocol is adapted from studies using Fluo-8 for monitoring intracellular calcium changes in HEK cells expressing GluN2A-containing NMDA receptors.

Methodology:

  • Cell Plating:

    • Seed HEK293 cells expressing GluN1 and GluN2A subunits in a 96-well or 384-well black-walled, clear-bottom plate.

    • Culture overnight to allow for adherence and confluence.

  • Dye Loading:

    • Prepare a Fluo-8 dye-loading solution in a suitable buffer (e.g., HHBS with 20 mM HEPES).

    • Remove the growth medium from the cells and add the dye-loading solution.

    • Incubate for 30-60 minutes at 37°C or room temperature, according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time to allow for receptor binding.

  • NMDA Receptor Activation and Data Acquisition:

    • Prepare a solution of glutamate and glycine in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to add the glutamate/glycine solution to the wells.

    • Measure the fluorescence intensity (Ex/Em ~490/525 nm) before and after the addition of the agonists.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon agonist addition in the presence of different concentrations of this compound.

    • Normalize the data to the response in the absence of the inhibitor and plot the dose-response curve to determine the IC50.

Experimental Workflow: Calcium Imaging

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate HEK-GluN2A cells dye_loading Load cells with Fluo-8 plate_cells->dye_loading add_mpx Add this compound dilutions dye_loading->add_mpx add_agonists Add Glutamate + Glycine add_mpx->add_agonists read_fluorescence Measure Fluorescence add_agonists->read_fluorescence calc_delta_f Calculate ΔF/F read_fluorescence->calc_delta_f normalize_data Normalize to control calc_delta_f->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for a calcium imaging assay to determine this compound potency.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of NMDA receptor-mediated currents from cultured neurons or brain slices.

Methodology:

  • Preparation of Solutions:

    • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. Include antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) to isolate NMDA currents.

    • Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.

  • Cell/Slice Preparation:

    • For cultured neurons, use cells plated on coverslips.

    • For brain slices, prepare acute slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome.

  • Recording:

    • Obtain a whole-cell patch-clamp configuration from a neuron.

    • Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor.

    • Evoke synaptic currents by stimulating presynaptic afferents with a bipolar electrode.

  • This compound Application:

    • Establish a stable baseline of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

    • Perfuse the slice or culture with aCSF containing the desired concentration of this compound.

    • Record the EPSCs in the presence of the compound until a steady-state inhibition is reached.

  • Data Analysis:

    • Measure the amplitude of the NMDA EPSCs before and after this compound application.

    • Calculate the percentage of inhibition for each concentration of this compound.

Experimental Workflow: Electrophysiology

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep_slice Prepare brain slice/culture get_patch Obtain whole-cell patch prep_slice->get_patch prep_solutions Prepare aCSF & internal solution prep_solutions->get_patch record_baseline Record baseline NMDA EPSCs get_patch->record_baseline apply_mpx Apply this compound record_baseline->apply_mpx record_inhibition Record inhibited EPSCs apply_mpx->record_inhibition measure_amplitude Measure EPSC amplitude record_inhibition->measure_amplitude calc_inhibition Calculate % inhibition measure_amplitude->calc_inhibition

Caption: Workflow for whole-cell patch-clamp recording of NMDA currents.

Signaling Pathway and Troubleshooting Logic

This compound in the NMDA Receptor Signaling Pathway

This compound is a negative allosteric modulator (NAM) that selectively targets GluN2A-containing NMDA receptors. It does not compete with glutamate or glycine but binds to a different site on the receptor to reduce its activity. The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Activation MPX004 This compound MPX004->NMDAR Inhibition CaMKII CaMKII Ca_influx->CaMKII Activates MAPK MAPK/ERK Pathway CaMKII->MAPK Activates CREB CREB MAPK->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: this compound inhibits Ca2+ influx through GluN2A-NMDA receptors.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common issues encountered during this compound experiments.

G start Start Troubleshooting issue Issue: Inconsistent Results start->issue check_solubility Check this compound Solubility issue->check_solubility check_glycine Verify Glycine Concentration issue->check_glycine check_system Assess Experimental System issue->check_system solubility_ok Solubility OK? check_solubility->solubility_ok glycine_ok Glycine Consistent? check_glycine->glycine_ok system_ok System Consistent? check_system->system_ok prepare_fresh Action: Prepare Fresh Stock solubility_ok->prepare_fresh No end Re-evaluate Experiment solubility_ok->end Yes standardize_glycine Action: Standardize Glycine glycine_ok->standardize_glycine No glycine_ok->end Yes characterize_system Action: Characterize Subunits system_ok->characterize_system No system_ok->end Yes prepare_fresh->end standardize_glycine->end characterize_system->end

Caption: A logical guide to troubleshooting this compound experimental variability.

References

how to minimize non-specific binding of MPX-004

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions to help researchers minimize non-specific binding when working with MPX-004.

Troubleshooting Guide: Minimizing Non-Specific Binding of this compound

High background signal or inconsistent results in your experiments with this compound may be due to non-specific binding. This guide provides a systematic approach to identify and mitigate these issues.

Question: I am observing high background signal in my assay, suggesting non-specific binding of this compound. What steps can I take to reduce it?

Answer: Non-specific binding can arise from various factors, including hydrophobic interactions, electrostatic interactions, or binding to unintended proteins or surfaces. Below is a step-by-step guide to troubleshoot and minimize this issue.

Step 1: Optimize Blocking Procedures

Effective blocking of unbound sites on your experimental surface (e.g., microplate wells, sensor chips) is critical.

  • Blocking Agents: If you are currently using a single blocking agent, consider trying alternatives. The effectiveness of a blocking agent can be assay-dependent.[1] Commonly used blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[1]

  • Concentration and Incubation Time: Ensure you are using the optimal concentration of your blocking agent and a sufficient incubation time. Refer to the table below for starting recommendations.

Blocking AgentRecommended Starting ConcentrationTypical Incubation Time
Bovine Serum Albumin (BSA)1% (w/v)1-2 hours at room temperature or overnight at 4°C
Casein1% (w/v)1-2 hours at room temperature or overnight at 4°C
Non-Fat Dry Milk5% (w/v)1-2 hours at room temperature
Step 2: Adjust Buffer Composition

The composition of your assay and wash buffers can significantly influence non-specific binding.[2]

  • pH: The pH of your buffers can alter the charge of this compound and interacting surfaces.[2] Empirically test a range of pH values (e.g., 6.5 - 8.0) to find the optimal condition for your specific assay.

  • Salt Concentration: Increasing the ionic strength of your buffers by adding salts like NaCl can help disrupt electrostatic interactions that may cause non-specific binding.[2] Try titrating NaCl concentration (e.g., 150 mM to 500 mM).

  • Detergents: Including a mild non-ionic detergent, such as Tween-20 or Triton X-100, in your wash buffers can help reduce hydrophobic interactions.[1] A typical starting concentration is 0.05% (v/v).

Step 3: Include Competitive Inhibitors

If you suspect this compound is binding non-specifically to other receptors, you can include antagonists for those receptors in your assay buffer. Based on screening data, this compound has shown some low-level inhibition of 5-HT1B, 5-HT2A, and EP4 receptors at a concentration of 1 µM.[3][4][5]

Step 4: Experimental Workflow and Controls

A well-designed experimental workflow with appropriate controls is essential for identifying and troubleshooting non-specific binding.

G cluster_prep Preparation cluster_assay Assay Steps cluster_controls Controls plate Coat Plate with Target block Block with Blocking Agent plate->block sample Add Sample/MPX-004 block->sample no_mpx No this compound Control block->no_mpx Add Sample without this compound no_target No Target Control block->no_target Add this compound wash1 Wash sample->wash1 secondary Add Detection Reagent wash1->secondary wash2 Wash secondary->wash2 develop Develop and Read Signal wash2->develop no_mpx->wash1 no_target->wash1 no_target_prep Prepare Plate without Target no_target_prep->block

Figure 1: A generalized experimental workflow for a binding assay, highlighting key steps and essential controls for identifying non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[3][5][6] It acts as a negative allosteric modulator, meaning it binds to a site on the receptor that is different from the glutamate (B1630785) or glycine (B1666218) binding sites, and by doing so, it reduces the receptor's activity.[7] Its mechanism is thought to be similar to that of TCN-201, where it competitively antagonizes the co-agonist glycine.[3][4]

Q2: At what concentration does this compound show off-target effects?

A2: In a screening panel against various CNS-relevant receptors and enzymes, this compound at a concentration of 1 µM showed minor inhibition of 5-HT1B antagonist binding (35%), 5-HT2A agonist binding (31%), and EP4 agonist binding (27%).[3][4][5] Effects on other targets in the panel were less than 25%.[3][4]

Q3: Can the presence of glycine in my preparation affect the binding of this compound?

A3: Yes, the inhibitory potency of this compound can be influenced by the concentration of glycine.[7] As this compound is a functionally competitive antagonist with glycine, higher concentrations of glycine may reduce the apparent potency of this compound.[3][4]

Q4: What are some general strategies to reduce non-specific binding in immunoassays?

A4: Several strategies can be employed to minimize non-specific binding in immunoassays:

  • Optimize Blocking: Use effective blocking agents like BSA or casein to saturate non-specific binding sites on the solid phase.[1][2]

  • Adjust Buffer Conditions: Modify the pH and ionic strength of your buffers to reduce non-specific electrostatic interactions.[2]

  • Use Detergents: Incorporate non-ionic detergents in wash buffers to minimize hydrophobic interactions.[2]

  • Antibody Modifications: For antibody-based assays, using F(ab')2 fragments of antibodies can reduce non-specific binding caused by Fc receptors.[8]

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances that may cause non-specific binding.

G start High Non-Specific Binding Observed q1 Have you optimized your blocking step? start->q1 sol1 Try different blocking agents (BSA, Casein). Optimize concentration and incubation time. q1->sol1 No q2 Have you optimized your buffer conditions? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Adjust pH and salt concentration. Add a non-ionic detergent to wash buffers. q2->sol2 No q3 Are you using appropriate controls? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Include 'no target' and 'no primary' controls to isolate the source of non-specific binding. q3->sol3 No end_node Issue Resolved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node further_help Contact Technical Support end_node->further_help If issue persists

References

Technical Support Center: Overcoming Limitations of MPX-004 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: MPX-004 is a hypothetical compound created for illustrative purposes. The information and protocols provided below are based on common challenges encountered with small molecule kinase inhibitors in long-term research settings and are intended to serve as a comprehensive guide for drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the novel tyrosine kinase, Kinase-X. It is under investigation for its anti-proliferative effects in various cancer models. In long-term studies, however, challenges such as acquired resistance and off-target effects have been noted.

Q2: What are the most common limitations observed with this compound in prolonged experiments?

A2: The primary limitations that researchers may encounter during long-term studies with this compound include:

  • Acquired Drug Resistance: Cancer cells may develop resistance to this compound over time, often through genetic mutations in the target kinase or activation of bypass signaling pathways.[1][2][3]

  • Off-Target Effects: At higher concentrations or over extended periods, this compound can interact with other kinases, leading to unexpected biological outcomes or toxicity.[4][5][6]

  • Compound Instability: The stability of this compound in solution can be a concern in multi-week experiments, potentially leading to a decrease in effective concentration.[7][8]

  • In Vivo Toxicity: Long-term administration in animal models has been associated with cardiovascular and hepatic toxicities.[9][10][11]

Q3: How can I be sure my this compound is active and stable throughout my experiment?

A3: Proper storage and handling are critical.[8][12] Lyophilized powder should be stored at -20°C or below, protected from light.[12] Once reconstituted in a solvent like DMSO, create single-use aliquots to minimize freeze-thaw cycles.[12] For long-term experiments, it is advisable to periodically test the concentration and purity of your working solution using methods like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section provides solutions to specific problems researchers might face during their experiments with this compound.

Issue 1: Development of Drug Resistance

Q: My cancer cell lines, which were initially sensitive to this compound, are now showing reduced sensitivity after several weeks of culture. What are the likely causes and how can I investigate them?

A: This is a classic case of acquired resistance.[1][2][13] The most common mechanisms include:

  • On-Target Mutations: Mutations in the Kinase-X gene can prevent this compound from binding effectively.[1][3][14]

  • Bypass Pathway Activation: Cells may upregulate alternative signaling pathways to circumvent the inhibition of Kinase-X.[1][3]

  • Target Amplification: Overexpression of the Kinase-X protein can effectively "out-compete" the inhibitor.[1][3]

Troubleshooting Workflow:

  • Confirm Resistance: Perform a dose-response assay to quantify the shift in the half-maximal inhibitory concentration (IC50) between your parental (sensitive) and the suspected resistant cell line. A significant increase in IC50 confirms resistance.[15][16]

  • Sequence the Target: Isolate genomic DNA or RNA from the resistant cells and sequence the Kinase-X gene to identify potential mutations in the kinase domain.

  • Analyze Signaling Pathways: Use phosphoproteomics or Western blotting to probe for the activation of known bypass pathways (e.g., MET, HER2, PI3K/Akt signaling).[1]

  • Consider Combination Therapy: Based on your findings, consider combining this compound with an inhibitor of the identified bypass pathway.

Issue 2: Suspected Off-Target Effects

Q: I'm observing a phenotype (e.g., unexpected cell toxicity, altered morphology) that I cannot attribute to the inhibition of Kinase-X. How can I determine if this is an off-target effect?

A: Unexplained phenotypes are often the result of off-target interactions.[4][6][17] Small molecule inhibitors can bind to multiple proteins, particularly within the highly conserved kinase family.[6]

Troubleshooting Workflow:

  • Validate with a Structurally Different Inhibitor: Use another known inhibitor of Kinase-X that has a different chemical structure. If this second inhibitor does not produce the same unexpected phenotype, it is likely that the effect is specific to this compound's off-target activity.[6]

  • Perform a Kinome Scan: A kinome scan is a broad in vitro screen that tests the activity of this compound against a large panel of kinases. This can help identify potential off-target kinases.

  • Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR/Cas9 to eliminate the expression of the primary target, Kinase-X. If this compound still produces the phenotype in these knockout cells, the effect is definitively off-target.[4][17]

  • Dose De-escalation: Determine if the off-target effect is dose-dependent. It may be possible to find a concentration window where on-target inhibition is achieved without significant off-target effects.

Issue 3: Inconsistent In Vivo Efficacy

Q: My in vivo studies with this compound are showing high variability between animals. What could be causing this?

A: Inconsistent in vivo results can stem from issues with compound stability, formulation, or animal metabolism.

Troubleshooting Workflow:

  • Check Formulation and Stability: Ensure your formulation vehicle is appropriate and that this compound remains soluble and stable in it for the duration of the study. Perform pre-formulation stability studies.

  • Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of this compound in the plasma of the animals over time. This will help you understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and determine if it is achieving sufficient exposure at the tumor site.

  • Assess Animal Health: Monitor animals for signs of toxicity, such as weight loss or changes in behavior. Toxicity can impact tumor growth and response to treatment.[10][18]

Data Presentation

Table 1: this compound Potency in Sensitive vs. Acquired Resistant Cell Lines

Cell LineTreatment DurationIC50 (nM)Resistance Index (RI)
CancerCell-ParentalN/A15-
CancerCell-Resistant12 Weeks45030

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line. An RI > 1 indicates acquired resistance.[19]

Table 2: Stability of this compound in Solution at 4°C

Time PointConcentration (µM) by HPLCPercent Degradation
Day 010.00%
Day 79.82%
Day 149.19%
Day 287.822%

This data suggests that for experiments lasting longer than two weeks, fresh dilutions of this compound should be prepared.

Table 3: Common Off-Targets of this compound Identified by Kinome Scan

Off-Target KinaseKi (nM)Potential Biological Implication
VEGFR2250Anti-angiogenic effects, potential for hypertension
PDGFRβ400Effects on stroma, potential for fluid retention
c-Kit750Myelosuppression
Src1200Broad effects on cell signaling

This data can help interpret unexpected phenotypes and guide the design of cleaner compounds.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous, escalating exposure to this compound.[15][16][19][20]

Methodology:

  • Determine Initial Dosing: Culture the parental (sensitive) cancer cell line and determine the IC20 (the concentration that inhibits 20% of cell growth) of this compound using a standard cell viability assay (e.g., WST-1 or CellTiter-Glo).[15][19]

  • Initial Exposure: Seed the parental cells and treat them with the IC20 concentration of this compound. Culture the cells until they reach 70-80% confluency.

  • Dose Escalation: Passage the cells and increase the concentration of this compound by 1.5 to 2-fold.[15]

  • Repeat and Monitor: Continue this process of culturing and dose escalation. If significant cell death occurs, maintain the cells at the previous concentration for a few more passages before attempting to increase the dose again.

  • Confirmation of Resistance: After several months (typically 3-6), the cells should be able to proliferate in a concentration of this compound that is at least 10-fold higher than the original IC50. Confirm the new, higher IC50 value with a dose-response assay.[15][16]

  • Characterization: Once resistance is confirmed, the cell line is ready for further analysis, such as target sequencing and pathway analysis.

Protocol 2: Kinase Profiling to Identify Off-Targets

This protocol provides a general overview of how to perform a kinase profiling screen. These services are often outsourced to specialized companies.

Methodology:

  • Compound Preparation: Provide a high-purity sample of this compound at a known concentration, typically in DMSO.

  • Assay Execution: The service provider will test this compound at one or more concentrations (e.g., 1 µM) against a large panel of purified, recombinant kinases (e.g., >400 kinases).

  • Data Analysis: The activity of each kinase is measured, and the percent inhibition by this compound is calculated relative to a control. Hits are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).

  • Follow-up: For significant hits, a follow-up dose-response experiment is performed to determine the Ki or IC50 value for each potential off-target. This provides quantitative data on the potency of this compound against these other kinases.

Visualizations

Signaling Pathway Diagram

G cluster_0 Normal Signaling cluster_1 This compound Inhibition cluster_2 Resistance: Bypass Pathway GF Growth Factor Receptor Receptor GF->Receptor BypassReceptor Bypass Receptor (e.g., MET) GF->BypassReceptor KinaseX Kinase-X Receptor->KinaseX Downstream Downstream Signaling KinaseX->Downstream KinaseX_i Kinase-X Proliferation Cell Proliferation Downstream->Proliferation Proliferation_r Cell Proliferation Downstream->Proliferation_r MPX004 This compound MPX004->KinaseX_i NoProliferation Apoptosis KinaseX_i->NoProliferation BypassKinase Bypass Kinase (e.g., PI3K) BypassReceptor->BypassKinase BypassKinase->Downstream

Caption: Potential mechanism of acquired resistance to this compound via activation of a bypass signaling pathway.

Experimental Workflow Diagram

G start Reduced this compound Efficacy Observed in Long-Term Culture confirm Confirm Resistance: Measure IC50 Shift in Parental vs. Resistant Cells start->confirm investigate Investigate Mechanism confirm->investigate seq Sequence Kinase-X Gene investigate->seq pathway Phospho-Proteomic/ Western Blot Analysis investigate->pathway mutation Mutation Found? seq->mutation bypass Bypass Pathway Activated? pathway->bypass mutation->pathway No dev_new Develop Next-Gen Inhibitor to Target Mutation mutation->dev_new Yes combo Test Combination Therapy (this compound + Bypass Inhibitor) bypass->combo Yes unknown Explore Other Mechanisms (e.g., Drug Efflux, Metabolism) bypass->unknown No

Caption: Workflow for investigating and overcoming acquired resistance to this compound.

Troubleshooting Logic Diagram

G start Unexpected Phenotype Observed question1 Is the effect dose-dependent? start->question1 question2 Does a structurally different Kinase-X inhibitor cause it? question1->question2 Yes conclusion2 Likely On-Target Effect question1->conclusion2 No question3 Does the effect persist in Kinase-X knockout cells? question2->question3 No question2->conclusion2 Yes conclusion1 Likely Off-Target Effect question3->conclusion1 Yes question3->conclusion2 No action1 Perform Kinome Scan to Identify Off-Targets conclusion1->action1 action2 Re-evaluate Target Biology conclusion2->action2

References

process improvements for MPX-004 based electrophysiology assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MPX-004 in electrophysiology assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during electrophysiological recordings with this compound.

Problem Potential Cause Recommended Solution
Low seal resistance (<<1 GΩ) Poor cell health or viability.Ensure cells are healthy and in the logarithmic growth phase. Use fresh cell cultures for each experiment.
Incorrect pipette positioning or pressure.Approach the cell slowly and apply gentle suction to form the seal. In automated systems, optimize the "cell-on" parameters.[1]
Debris in the recording solution or on the patch pipette tip.Filter all solutions and ensure a clean experimental environment. Fire-polish patch pipettes to ensure a smooth surface.
Unstable baseline recording Electrical noise from nearby equipment.Ground all equipment properly and use a Faraday cage to shield the setup.
Mechanical vibration.Place the setup on an anti-vibration table.
Cell membrane "creeping" or changing shape.Allow the seal to stabilize for several minutes before recording.
Inconsistent or no response to this compound Poor solubility or precipitation of this compound.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the external solution immediately before use. Visually inspect for any precipitation. One study noted that poor solubility of similar compounds can be a limiting factor.[2]
Incorrect agonist concentration.Ensure the concentrations of NMDA and glycine (B1666218) are optimal to elicit a consistent baseline current. A common concentration used is 100 µM NMDA + 10 µM glycine.[2]
Low expression of GluN2A subunits in the cell model.Confirm the expression of GluN2A subunits in your chosen cell line or neuronal preparation. This compound is highly selective for GluN2A-containing NMDA receptors.[2][3][4][5]
Inaccurate drug concentration at the cell.Ensure rapid and complete solution exchange at the cell surface. Check the perfusion system for any leaks or blockages.
High variability between experiments Inconsistent cell passage number or culture conditions.Maintain a consistent cell culture protocol, including passage number, media, and incubation conditions.
Temperature fluctuations.Use a temperature-controlled recording chamber, as ion channel kinetics can be temperature-dependent.[6]
Subjectivity in manual patch-clamping.Where possible, utilize automated patch-clamp (APC) systems to improve reproducibility and throughput.[1][6][7]

Frequently Asked Questions (FAQs)

1. What is the expected potency (IC50) of this compound on GluN2A-containing NMDA receptors?

The IC50 of this compound can vary depending on the expression system. In HEK cells expressing human GluN2A, the IC50 is approximately 79 nM.[5] In Xenopus oocytes expressing GluN1 and GluN2A, the IC50 is around 198 ± 17 nM.[3][4]

2. How selective is this compound for GluN2A over other NMDA receptor subunits?

This compound is highly selective for the GluN2A subunit. At concentrations that completely inhibit GluN2A activity, it has minimal to no inhibitory effect on GluN2B or GluN2D receptor-mediated responses in HEK cell-based assays.[2][3][4][5] In Xenopus oocytes, this compound at concentrations up to 10 µM showed only weak inhibition (up to 8%) of currents from GluN2B, C, or D receptors.[3] The selectivity for GluN2A over other subtypes is estimated to be at least 150-fold.[4]

3. What percentage of NMDA receptor current should I expect this compound to inhibit in native neurons?

The degree of inhibition will depend on the relative expression of GluN2A subunits in the specific neuronal population. For example:

  • In rat pyramidal neurons in primary culture, maximal concentrations of this compound inhibited approximately 30% of the whole-cell NMDA-activated current.[2][3][4]

  • In rat hippocampal slices, this compound inhibited about 60% of the total NMDA receptor-mediated excitatory postsynaptic potential (EPSP).[2][3][4]

4. Can I use this compound in automated patch-clamp (APC) systems?

Yes, this compound is suitable for use in APC systems. These platforms offer higher throughput and improved reproducibility compared to manual patch-clamping, which is beneficial for compound screening.[6][7][8] Ensure that your APC system's fluidics are compatible with the solvent used for this compound stock solutions.

5. How can I confirm that the effect I'm seeing is specific to GluN2A?

The selectivity of this compound at native receptors was confirmed in a study where it had no inhibitory effect on NMDA receptor-mediated synaptic currents in cortical slices from GRIN2A knock-out mice.[2][5] If available, using tissue from such genetic models would be a definitive control. Alternatively, comparing the effects of this compound with a selective GluN2B antagonist can help dissect the contribution of each subunit to the total NMDA current.[4]

Data Presentation

Table 1: Potency of this compound on GluN2A-Containing NMDA Receptors

Expression SystemAgonistsIC50 (nM)Reference
HEK cells (human GluN2A)Glutamate/Glycine79[5][9]
Xenopus oocytes (rat GluN2A)Glutamate/Glycine198 ± 17[3][4]

Table 2: Inhibition of Native NMDA Receptor Currents by this compound

PreparationMeasurement% InhibitionReference
Rat cortical neurons (primary culture)Whole-cell current~30%[2][3][4]
Rat hippocampal slicesNMDA receptor-mediated EPSP~60%[2][3][4]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons

  • Cell Preparation: Plate primary cortical neurons on coverslips and culture for 13-15 days.[2]

  • Solutions:

    • External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 1 MgCl2 (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl2, 4 Na2ATP, 0.3 NaGTP (pH 7.3 with CsOH).

    • Agonist Solution: Prepare a stock of 100 µM NMDA + 10 µM glycine in the external solution.[2]

    • This compound Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock to the desired final concentration in the agonist solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Clamp the cell at a holding potential of -70 mV.[2]

    • Apply the agonist solution for 4 seconds to establish a baseline NMDA-activated current.

    • Co-apply the this compound/agonist solution to measure the degree of inhibition.

    • Perform a washout with the agonist solution to observe the recovery of the current.

Protocol 2: Automated Patch-Clamp (APC) Assay with HEK Cells

  • Cell Preparation: Culture HEK cells stably expressing the human GluN2A/GluN1 subunits. On the day of the experiment, prepare a high-quality, single-cell suspension.

  • Solutions: Prepare external and internal solutions as specified by the APC instrument manufacturer. Prepare agonist and this compound solutions as described in Protocol 1.

  • APC Instrument Setup:

    • Prime the instrument's fluidics system.

    • Load the cell suspension, solutions, and the patch-clamp chip into the instrument.

  • Assay Execution:

    • The instrument will automatically perform cell capture, sealing, whole-cell formation, and solution exchange.

    • Program the software to apply a voltage protocol (e.g., a voltage step to +20 or +40 mV from a holding potential of -70 mV) to elicit currents.[2]

    • Apply the agonist solution to establish a baseline.

    • Apply different concentrations of this compound to determine the IC50.

    • The software will record and analyze the currents from multiple cells in parallel.[7][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture (e.g., HEK-GluN2A or Neurons) seal Establish Whole-Cell Configuration cell_prep->seal sol_prep Solution Preparation (Internal, External, Agonist, this compound) sol_prep->seal baseline Apply Agonist (NMDA + Glycine) seal->baseline Record Baseline inhibit Apply this compound + Agonist baseline->inhibit Test Compound record Record Currents baseline->record washout Washout with Agonist inhibit->washout Test Recovery inhibit->record washout->record analyze Analyze Data (e.g., % Inhibition, IC50) record->analyze

Caption: General workflow for an this compound electrophysiology experiment.

troubleshooting_flow decision decision solution solution start Start: Inconsistent Response to this compound decision1 Is Baseline Current Stable & Robust? start->decision1 Check decision2 Is this compound Solution Fresh & Clear? decision1->decision2 Yes solution1 Troubleshoot Seal, Cell Health, or Agonist Concentration decision1->solution1 No decision3 Is GluN2A Expression Confirmed in Model? decision2->decision3 Yes solution2 Prepare Fresh This compound Solution decision2->solution2 No solution3 Verify Perfusion System & Solution Exchange Rate decision3->solution3 Yes solution4 Validate Cell Model for GluN2A Expression decision3->solution4 No

Caption: Troubleshooting logic for inconsistent this compound effects.

signaling_pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor (GluN1/GluN2A) Ion_Flow Ca2+, Na+ Influx NMDA_R->Ion_Flow Channel Opens Glutamate Glutamate + Glycine Glutamate->NMDA_R Binds & Activates MPX004 This compound MPX004->NMDA_R Antagonizes EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Flow->EPSP Leads to

Caption: this compound antagonizes GluN2A-containing NMDA receptors.

References

Validation & Comparative

MPX-004: A Comparative Guide to its Selectivity for NMDA Receptor Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of MPX-004 for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor compared to other NMDA receptor subunits. The information presented is collated from preclinical research and is intended to provide an objective comparison of this compound's performance with supporting experimental data.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various NMDA receptor subunit combinations, as determined by in vitro pharmacological assays.

Receptor SubunitAssay TypeCell LineIC50 (nM)Fold Selectivity vs. GluN2AReference
GluN1/GluN2A Calcium FluxHEK29379-[1][2]
GluN1/GluN2A ElectrophysiologyXenopus Oocytes198-[3]
GluN1/GluN2B Calcium FluxHEK293> 30,000 (No Inhibition)> 380-fold[1][2]
GluN1/GluN2B ElectrophysiologyXenopus OocytesWeak inhibition at 10µMHigh[3]
GluN1/GluN2C ElectrophysiologyXenopus OocytesWeak inhibition at 10µMHigh[3]
GluN1/GluN2D Calcium FluxHEK293> 30,000 (No Inhibition)> 380-fold[1][2]
GluN1/GluN2D ElectrophysiologyXenopus OocytesWeak inhibition at 10µMHigh[3]

Experimental Validation of Selectivity

The selectivity of this compound for GluN2A-containing NMDA receptors has been demonstrated in multiple experimental systems. In HEK cells expressing different NMDA receptor subunit combinations, this compound potently inhibited GluN2A-containing receptors with a reported IC50 of 79 nM.[1][2] In contrast, at concentrations that completely inhibited GluN2A activity, this compound had no significant inhibitory effect on GluN2B or GluN2D receptor-mediated responses.[1][2]

These findings were further corroborated using electrophysiological recordings in Xenopus oocytes, where this compound demonstrated a clear preference for GluN1/GluN2A receptors.[3] At a concentration of 10 µM, this compound only weakly inhibited currents mediated by GluN2B, GluN2C, or GluN2D subunits, underscoring its high selectivity for GluN2A.[3]

Crucially, the GluN2A selectivity of this compound was confirmed in native neuronal preparations. In cortical slices from GRIN2A knockout mice, which lack the GluN2A subunit, this compound showed no inhibitory effect on NMDA receptor-mediated synaptic currents, providing strong evidence of its specific action on GluN2A-containing receptors.[1]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Calcium Flux Assay in HEK293 Cells

This assay measures the influx of calcium through NMDA receptors upon activation and the inhibitory effect of this compound.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are transiently transfected with plasmids encoding the human GluN1 and the desired GluN2 subunit (GluN2A, GluN2B, or GluN2D) using a suitable transfection reagent.

2. Assay Procedure:

  • Transfected cells are seeded into 384-well black-walled, clear-bottom plates.

  • After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • The cells are then washed to remove excess dye.

  • A baseline fluorescence reading is taken using a fluorescence microplate reader.

  • This compound at various concentrations is added to the wells.

  • The NMDA receptor is activated by the addition of glutamate (B1630785) and glycine (B1666218) (co-agonist).

  • The change in fluorescence, corresponding to the influx of calcium, is measured over time.

3. Data Analysis:

  • The increase in fluorescence upon agonist addition is calculated.

  • The percentage of inhibition by this compound at each concentration is determined relative to the control (no antagonist).

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique directly measures the ion flow through NMDA receptors expressed in Xenopus oocytes.

1. Oocyte Preparation and Injection:

  • Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

  • The oocytes are defolliculated by treatment with collagenase.

  • cRNA for the human GluN1 and the desired GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) is injected into the oocytes.

  • Injected oocytes are incubated for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, CaCl2, and HEPES).

  • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

  • The oocyte is voltage-clamped at a holding potential of -70 mV.

  • NMDA receptor currents are evoked by the application of glutamate and glycine.

  • Once a stable baseline current is established, this compound at various concentrations is co-applied with the agonists.

3. Data Analysis:

  • The peak amplitude of the inward current in the presence and absence of this compound is measured.

  • The percentage of inhibition for each concentration of this compound is calculated.

  • IC50 values are determined from the concentration-response curves.

Visualizations

Experimental Workflow for Assessing NMDA Receptor Selectivity

G cluster_0 HEK Cell Calcium Flux Assay cluster_1 Xenopus Oocyte Electrophysiology cluster_2 Data Interpretation HEK_culture Culture HEK293 Cells Transfection Transfect with GluN1 + GluN2 Subunits (2A, 2B, 2D) HEK_culture->Transfection Seeding Seed cells in 384-well plates Transfection->Seeding Dye_loading Load with Calcium Indicator Dye Seeding->Dye_loading Compound_add Add this compound Dye_loading->Compound_add Agonist_add Add Glutamate + Glycine Compound_add->Agonist_add Fluorescence_read Measure Fluorescence Agonist_add->Fluorescence_read Data_analysis_HEK Calculate IC50 Fluorescence_read->Data_analysis_HEK Comparison Compare IC50 values & % Inhibition across subunits Data_analysis_HEK->Comparison Oocyte_prep Harvest & Prepare Xenopus Oocytes cRNA_injection Inject cRNA for GluN1 + GluN2 Subunits (2A, 2B, 2C, 2D) Oocyte_prep->cRNA_injection Incubation Incubate for Receptor Expression cRNA_injection->Incubation TEVC_setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_setup Agonist_app Apply Glutamate + Glycine TEVC_setup->Agonist_app Compound_app Co-apply this compound Agonist_app->Compound_app Current_rec Record Ion Current Compound_app->Current_rec Data_analysis_oocyte Calculate % Inhibition Current_rec->Data_analysis_oocyte Data_analysis_oocyte->Comparison Selectivity Determine Selectivity Profile of this compound for GluN2A Comparison->Selectivity

Caption: Workflow for determining the selectivity of this compound.

NMDA Receptor Signaling Pathway

cluster_channel Ion Channel cluster_downstream Downstream Signaling GluN1 GluN1 Channel_Open Channel Opening GluN1->Channel_Open GluN2A GluN2A GluN2A->Channel_Open Glutamate Glutamate Glutamate->GluN2A binds Glycine Glycine Glycine->GluN1 binds MPX004 This compound MPX004->GluN2A inhibits Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx CaM Calmodulin Activation Ca_Influx->CaM Kinases Kinase Activation (e.g., CaMKII) CaM->Kinases Gene_Expression Changes in Gene Expression Kinases->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Kinases->Synaptic_Plasticity

Caption: Simplified NMDA receptor signaling pathway.

Logical Relationship of this compound Selectivity

cluster_targets NMDA Receptor Subunits cluster_effects Pharmacological Effect MPX004 This compound GluN2A GluN2A-containing NMDA Receptors MPX004->GluN2A High Affinity GluN2B GluN2B-containing NMDA Receptors MPX004->GluN2B Low Affinity GluN2C GluN2C-containing NMDA Receptors MPX004->GluN2C Low Affinity GluN2D GluN2D-containing NMDA Receptors MPX004->GluN2D Low Affinity Potent_Inhibition Potent Inhibition (IC50 = 79 nM) GluN2A->Potent_Inhibition No_Significant_Inhibition No Significant Inhibition GluN2B->No_Significant_Inhibition GluN2C->No_Significant_Inhibition GluN2D->No_Significant_Inhibition

Caption: Selectivity profile of this compound for NMDA receptor subunits.

References

A Comparative Guide to the Potency and Selectivity of MPX-004 and MPX-007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two novel pyrazine-containing antagonists, MPX-004 and MPX-007, which are potent and selective negative allosteric modulators (NAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Both compounds represent significant advancements over earlier GluN2A-selective NAMs, such as TCN-201, offering improved potency, solubility, and drug-like properties.[2][3] This document summarizes their comparative potency and selectivity, supported by experimental data, and outlines the methodologies used for their characterization.

Introduction to this compound and MPX-007

This compound and MPX-007 are selective antagonists of NMDA receptors that contain the GluN2A subunit.[4] They function as negative allosteric modulators, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[5][6] This binding reduces the potency of the co-agonist glycine (B1666218), thereby inhibiting receptor function.[5] This mechanism allows for the targeted modulation of a specific subset of NMDA receptors, which are widely implicated in various neurological processes and disorders.[4]

Potency Comparison

MPX-007 consistently demonstrates higher potency in inhibiting GluN2A-containing NMDA receptors compared to this compound across various experimental platforms. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

Compound Assay System IC50 (nM)
MPX-007 HEK Cells (Ca2+ influx)27[2][4][7]
This compound HEK Cells (Ca2+ influx)79[2][4][7][8]
MPX-007 Xenopus Oocytes (Electrophysiology)143 ± 10[2][9]
This compound Xenopus Oocytes (Electrophysiology)198 ± 17[2][8][9]

Note: IC50 values can vary depending on the experimental conditions, such as the concentration of glycine used.[5]

Selectivity Profile

Both compounds exhibit high selectivity for the GluN2A subunit over other GluN2 subtypes (GluN2B, GluN2C, and GluN2D). However, this compound displays a slightly better selectivity profile than MPX-007, which shows some off-target activity at higher concentrations.

Compound Selectivity over other GluN2 Subtypes Off-Target Effects
This compound At least 150-fold selective for GluN2A.[1][2][9]At concentrations up to 10 μM, it only weakly inhibits currents in oocytes expressing GluN2B, C, or D receptors (up to 8%).[2][8] At 1 μM, it showed minor inhibition of binding at 5-HT1B (35%), 5-HT2A (31%), and EP4 (27%) receptors.[2]
MPX-007 At least 70-fold selective for GluN2A.[1][2][9]Shows weak, concentration-dependent inhibition of GluN2B-mediated currents, blocking approximately 30% of the current at 10 μM.[2][9][10]

Experimental Protocols

The characterization of this compound and MPX-007 involved several key experimental procedures to determine their potency and selectivity.

Calcium Influx Assay in HEK Cells

This assay is used to determine the IC50 values of the compounds against different GluN2 subunits expressed in a controlled cellular environment.[3][6]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[6]

  • Assay Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8® or Fluo-4).[3][6]

  • Compound Application: A range of concentrations of this compound or MPX-007 is added to the cell plates.[6]

  • Receptor Stimulation: The cells are stimulated with a mixture of glutamate (B1630785) and glycine to activate the NMDA receptors.[6]

  • Data Acquisition: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.[5][6]

  • Data Analysis: Concentration-response curves are generated by plotting the fluorescence intensity against the logarithm of the compound concentration. These curves are then fitted to the Hill equation to determine the IC50 values.[2][6]

Electrophysiology in Xenopus Oocytes

This technique directly measures the ion flow through NMDA receptors in response to agonist application and in the presence of the antagonists.

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding human GluN1 and one of the GluN2 (A-D) subunits.

  • Two-Electrode Voltage Clamp: Oocytes are voltage-clamped, and currents are evoked by the application of glutamate and glycine.[2]

  • Compound Application: this compound or MPX-007 is applied at various concentrations to determine its inhibitory effect on the evoked currents.[2]

  • Data Analysis: The inhibition of the current at each compound concentration is measured, and the data are used to generate concentration-response curves to calculate the IC50 values.[2]

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of NMDA receptors and the experimental workflow for their analysis.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2A Ion Channel Glutamate->NMDAR:f1 Binds Glycine Glycine Glycine->NMDAR:f0 Binds MPX This compound / MPX-007 (NAM) MPX->NMDAR Binds (Allosteric Site) Ca_ion Ca²⁺ NMDAR:f2->Ca_ion Influx Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates

Caption: Mechanism of MPX compounds as negative allosteric modulators of the NMDA receptor.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Calcium Influx Assay cluster_analysis Data Analysis HEK_cells HEK293 Cells Transfection Transfect with GluN1 + GluN2A plasmids HEK_cells->Transfection Culture Culture transfected cells Transfection->Culture Plating Plate cells in 384-well plates Culture->Plating Dye_loading Load with Ca²⁺ sensitive dye Plating->Dye_loading Compound_add Add this compound or MPX-007 (various concentrations) Dye_loading->Compound_add Stimulation Stimulate with Glutamate + Glycine Compound_add->Stimulation Measurement Measure fluorescence change Stimulation->Measurement Curve_fit Generate concentration- response curves Measurement->Curve_fit IC50_calc Calculate IC₅₀ values Curve_fit->IC50_calc

Caption: Experimental workflow for determining IC50 values using a calcium influx assay.

Conclusion

Both this compound and MPX-007 are valuable pharmacological tools for probing the function of GluN2A-containing NMDA receptors. MPX-007 offers greater potency, which may be advantageous in certain experimental contexts. Conversely, this compound provides a slightly cleaner selectivity profile, making it a more suitable choice when minimizing any potential off-target effects on GluN2B receptors is critical. The selection between these two compounds will ultimately depend on the specific requirements of the research application.

References

MPX-004: A Potent and Selective Inhibitor of NMDA Receptor-Mediated Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Inhibitory Effects of MPX-004 on NMDA Receptor-Mediated Currents.

This guide provides a comprehensive comparison of this compound with other NMDA receptor antagonists, supported by experimental data. It is designed to inform researchers and professionals in drug development about the potential of this compound as a selective pharmacological tool.

Comparative Analysis of Inhibitory Potency

This compound demonstrates potent and selective inhibition of NMDA receptors containing the GluN2A subunit.[1][2][3] Its inhibitory concentration (IC50) has been determined in various experimental systems, highlighting its efficacy compared to other NMDA receptor antagonists.

CompoundTargetAssay SystemIC50Reference
This compound GluN2A-containing NMDA ReceptorsHEK Cells79 nM[1][2][4]
This compound NMDA Receptor-mediated fEPSPsRat Hippocampal Slices3.4 µM[1]
MPX-007 GluN2A-containing NMDA ReceptorsHEK Cells27 nM[1][3]
TCN-201 GluN2A-containing NMDA ReceptorsXenopus Oocytes~200 nM[5]
Ketamine NMDA Receptors (non-selective)-~0.5 µM (Ki)
Memantine NMDA Receptors (non-selective)-~1 µM (Ki)

Table 1: Comparative IC50 values of this compound and other NMDA receptor antagonists.

This compound exhibits a high degree of selectivity for GluN2A-containing receptors, with no inhibitory effect observed on GluN2B or GluN2D receptor-mediated responses at concentrations that completely inhibit GluN2A activity.[1][3][4] This selectivity was confirmed in electrophysiology assays using Xenopus oocytes expressing different GluN2 subunits.[1][4] In native systems, maximal concentrations of this compound inhibited approximately 30% of the whole-cell NMDA receptor-mediated current in cultured rat pyramidal neurons and about 60% of the total NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) in rat hippocampal slices.[1][4]

Signaling Pathway of NMDA Receptor Activation and Inhibition

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor and the point of intervention for antagonists like this compound.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate NMDAR NMDA Receptor GluN2A GluN1 Glutamate->NMDAR:glu Binds Glycine (B1666218) Glycine Glycine->NMDAR:gly Binds MPX004 This compound MPX004->NMDAR:glu Inhibits Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Gene Gene Expression Signaling->Gene

NMDA Receptor Signaling and this compound Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Calcium Influx Assay in HEK Cells

This assay quantifies the inhibitory effect of compounds on NMDA receptor activation by measuring changes in intracellular calcium concentration.

  • Cell Culture: Human Embryonic Kidney (HEK) cells are cultured and transfected to express specific NMDA receptor subunits (e.g., GluN1 and GluN2A).

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-8.[6]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Receptor Stimulation: NMDA receptors are stimulated with agonists like glutamate and glycine.[6]

  • Fluorescence Measurement: The change in fluorescence, indicating the influx of calcium, is measured using a fluorescent plate reader.

  • Data Analysis: The concentration-response curves are generated, and IC50 values are calculated by fitting the data to the Hill equation.[1]

Electrophysiology in Xenopus Oocytes

This technique directly measures the ion currents passing through the NMDA receptor channels.

  • Oocyte Preparation: Xenopus oocytes are harvested and injected with cRNA encoding the desired NMDA receptor subunits.

  • Two-Electrode Voltage Clamp: The oocyte is voltage-clamped using two microelectrodes, one for voltage recording and one for current injection.

  • Compound Application: The oocyte is perfused with a solution containing NMDA and glycine to elicit a baseline current. Subsequently, different concentrations of the antagonist (e.g., this compound) are applied.[4]

  • Current Recording: The changes in the ion current flowing through the NMDA receptors are recorded in response to the compound.

  • Data Analysis: The percentage of current inhibition is plotted against the compound concentration to determine the IC50 value.

Experimental Workflow for Assessing NMDA Receptor Inhibition

The following diagram outlines the typical workflow for evaluating the inhibitory properties of a compound on NMDA receptor-mediated currents.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Cell Line/Oocyte Preparation A2 Transfection/cRNA Injection (NMDA Receptor Subunits) A1->A2 B1 Calcium Flux Assay (HEK Cells) or Electrophysiology (Oocytes) A2->B1 B2 Compound Application (e.g., this compound) B1->B2 B3 Receptor Activation (Glutamate + Glycine) B2->B3 B4 Data Acquisition (Fluorescence or Current) B3->B4 C1 Concentration-Response Curve Generation B4->C1 C2 IC50 Value Calculation C1->C2

Workflow for NMDA Receptor Inhibition Assay.

References

Validating the Specificity of MPX-004: A Comparative Analysis of its Effects on NMDA and AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the effects of the novel pharmacological tool, MPX-004, on two key subtypes of ionotropic glutamate (B1630785) receptors: N-methyl-D-aspartate (NMDA) receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The data presented herein demonstrates that this compound is a potent and selective antagonist of GluN2A-containing NMDA receptors, with no discernible effect on AMPA receptor-mediated currents. This high degree of selectivity makes this compound a valuable tool for researchers investigating the specific physiological and pathological roles of GluN2A-containing NMDA receptors.

Executive Summary of Comparative Data

The following table summarizes the key findings regarding the activity of this compound at NMDA and AMPA receptors.

ParameterNMDA Receptor (GluN2A-containing)AMPA Receptor
Effect AntagonistNo Effect
Potency (IC₅₀) 79 nM (in HEK cells)[1][2]Not Applicable
Electrophysiological Response Inhibition of whole-cell current and synaptic potentials[3][4][5]No change in synaptic currents[1][3][5]
Quantitative Comparison ~60% inhibition of NMDA receptor-mediated fEPSPs in rat hippocampal slices at 30-50 μM[4]AMPA receptor-mediated synaptic currents in mouse visual cortex pyramidal neurons: Control: 118±16 pA; 50 μM this compound: 118±21 pA[3][5]

Mechanism of Action: A Tale of Two Receptors

This compound's selective action is rooted in its specific interaction with the NMDA receptor complex. It functions as a negative allosteric modulator that is selective for NMDA receptors containing the GluN2A subunit.[3][5][6] Its mechanism is thought to be similar to that of TCN-201, acting as a functionally competitive antagonist with the co-agonist glycine (B1666218).[3][5][6] In contrast, this compound demonstrates no functional interaction with AMPA receptors at concentrations that produce maximal inhibition of GluN2A-containing NMDA receptors.[1][3][5]

cluster_mpx004 This compound Interaction with Glutamate Receptors cluster_nmda NMDA Receptor (GluN2A) cluster_ampa AMPA Receptor MPX004 This compound Glycine_site Glycine Binding Site MPX004->Glycine_site Binds to allosteric site near AMPA_receptor AMPA Receptor MPX004->AMPA_receptor No significant interaction NMDA_receptor GluN2A Subunit NMDA_receptor->Glycine_site contains Inhibition Channel Inhibition Glycine_site->Inhibition Prevents glycine co-agonism, leading to No_effect No Effect on Channel Gating AMPA_receptor->No_effect

Figure 1. Logical diagram illustrating the selective inhibitory action of this compound on GluN2A-containing NMDA receptors and its lack of effect on AMPA receptors.

Experimental Validation of Specificity

The lack of effect of this compound on AMPA receptors has been rigorously validated using electrophysiological techniques in native neuronal preparations.

Key Experimental Protocol: Whole-Cell Voltage-Clamp Recordings in Brain Slices

This method directly measures the electrical currents mediated by AMPA receptors in neurons within a brain slice, providing a physiologically relevant assessment of drug effects.

Objective: To determine if this compound modulates AMPA receptor-mediated synaptic currents.

Methodology:

  • Slice Preparation: Acute coronal slices of the mouse visual cortex are prepared.

  • Recording: Whole-cell voltage-clamp recordings are obtained from pyramidal neurons. Neurons are held at a membrane potential of -70 mV to isolate AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) and minimize the contribution of NMDA receptors.

  • Pharmacology: The GABA-A receptor antagonist picrotoxin (B1677862) is included in the recording solution to block inhibitory currents.

  • Data Acquisition: A baseline of AMPA receptor-mediated EPSCs is recorded.

  • Drug Application: this compound (50 μM) is bath-applied to the slice.

  • Analysis: The amplitude of AMPA receptor-mediated EPSCs before and after the application of this compound is compared.

Results: The experimental data conclusively show that there is no statistically significant difference in the amplitude of AMPA receptor-mediated synaptic currents in the presence of 50 μM this compound compared to control conditions.[3][5]

cluster_workflow Experimental Workflow: Validating Lack of AMPA Receptor Activity start Start: Prepare Mouse Visual Cortex Slices patch Establish Whole-Cell Voltage-Clamp Recording (-70 mV) start->patch baseline Record Baseline AMPA EPSCs patch->baseline apply_mpx Bath Apply This compound (50 µM) baseline->apply_mpx record_mpx Record AMPA EPSCs in presence of this compound apply_mpx->record_mpx compare Compare EPSC Amplitudes (Baseline vs. This compound) record_mpx->compare conclusion Conclusion: No Significant Difference Observed compare->conclusion

Figure 2. A schematic of the experimental workflow used to confirm the absence of this compound activity on AMPA receptor-mediated synaptic currents.

Comparative Analysis with Alternative Compounds

To further highlight the specificity of this compound, it is useful to compare its profile to compounds known to modulate AMPA receptors.

CompoundPrimary TargetEffect on AMPA Receptors
This compound GluN2A-containing NMDA Receptors None
GYKI 52466 AMPA ReceptorsNon-competitive antagonist
Cyclothiazide AMPA ReceptorsPositive allosteric modulator (reduces desensitization)
NBQX AMPA/Kainate ReceptorsCompetitive antagonist

This comparison underscores the unique selectivity of this compound for a specific subtype of NMDA receptors, making it an invaluable tool for dissecting the complex roles of glutamatergic signaling in the central nervous system. The absence of off-target effects on AMPA receptors ensures that experimental findings using this compound can be confidently attributed to the modulation of GluN2A-containing NMDA receptors.

References

Glycine Sensitivity of NMDA Receptor Modulators: A Comparative Analysis of MPX-004 and TCN-201

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the glycine (B1666218) sensitivity of two prominent NMDA receptor modulators, MPX-004 and TCN-201. The information presented is supported by experimental data to facilitate informed decisions in research and development.

This compound and TCN-201 are selective negative allosteric modulators (NAMs) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] Their inhibitory effect is notably dependent on the concentration of the co-agonist glycine.[1][3] This guide delves into a comparative analysis of their glycine sensitivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Quantitative Comparison of Glycine Sensitivity

The inhibitory potency of both this compound and TCN-201 is inversely related to the ambient glycine concentration. However, studies have demonstrated that this compound exhibits lower sensitivity to glycine compared to TCN-201, maintaining greater inhibitory activity at higher glycine levels.[3]

CompoundGlycine Concentration (µM)IC50 (nM)Fold Shift in IC50 (relative to 3 µM Glycine)Maximal Inhibition at 300 µM Glycine
TCN-201 3~320[1]-Markedly diminished[3]
30---
300--Incomplete[3]
This compound 379 (HEK cells)[2], 198 (Oocytes)[2]--
30-3.8[3]71% ± 4%[3]
300--Incomplete[3]

Note: IC50 values can vary depending on the expression system (e.g., HEK cells vs. Xenopus oocytes) and specific experimental conditions.

Mechanism of Action: Allosteric Modulation of the Glycine Binding Site

Both TCN-201 and this compound exert their effects not by directly competing with glycine for its binding site on the GluN1 subunit, but by binding to a distinct, novel allosteric site.[1][4] This allosteric binding event reduces the potency of glycine, thereby inhibiting NMDA receptor function.[1] The binding site for these compounds is located at the dimer interface between the agonist binding domains of the GluN1 and GluN2A subunits.[1][4]

The structural similarities between this compound and TCN-201 suggest a comparable mechanism of action.[2][5] However, the chemical modifications in this compound likely account for its reduced sensitivity to glycine, allowing it to be a more potent and complete inhibitor of GluN2A activity, even at physiological glycine concentrations.[2][3]

cluster_receptor NMDA Receptor (GluN1/GluN2A) cluster_ligands Ligands cluster_activation Receptor Activation cluster_inhibition Allosteric Inhibition GluN1 GluN1 Subunit GlycineSite Glycine Binding Site GluN1->GlycineSite hosts AllostericSite Allosteric Site GluN1->AllostericSite forms at interface GluN2A GluN2A Subunit GlutamateSite Glutamate (B1630785) Binding Site GluN2A->GlutamateSite hosts GluN2A->AllostericSite forms at interface Glycine Glycine Glycine->GlycineSite Binds to Glutamate Glutamate Glutamate->GlutamateSite Binds to Modulator This compound or TCN-201 Modulator->AllostericSite Binds to Binding Glycine & Glutamate Binding ChannelOpening Ion Channel Opens Binding->ChannelOpening CaInflux Ca2+ Influx ChannelOpening->CaInflux ModulatorBinding Modulator Binds to Allosteric Site GlycinePotency Reduced Glycine Potency ModulatorBinding->GlycinePotency ChannelInhibition Inhibition of Channel Opening GlycinePotency->ChannelInhibition ChannelInhibition->CaInflux Prevents

Signaling pathway of NMDA receptor modulation.

Experimental Protocols

The glycine sensitivity of this compound and TCN-201 has been characterized using various electrophysiological and fluorescence-based assays.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes

A standard method for characterizing ion channel modulators involves expressing specific NMDA receptor subunits in Xenopus laevis oocytes.

  • Receptor Expression: Oocytes are injected with cRNA encoding for human or rat GluN1 and GluN2A subunits.

  • Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are voltage-clamped, typically at -40 to -70 mV.

  • Agonist and Modulator Application: A solution containing a fixed concentration of glutamate (e.g., 100 µM) and varying concentrations of glycine (e.g., 1 µM to 300 µM) is perfused over the oocyte to elicit a baseline current. The modulator (this compound or TCN-201) is then co-applied with the agonists at various concentrations.

  • Data Analysis: The inhibition of the NMDA receptor-mediated current by the modulator is measured. IC50 values are determined by fitting the concentration-response data to the Hill equation. The shift in IC50 at different glycine concentrations provides a quantitative measure of glycine sensitivity.[1][2]

cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_solutions Solutions Oocyte Xenopus Oocyte cRNA cRNA Injection (GluN1 + GluN2A) Oocyte->cRNA Incubation Incubation (Receptor Expression) cRNA->Incubation TEVC Two-Electrode Voltage-Clamp Incubation->TEVC Perfusion Solution Perfusion TEVC->Perfusion Recording Current Measurement Perfusion->Recording DataAnalysis Data Analysis (IC50 Calculation) Recording->DataAnalysis Inhibition Data Glutamate Glutamate Glutamate->Perfusion Glycine Glycine (varied conc.) Glycine->Perfusion Modulator This compound or TCN-201 (varied conc.) Modulator->Perfusion

Workflow for TEVC recordings in Xenopus oocytes.
Calcium Fluorescence Assays in HEK293 Cells

An alternative high-throughput method utilizes human embryonic kidney (HEK293) cells transiently or stably expressing the NMDA receptor subunits of interest.

  • Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding for the GluN1 and GluN2A subunits.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-8.[6]

  • Compound Application: Cells are exposed to glutamate and glycine in the presence of varying concentrations of this compound or TCN-201.[2][6]

  • Fluorescence Measurement: The influx of calcium through activated NMDA receptors leads to an increase in fluorescence intensity, which is measured using a fluorescence plate reader.[6]

  • Data Analysis: The inhibitory effect of the compounds on the calcium response is quantified, and IC50 values are determined.

This guide provides a foundational understanding of the comparative glycine sensitivity of this compound and TCN-201. For further in-depth analysis, consulting the primary research articles cited is recommended.

References

Confirming the On-Target Effects of MPX-004 in Native Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MPX-004's performance in selectively targeting the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors in native neurons. The data presented herein, supported by detailed experimental protocols, demonstrates the potency and selectivity of this compound, positioning it as a valuable pharmacological tool for investigating GluN2A physiology and its role in various neurological disorders.

Executive Summary

This compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2][3][4][5][6] It offers significant advantages over older compounds, such as TCN-201, by providing more complete inhibition of GluN2A-mediated responses and exhibiting reduced sensitivity to glycine (B1666218) concentrations.[3][7][8] This guide presents key experimental data confirming the on-target effects of this compound in primary neuronal cultures and brain slices, alongside comparisons with other relevant pharmacological agents.

Data Presentation

Table 1: Potency and Efficacy of this compound in Recombinant and Native Systems
SystemAssayAgonistsThis compound IC₅₀Maximum InhibitionReference
HEK CellsCa²⁺ influx3 µM Glutamate + 3 µM Glycine79 nM~100%[1][2][4][5][6]
Xenopus OocytesTwo-electrode voltage clampNMDA + Glycine198 nMNot specified[2]
Rat Pyramidal Neurons (Primary Culture)Whole-cell patch clamp100 µM NMDA + 10 µM GlycineNot specified~30% of whole-cell current[1][4][5][6]
Rat Hippocampal SlicesField EPSP recordingSchaffer collateral stimulationNot specified~60% of NMDA receptor-mediated fEPSP[1][4][5][6]
Table 2: Selectivity Profile of this compound
Receptor/TargetSystemAssayThis compound Concentration% InhibitionReference
GluN2B-containing NMDA ReceptorsXenopus OocytesTwo-electrode voltage clamp10 µMWeak (up to 8%)[1][2]
GluN2C-containing NMDA ReceptorsXenopus OocytesTwo-electrode voltage clamp10 µMWeak (up to 8%)[2]
GluN2D-containing NMDA ReceptorsXenopus OocytesTwo-electrode voltage clamp10 µMWeak (up to 8%)[1][2]
AMPA ReceptorsMouse Visual Cortex SlicesSynaptic current recording50 µMNo effect[1][2]
5-HT₁B ReceptorRadioligand binding assayCEREP-80 panel1 µM35%[1][2]
5-HT₂A ReceptorRadioligand binding assayCEREP-80 panel1 µM31%[1][2]
EP₄ ReceptorRadioligand binding assayCEREP-80 panel1 µM27%[1][2]
Table 3: Comparison of this compound with Other GluN2 Subunit Modulators
CompoundTargetSystemKey FindingReference
This compound GluN2A NAMRat Hippocampal SlicesInhibited ~60% of NMDA receptor-mediated fEPSP[1][4]
Selective GluN2B NAM GluN2B NAMRat Hippocampal SlicesInhibited ~40% of NMDA receptor-mediated fEPSP[1][4]
TCN-201 GluN2A NAMHEK CellsIncomplete inhibition (~40%) of GluN2A Ca²⁺ response; high sensitivity to glycine[3][4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
  • Cell Preparation: Primary cortical neurons from E18 rat embryos are cultured for 13-15 days on poly-D-lysine coated glass coverslips.[1][5]

  • Recording Solutions:

    • Internal Solution (in mM): 120 CsF, 10 CsCl, 11 EGTA, 10 HEPES, 0.5 CaCl₂, pH adjusted to 7.25 with CsOH.[1]

    • External Solution: Standard artificial cerebrospinal fluid (aCSF).

  • Procedure: Whole-cell voltage-clamp recordings are performed on pyramidal neurons. NMDA receptor-mediated currents are evoked by application of 100 µM NMDA and 10 µM glycine during a voltage step to +40 mV from a holding potential of -70 mV.[4][5] this compound is bath-applied at the desired concentration, and the resulting inhibition of the evoked current is measured.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
  • Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from 3- to 4-week-old rats.

  • Recording: fEPSPs are recorded in the CA1 region in response to Schaffer collateral stimulation.[2] The NMDA receptor component of the fEPSP is isolated pharmacologically.

  • Procedure: A stable baseline of NMDA receptor-mediated fEPSPs is established before bath application of this compound at various concentrations (e.g., 100 nM - 30 µM).[2] The concentration-dependent reduction in the fEPSP slope or amplitude is quantified.

Confirmation of GluN2A Selectivity in GRIN2A Knockout Mice
  • Model System: Acute cortical slices from wild-type (WT) and GRIN2A knockout (KO) mice.[1][4][5][6]

  • Procedure: NMDA receptor-mediated synaptic currents are recorded. This compound is applied to slices from both WT and KO mice.[1][4][5][6]

  • Expected Outcome: this compound should inhibit NMDA receptor currents in WT mice but have no effect in GRIN2A KO mice, confirming its selectivity for GluN2A-containing receptors.[1][4][5][6]

Mandatory Visualization

MPX004_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDA_R GluN1/GluN2A NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates MPX004 This compound MPX004->Inhibition Inhibition->NMDA_R

Caption: this compound acts as a negative allosteric modulator of GluN2A-containing NMDA receptors.

Experimental_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Analysis A Primary Neuron Culture or Brain Slice Preparation B Baseline Electrophysiological Recording (Whole-cell or fEPSP) A->B C Bath Application of this compound B->C D Post-treatment Recording C->D E Quantify Inhibition of NMDA Receptor-Mediated Current/Potential D->E F Compare with Controls (e.g., Vehicle, Other Modulators) E->F

Caption: Workflow for confirming this compound's on-target effects in native neurons.

Discussion

The presented data compellingly demonstrates that this compound is a highly effective and selective antagonist of GluN2A-containing NMDA receptors in native neuronal preparations. In cultured rat pyramidal neurons, maximal concentrations of this compound inhibited approximately 30% of the total NMDA receptor-mediated current.[1][4][5][6] In the more integrated network of rat hippocampal slices, this compound inhibited about 60% of the NMDA receptor-mediated fEPSP.[1][4][5][6] This difference likely reflects the varied contribution of GluN2A subunits to synaptic versus extrasynaptic NMDA receptor populations and in different neuronal types.

Crucially, the on-target selectivity of this compound was unequivocally confirmed in experiments using GRIN2A knockout mice, where the compound had no inhibitory effect on NMDA receptor-mediated synaptic currents.[1][4][5][6] This provides definitive evidence that the observed effects of this compound are mediated through its interaction with the GluN2A subunit.

In comparison to the prototypical GluN2A antagonist TCN-201, this compound demonstrates superior potency and a more complete blockade of GluN2A-containing receptors, particularly at physiological glycine concentrations.[3][8] Furthermore, its minimal activity at other NMDA receptor subtypes (GluN2B, 2C, 2D) and other CNS targets underscores its high selectivity.[1][2]

Recent studies have further elucidated the functional consequences of this compound's on-target effects, showing that it can decrease the activity of parvalbumin-expressing interneurons and, consequently, increase the firing rate of pyramidal neurons in the prefrontal cortex.[3] This disinhibition of prefrontal circuits has been linked to both antidepressant-like and schizophrenia-like behaviors, highlighting the critical role of GluN2A-containing NMDA receptors in regulating complex brain functions.[3]

Conclusion

This compound is a robust and selective pharmacological tool for the investigation of GluN2A-containing NMDA receptors in native neuronal systems. Its well-characterized on-target effects, coupled with its superior pharmacological properties compared to earlier compounds, make it an invaluable asset for researchers in neuroscience and drug discovery. The experimental protocols and comparative data provided in this guide offer a comprehensive resource for scientists seeking to utilize this compound to explore the physiological and pathophysiological roles of GluN2A subunits.

References

Comparative Efficacy of MPX-004 in Diverse Neuronal Preparations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparison of MPX-004's efficacy across various neuronal preparations, supported by experimental data and detailed methodologies. This compound is a potent and selective antagonist of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, which are implicated in a range of neurological and psychiatric disorders.[1][2]

Quantitative Efficacy of this compound and Comparators

The following table summarizes the quantitative data on the efficacy of this compound and its key alternatives, TCN-201 and MPX-007, in different experimental models. This data highlights the potency and selectivity of this compound for GluN2A-containing NMDA receptors.

CompoundPreparationAssay TypeEfficacy MetricValueReference
This compound HEK cells expressing GluN2ACalcium ImagingIC₅₀79 nM[1][2][3]
Xenopus oocytes expressing hGluN1/hGluN2ATwo-Electrode Voltage ClampIC₅₀198 nM[3]
Rat pyramidal neurons (primary culture)Whole-cell current% Inhibition~30%[1][4][5]
Rat hippocampal slices (CA1)fEPSP% Inhibition~60%[1][4][5]
Mouse visual cortex slices (WT)NMDAR/AMPAR ratio% Reduction~30%[5]
Mouse visual cortex slices (GRIN2A KO)NMDAR-mediated synaptic currents% InhibitionNo effect[1][2][4][5]
MPX-007 HEK cells expressing GluN2ACalcium ImagingIC₅₀27 nM[1][2]
Rat pyramidal neurons (primary culture)Whole-cell current% Inhibition~30%[1][4][5]
TCN-201 HEK cells expressing GluN2ACalcium Imaging% Inhibition~40% (incomplete)[1][5]
Xenopus oocytes expressing GluN1/GluN2ATwo-Electrode Voltage ClampIC₅₀~200 nM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Culture and Heterologous Expression

HEK293T cells were utilized for the expression of various NMDA receptor subtypes.[7] Cells were cultured under standard conditions and transfected with plasmids encoding the desired GluN1 and GluN2 subunits.[1] For calcium imaging assays, cells were stimulated with glutamate (B1630785) and glycine (B1666218) in the presence of varying concentrations of the test compounds.[1][5]

Electrophysiology in Xenopus Oocytes

Xenopus oocytes were injected with cRNA encoding human GluN1 and GluN2A-D subunits.[1] Two-electrode voltage-clamp recordings were performed to measure NMDA receptor-mediated currents.[6] The inhibitory potency of the compounds was determined by applying them at various concentrations during the activation of the receptors by glutamate and glycine.[6]

Primary Neuronal Culture and Patch-Clamp Electrophysiology

Primary cultures of rat cortical or pyramidal neurons were prepared and maintained for 13-15 days.[1] Whole-cell patch-clamp recordings were used to measure NMDA receptor-mediated currents.[1][4][5] The effect of this compound was assessed by bath application of the compound.[7]

Brain Slice Preparation and Field Potential Recordings

Acute hippocampal or cortical slices were prepared from rats or mice.[1][5] Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 region of the hippocampus in response to Schaffer collateral stimulation.[1] The effect of this compound was determined by perfusing the slices with the compound and measuring the reduction in the NMDA receptor-mediated component of the fEPSP.[1]

Visualizing the Science: Diagrams of Pathways and Processes

To further elucidate the mechanisms and methodologies, the following diagrams are provided.

MPX_004_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2A NMDA Receptor Glutamate->NMDAR:g2a Binds Glycine Glycine Glycine->NMDAR:g1 Binds MPX004 This compound MPX004->NMDAR Negative Allosteric Modulation Ca_influx Ca²⁺ Influx (Blocked) NMDAR->Ca_influx Channel Block

Caption: Signaling pathway of this compound at the NMDA receptor.

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis P1 Neuronal Preparation (e.g., Brain Slices) P2 Baseline Recording (e.g., fEPSP) P1->P2 P3 Bath Application of this compound P2->P3 P4 Post-drug Recording P3->P4 P5 Data Analysis (% Inhibition) P4->P5

Caption: Workflow for assessing this compound efficacy in brain slices.

Comparative_Study_Logic cluster_compounds Compounds cluster_preparations Neuronal Preparations cluster_outcome Outcome MPX004 This compound Prep1 Heterologous Expression Systems MPX004->Prep1 Prep2 Primary Neuronal Cultures MPX004->Prep2 Prep3 Brain Slices MPX004->Prep3 Alternatives Alternatives (TCN-201, MPX-007) Alternatives->Prep1 Alternatives->Prep2 Alternatives->Prep3 Efficacy Comparative Efficacy and Selectivity Prep1->Efficacy Prep2->Efficacy Prep3->Efficacy

Caption: Logical structure of the comparative study.

References

Safety Operating Guide

Navigating the Proper Disposal of MPX-004: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before addressing disposal, it is crucial to handle MPX-004 with appropriate care. According to the Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory precautions should always be observed. In the event of exposure, the following first aid measures are recommended[1]:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.

  • Skin Contact: Thoroughly rinse the affected skin with copious amounts of water. Remove any contaminated clothing and consult a physician.

  • Eye Contact: Immediately flush the eyes with large volumes of water, holding the eyelids apart. Remove contact lenses if present and seek prompt medical attention.

  • Ingestion: If the person is conscious, wash their mouth out with water. Do not induce vomiting unless directed by medical personnel and seek medical attention.

In case of a fire, use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1] For accidental spills, wear full personal protective equipment, ensure adequate ventilation, and absorb the spill with a non-combustible material like diatomite.[1]

Core Disposal Procedure: Consultation with EHS

The primary and most critical step in the disposal of any research chemical, including this compound, is to consult with your institution's Environmental Health and Safety (EHS) office .[2] EHS professionals are equipped to assess the compound based on available data and provide guidance on the appropriate and compliant disposal route in accordance with local, state, and federal regulations.

The following logical workflow outlines the recommended decision-making process for the disposal of research chemicals like this compound.

start Begin this compound Disposal Process sds_check Is a specific Safety Data Sheet (SDS) with Section 13 (Disposal Considerations) available for this compound? start->sds_check follow_sds Follow the specific disposal instructions provided in Section 13 of the SDS. sds_check->follow_sds Yes contact_ehs Contact your institution's Environmental Health & Safety (EHS) Office. sds_check->contact_ehs No end End: this compound is disposed of safely and compliantly. follow_sds->end ehs_protocol Follow the specific disposal protocol provided by the EHS office. contact_ehs->ehs_protocol ehs_protocol->end

General Disposal Workflow for Research Chemicals

Summary of Known this compound Properties

While a comprehensive hazard profile is not available, the table below summarizes the known information, which can be shared with your EHS office to facilitate a proper risk assessment.

PropertyInformationReference
Hazard Classification Not a hazardous substance or mixture[1]
Identified Uses For research use only, not for human or veterinary use[1]
Storage Keep container tightly sealed in a cool, well-ventilated area. Recommended storage: Powder at -20°C for 3 years; 4°C for 2 years.[1]
Accidental Release Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol.[1]

Experimental Protocols Cited

The available documentation for this compound focuses on its use as a pharmacological tool rather than detailing disposal-related experimental protocols. The primary "protocol" for disposal is the procedural workflow emphasizing consultation with institutional safety officers. Researchers handling this compound should adhere to standard laboratory operating procedures for handling non-hazardous chemical compounds, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[2] Always handle the compound in a well-ventilated area, avoiding the formation of dust and aerosols.[1]

References

Essential Safety and Handling Protocols for MPX-004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of MPX-004. The following procedural guidance is based on standard laboratory safety practices for research chemicals with limited toxicological data and is intended to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

While the available Material Safety Data Sheet (MSDS) for this compound states that it is not classified as a hazardous substance or mixture, it is imperative to handle this research compound with a high degree of caution.[1] The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Recommended Equipment Justification
Eye Protection Chemical safety goggles or a face shieldTo prevent eye contact with splashes or aerosols.
Hand Protection Nitrile gloves (or other chemically resistant gloves)To prevent skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if there is a risk of inhalation and engineering controls are not available.To prevent inhalation of dust or aerosols, especially when handling the solid form or preparing solutions.

Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory for all personnel handling this compound.

1. Engineering Controls:

  • All work with this compound, including weighing, reconstituting, and aliquoting, should be performed in a certified chemical fume hood to minimize the risk of inhalation.

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

3. General Handling Procedures:

  • Only trained personnel should handle this compound.[1]
  • Avoid the generation of dust and aerosols.
  • Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.
  • Ensure all containers of this compound are clearly labeled.
  • In case of accidental contact, follow the first aid measures outlined in the MSDS.[1]

Disposal Plan

As specific disposal instructions for this compound are not available, all waste must be handled as chemical waste in accordance with institutional and local regulations.

1. Solid Waste:

  • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, paper towels) should be collected in a designated, sealed, and clearly labeled chemical waste container.

2. Liquid Waste:

  • Solutions containing this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled liquid chemical waste container. Do not pour down the drain.

Workflow for PPE Selection and Disposal

The following diagram outlines the decision-making process for the safe handling and disposal of this compound.

MPX_004_Handling_Workflow cluster_ppe PPE Selection cluster_disposal Disposal Plan start Start Handling This compound weigh_solid Weighing Solid? start->weigh_solid prepare_solution Preparing Solution? weigh_solid->prepare_solution No ppe_hood Work in Fume Hood weigh_solid->ppe_hood Yes ppe_standard Standard PPE: - Lab Coat - Gloves - Safety Goggles prepare_solution->ppe_standard No prepare_solution->ppe_hood Yes waste_generated Waste Generated ppe_standard->waste_generated ppe_hood->ppe_standard solid_waste Solid Waste waste_generated->solid_waste Solid liquid_waste Liquid Waste waste_generated->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid dispose Dispose via Institutional Chemical Waste Program collect_solid->dispose collect_liquid->dispose

Caption: Workflow for PPE selection and waste disposal for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。